AMP-PNP lithium hydrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSNHVPLWYQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N6O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to AMP-PNP Lithium Hydrate for Researchers, Scientists, and Drug Development Professionals
Adenylyl-imidodiphosphate (AMP-PNP) lithium hydrate (B1144303) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that serves as an invaluable tool in biochemistry and drug development. Its resistance to enzymatic cleavage allows researchers to study ATP-dependent processes by locking enzymes and motor proteins in an ATP-bound state. This guide provides a comprehensive overview of AMP-PNP lithium hydrate, including its properties, applications, and detailed experimental protocols.
Core Properties of this compound
AMP-PNP is a synthetic molecule where an imido group (-NH-) replaces the oxygen atom bridging the β- and γ-phosphates of ATP. This substitution renders the terminal phosphate (B84403) bond resistant to hydrolysis by ATPases. The lithium salt form is commonly used due to its stability and solubility.
| Property | Value | References |
| Synonyms | Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate, β,γ-Imidoadenosine 5′-triphosphate lithium salt hydrate, App(NH)p | --INVALID-LINK-- |
| CAS Number | 72957-42-7 (tetralithium salt) | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ · xLi⁺ · yH₂O | --INVALID-LINK-- |
| Molecular Weight | 506.20 g/mol (free acid basis) | --INVALID-LINK-- |
| Purity | Typically ≥90% or ≥93% (HPLC) | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility | Soluble in water (up to 50 mg/mL) | --INVALID-LINK-- |
| Storage | Store at -20°C. Stock solutions can be stored at -20°C or -70°C for several months. Avoid repeated freeze-thaw cycles. | --INVALID-LINK-- |
Mechanism of Action and Key Applications
AMP-PNP competitively or non-competitively inhibits ATP-dependent enzymes by binding to their ATP-binding sites without being hydrolyzed. This "traps" the enzyme in a specific conformational state, allowing for detailed structural and functional studies.
Key Applications:
-
Enzyme Kinetics: To determine the kinetic parameters of ATP-dependent enzymes and to elucidate their reaction mechanisms.
-
Structural Biology: Used in X-ray crystallography and cryo-electron microscopy (cryo-EM) to stabilize protein-nucleotide complexes, providing snapshots of the ATP-bound state.
-
Motor Proteins: To study the mechanochemical cycle of motor proteins like kinesin and myosin by arresting them at specific steps.
-
Ion Channels and Transporters: To investigate the role of ATP binding in the gating and transport cycles of ion channels (e.g., KATP channels, CFTR) and ABC transporters.
-
Signal Transduction: To dissect signaling pathways involving ATP-dependent kinases and G-proteins.
Quantitative Data: Binding Affinities and Inhibition Constants
The interaction of AMP-PNP with various proteins has been characterized by determining its dissociation constant (Kd) and inhibition constant (Ki). These values are crucial for designing experiments and interpreting results.
| Protein | Organism/Tissue | Parameter | Value | Conditions | References |
| (Na⁺ + K⁺)-dependent ATPase | Canine Kidney | Kd | 4.2 µM | No MgCl₂ | [1] |
| Kd | 2.2 µM | 50 µM MgCl₂ | [1] | ||
| Kd | 6 µM | 2 mM MgCl₂ | [1] | ||
| Dynein ATPase | Sea Urchin Sperm | Ki | ~8.1 mM | Competitive Inhibition | --INVALID-LINK-- |
| P4 ATPase | Bacteriophage | Inhibition Type | Non-competitive | --INVALID-LINK-- | |
| Kinesin-1 | Inhibition | Competitive | Half-maximal velocity at 400 µM AMP-PNP | [2] |
Experimental Protocols
General Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of AMP-PNP on an ATP-dependent enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
ATP solution
-
This compound stock solution (e.g., 10 mM in assay buffer)
-
Assay buffer (specific to the enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare Reagents: Prepare fresh solutions of the enzyme, substrate, and ATP in the assay buffer.
-
Set up Reactions: In a 96-well plate, set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of AMP-PNP. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with AMP-PNP for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP.
-
Monitor Reaction: Measure the rate of product formation or substrate consumption over time using a microplate reader or spectrophotometer.
-
Data Analysis: Plot the reaction velocity as a function of the substrate concentration at different AMP-PNP concentrations. Determine the type of inhibition (competitive, non-competitive, etc.) and calculate the Ki value using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[3]
References
An In-Depth Technical Guide to the Mechanism of Action of AMP-PNP in ATPases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of ATP-dependent enzymes, particularly ATPases. Its unique chemical structure, in which an imido group (-NH-) replaces the cleavable β-γ phosphoanhydride oxygen of ATP, allows it to bind to the nucleotide-binding pocket of ATPases with high affinity without being hydrolyzed. This property effectively "freezes" the enzyme in an ATP-bound-like conformational state, providing a stable intermediate for structural and functional investigations. This technical guide provides a comprehensive overview of the mechanism of action of AMP-PNP, its application in studying various classes of ATPases, and detailed experimental protocols for its use.
Core Mechanism of Action
AMP-PNP functions primarily as a competitive inhibitor of ATPases. It mimics the binding of ATP to the enzyme's active site, but the robust P-N-P bond is resistant to enzymatic cleavage. This non-hydrolyzable nature arrests the ATPase catalytic cycle at the ATP-binding step, preventing the subsequent conformational changes that are dependent on ATP hydrolysis and phosphate (B84403) release. This "trapped" state allows researchers to investigate the structural and functional consequences of ATP binding in isolation from the complete hydrolytic cycle.
The binding of AMP-PNP induces conformational changes in many ATPases that are similar to those induced by ATP, making it an excellent tool for structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) to capture high-resolution snapshots of the ATP-bound state.
Quantitative Data on AMP-PNP Interactions with ATPases
The binding affinity (Kd) and inhibitory constant (Ki) of AMP-PNP vary depending on the specific ATPase, the presence of cofactors such as Mg²⁺, and experimental conditions. The following table summarizes some reported quantitative data for the interaction of AMP-PNP with various ATPases.
| ATPase Type | Specific Enzyme | Organism/Source | Kd | Ki | Inhibition Mode | Conditions | Reference |
| P-type ATPase | Na+/K+-ATPase | Canine Kidney | 4.2 µM | - | Competitive with ATP | 0-4 °C, no MgCl₂ | [1] |
| Na+/K+-ATPase | Canine Kidney | 2.2 µM | - | Competitive with ATP | 0-4 °C, 50 µM MgCl₂ | [1] | |
| Na+/K+-ATPase | Canine Kidney | 6 µM | - | Competitive with ATP | 0-4 °C, 2 mM MgCl₂ | [1] | |
| ABC Transporter | P-glycoprotein (P-gp) | Human | Not significantly affected by AMPPNP and Vi | - | - | - | |
| Motor Protein | Kinesin | - | - | - | Two distinct modes | Mixtures of ATP and AMP-PNP | [2] |
| Hexameric ATPase | P4 RNA Packaging Motor | Bacteriophage | - | - | Non-competitive | Absence of RNA | [3] |
Note: This table is not exhaustive and represents a selection of available data. Researchers should consult the primary literature for specific experimental contexts.
Impact on ATPase Catalytic Cycles
AMP-PNP's primary mechanism is to arrest the catalytic cycle of ATPases. Below are representations of this inhibition for different ATPase classes.
P-type ATPase (e.g., Na+/K+-ATPase) Catalytic Cycle Inhibition
ABC Transporter Catalytic Cycle Inhibition
Experimental Protocols
The following are detailed methodologies for key experiments utilizing AMP-PNP to study ATPase function.
ATPase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and can be used to determine the inhibitory effect of AMP-PNP on ATPase activity.[4]
Objective: To measure the rate of ATP hydrolysis by an ATPase in the presence and absence of AMP-PNP.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A malachite green-based reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Purified ATPase enzyme
-
ATP solution (high purity)
-
AMP-PNP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
-
Phosphate detection reagent (e.g., PiColorLock™ Gold or similar)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AMP-PNP in assay buffer. The concentration should be high enough to achieve the desired final concentrations in the assay.
-
Prepare a series of dilutions of the phosphate standard in assay buffer to generate a standard curve.
-
-
Enzyme Inhibition Assay:
-
Set up reactions in a 96-well plate. For each condition, prepare reactions in triplicate.
-
Control (No Inhibitor):
-
Add assay buffer.
-
Add purified ATPase to a final concentration that results in a linear rate of phosphate release over the desired time course.
-
Pre-incubate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding ATP to a final concentration within the linear range of the enzyme.
-
-
Inhibitor (AMP-PNP):
-
Add assay buffer.
-
Add the desired final concentration of AMP-PNP.
-
Add purified ATPase.
-
Pre-incubate at the desired temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
-
Blank: Prepare a reaction with no enzyme to account for non-enzymatic ATP hydrolysis.
-
-
Reaction and Detection:
-
Incubate the plate at the desired temperature for a fixed period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Allow color to develop for the recommended time.
-
Measure the absorbance at the recommended wavelength (typically around 620-660 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their concentrations.
-
Use the standard curve to determine the concentration of Pi released in each reaction.
-
Calculate the ATPase activity (e.g., in nmol Pi/min/mg enzyme).
-
Plot ATPase activity as a function of AMP-PNP concentration to determine the IC₅₀. To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both ATP and AMP-PNP and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[3]
-
Experimental Workflow for ATPase Activity Assay:
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of AMP-PNP binding to an ATPase, including the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
Principle: ITC measures the heat change that occurs upon the binding of a ligand (AMP-PNP) to a macromolecule (ATPase).
Materials:
-
Purified ATPase (dialyzed extensively against the ITC buffer)
-
AMP-PNP solution (dissolved in the same dialysis buffer)
-
ITC instrument
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
Procedure:
-
Sample Preparation:
-
The ATPase and AMP-PNP solutions must be in identical buffer to minimize heat of dilution effects. Dialyze the protein against the ITC buffer overnight. Dissolve the AMP-PNP in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
Determine the concentrations of the protein and AMP-PNP accurately.
-
-
ITC Experiment:
-
Load the ATPase solution into the sample cell of the calorimeter.
-
Load the AMP-PNP solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).
-
Perform an initial small injection to avoid artifacts from syringe placement, and then proceed with a series of injections of AMP-PNP into the ATPase solution.
-
-
Control Experiment:
-
Perform a control titration by injecting AMP-PNP into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks in the thermogram to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.
-
Logical Flow for ITC Data Analysis:
References
An In-depth Technical Guide to Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) Lithium Hydrate
Introduction
Adenosine (B11128) 5′-(β,γ-imido)triphosphate, commonly known as AMP-PNP, is a non-hydrolyzable analog of adenosine 5'-triphosphate (ATP).[1][2][3] In this molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates of ATP. This substitution makes the terminal phosphate (B84403) bond resistant to cleavage by ATPases and other enzymes that utilize ATP hydrolysis.[3][4] AMP-PNP lithium hydrate (B1144303) serves as a powerful tool in biochemical and biophysical research, allowing scientists to study ATP-dependent processes by trapping enzymes in an ATP-bound-like state.[1][3] It is widely used to investigate enzyme activity, kinase regulation, DNA/RNA metabolism, ion channel function, and protein complex assembly.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of AMP-PNP lithium hydrate, detailed experimental protocols, and its application in various signaling pathways and experimental workflows.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. The exact molecular weight and formula can vary depending on the number of lithium and water molecules present.
| Property | Value | Source(s) |
| Synonyms | β,γ-Imidoadenosine 5′-triphosphate lithium salt hydrate, Adenylyl imidodiphosphate lithium salt hydrate, App(NH)p | [4][5] |
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃·xLi⁺·yH₂O | [1][2][5] |
| Molecular Weight | 506.20 g/mol (free acid basis) | [1][5] |
| 529.93 g/mol (tetralithium, anhydrous) | [4] | |
| Appearance | White to light yellow solid powder.[1] | [1][5] |
| Solubility | Soluble in water up to 50 mg/mL.[4] Ultrasonic and warming may be needed.[6][7] | [2][4][6][7] |
| Purity | ≥90% to ≥93% (by HPLC) | [5] |
| Storage | Store at -20°C, sealed and protected from moisture.[4][6] | [4][6] |
| Stability | Unstable in acidic conditions; rapidly hydrolyzes to phosphoramidate (B1195095) and inorganic phosphate.[4][5] Stock solutions (10 mg/mL) at -70°C are stable for up to 3 months with approximately 5% hydrolysis observed after 6 months.[4][5] | [4][5] |
| Spectroscopic Data | λmax = 259 nm (in 0.1 M phosphate buffer, pH 7.0) | [4] |
| Molar Extinction Coefficient (ε) at 259 nm = 15.4 mM⁻¹cm⁻¹ | [4] | |
| A₂₅₀/A₂₆₀ Ratio = 0.80 | [4] | |
| A₂₈₀/A₂₆₀ Ratio = 0.15 | [4] |
Experimental Protocols
Preparation of Stock Solutions
A standard protocol for preparing an aqueous stock solution of this compound is as follows:
-
Objective: To prepare a stable, concentrated stock solution for use in various biochemical assays.
-
Materials:
-
This compound powder
-
Nuclease-free water or appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water or buffer to achieve the desired concentration. A common stock concentration is 10 mg/mL.[4][5]
-
If solubility is an issue, gentle warming and sonication can be applied to facilitate dissolution.[6][7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -70°C for long-term storage (up to 3 months) or at -20°C for shorter-term use (up to 1 month).[4][5][7]
-
Enzyme Inhibition Assay using AMP-PNP
This protocol outlines a general method for assessing the inhibitory effect of AMP-PNP on an ATP-dependent enzyme.
-
Objective: To determine the inhibitory constant (Ki) of AMP-PNP for a specific ATPase or kinase.
-
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
ATP
-
This compound stock solution
-
Assay buffer
-
Detection reagent (e.g., for measuring phosphate release or product formation)
-
-
Procedure:
-
Design a series of reactions with a fixed concentration of the enzyme and its substrate.
-
Vary the concentrations of both ATP and the competitive inhibitor, AMP-PNP, across the different reactions.
-
Initiate the enzymatic reaction by adding the enzyme to the reaction mixture.
-
Incubate the reactions at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the reaction product or the consumption of a substrate to determine the reaction velocity.
-
Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the kinetic parameters and the mode of inhibition. AMP-PNP typically acts as a competitive inhibitor.[4]
-
Co-crystallization with a Target Protein
This protocol describes a general workflow for obtaining a crystal structure of a protein in complex with AMP-PNP.
-
Objective: To elucidate the structural basis of ATP binding and the conformational state of a protein when bound to a non-hydrolyzable ATP analog.
-
Materials:
-
Highly purified protein of interest
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment
-
-
Procedure:
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10 mg/mL).
-
Prepare a solution containing the protein, a molar excess of AMP-PNP, and often Mg²⁺, which is a common cofactor for ATP-binding proteins.
-
Set up crystallization trials using various techniques such as sitting-drop or hanging-drop vapor diffusion. This involves mixing the protein-AMP-PNP solution with a range of crystallization reagents.
-
Incubate the crystallization plates under stable temperature conditions and monitor for crystal growth.
-
Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the protein-AMP-PNP interaction at the atomic level.
-
Applications and Visualizations
G-Protein Signaling Pathway
AMP-PNP is instrumental in studying G-protein-coupled receptor (GPCR) signaling. G-proteins are activated upon binding GTP, leading to downstream signaling cascades. While AMP-PNP is an ATP analog, the principle of using a non-hydrolyzable nucleotide to "trap" a protein in an active-like state is central to G-protein research, often employing GTPγS, a non-hydrolyzable GTP analog. The following diagram illustrates a generic Gs-protein pathway, where a non-hydrolyzable analog would prevent the Gα subunit from hydrolyzing its bound nucleotide, thus locking it in an active state.
Caption: G-Protein signaling pathway where non-hydrolyzable analogs lock G-proteins in an active state.
Motor Protein Experimental Workflow
AMP-PNP is frequently used to study motor proteins like kinesin and myosin.[8] It locks these motors in a state that is tightly bound to their cytoskeletal tracks (microtubules or actin filaments), facilitating the study of this specific step in their mechanochemical cycle.
Caption: Experimental workflow for studying motor protein interactions with AMP-PNP.
Protein Crystallography Workflow
The use of AMP-PNP is crucial in structural biology for capturing the conformation of an enzyme when it is bound to ATP but before hydrolysis occurs. This provides a snapshot of a key state in the enzyme's catalytic cycle.
Caption: Workflow for protein crystallography using AMP-PNP to capture the ATP-bound state.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of mitotic motors by their relative sensitivity to AMP-PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Adenylyl-imidodiphosphate Lithium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl-imidodiphosphate (AMP-PNP), a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP), serves as a powerful tool in biochemical and pharmacological research. By substituting the β-γ bridging oxygen atom of ATP with an imido group (-NH-), AMP-PNP can bind to ATP-dependent enzymes without being hydrolyzed. This property makes it an invaluable competitive inhibitor for studying enzyme kinetics, protein conformation, and signaling pathways that are dependent on ATP hydrolysis. This technical guide provides a comprehensive overview of the chemical synthesis of the lithium salt of AMP-PNP, detailing the experimental protocols, and illustrating the relevant biochemical pathways.
Chemical Synthesis Overview
The foundational method for the chemical synthesis of adenylyl-imidodiphosphate was first described by Yount et al. in 1971. The process involves the reaction of adenosine 5'-monophosphate (AMP) with imidodiphosphate, followed by purification using ion-exchange chromatography. The lithium salt is typically prepared to enhance stability and solubility.
Synthesis Workflow
Caption: Workflow for the synthesis of adenylyl-imidodiphosphate lithium salt.
Experimental Protocols
The following protocols are based on the established chemical synthesis methods for AMP-PNP.
Preparation of Imidodiphosphate
A crucial precursor for the synthesis is imidodiphosphoric acid or its salt.
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Ammonia (B1221849) (NH₃)
-
Water
-
Hydrochloric acid (HCl)
Methodology:
-
Carefully react phosphorus pentachloride with ammonia in an inert solvent to form a mixture of chlorophosphazenes.
-
Hydrolyze the resulting mixture with water under controlled temperature conditions.
-
Acidify the solution with hydrochloric acid to precipitate imidodiphosphoric acid.
-
Wash the precipitate with cold water and dry under vacuum.
Synthesis of Adenylyl-imidodiphosphate
This step involves the condensation of AMP with the prepared imidodiphosphate.
Materials:
-
Adenosine 5'-monophosphate (AMP)
-
Imidodiphosphate
-
A suitable carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) as a condensing agent
-
Anhydrous pyridine (B92270) as a solvent
Methodology:
-
Dissolve AMP and a molar excess of imidodiphosphate in anhydrous pyridine.
-
Add the carbodiimide condensing agent to the solution in portions while stirring at room temperature.
-
Allow the reaction to proceed for several hours to days, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Evaporate the pyridine under reduced pressure to obtain the crude AMP-PNP.
Purification by DEAE-Cellulose Chromatography
Purification of AMP-PNP from the crude reaction mixture is achieved by anion-exchange chromatography.
Materials:
-
DEAE-cellulose resin
-
Triethylammonium bicarbonate (TEAB) buffer
-
Lithium chloride (LiCl) or Sodium chloride (NaCl) for elution gradient
Methodology:
-
Equilibrate a DEAE-cellulose column with a low concentration of TEAB buffer (e.g., 0.1 M, pH 7.5).
-
Dissolve the crude AMP-PNP in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove unreacted starting materials and byproducts.
-
Elute the bound AMP-PNP using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M LiCl or NaCl in TEAB buffer).
-
Collect fractions and monitor the absorbance at 260 nm to identify the peak corresponding to AMP-PNP.
-
Pool the fractions containing pure AMP-PNP.
Preparation of the Lithium Salt
The final step is the conversion of the purified AMP-PNP to its lithium salt.
Methodology:
-
Pass the pooled fractions of purified AMP-PNP through a column of Dowex 50 resin in the Li⁺ form.
-
Alternatively, precipitate the AMP-PNP from the pooled fractions with ethanol (B145695) in the presence of an excess of lithium chloride.
-
Collect the precipitated lithium salt by centrifugation.
-
Wash the pellet with ethanol and then ether.
-
Dry the final product under vacuum.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of adenylyl-imidodiphosphate lithium salt.
| Parameter | Value | Notes |
| Yield | 20-40% | Based on the initial amount of AMP. |
| Purity | >95% | As determined by HPLC analysis. |
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃Li₄ | For the tetralithium salt. |
| Molecular Weight | 529.93 g/mol | For the anhydrous tetralithium salt. |
| UV Absorbance (λmax) | 259 nm | In a neutral pH buffer. |
| Molar Extinction Coeff. | 15,400 M⁻¹cm⁻¹ at 259 nm, pH 7.0 |
Mechanism of Action in Signaling Pathways
AMP-PNP is widely used to study G-protein coupled receptor (GPCR) signaling pathways that involve the activation of adenylyl cyclase. In this pathway, the binding of a ligand to a Gs-coupled receptor activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.
By using AMP-PNP, researchers can lock adenylyl cyclase in its activated state, as the enzyme can bind AMP-PNP but cannot hydrolyze it to terminate the signal. This allows for the detailed study of the downstream effects of cAMP without the confounding variable of ATP hydrolysis.
Gs Protein-Coupled Receptor Signaling Pathway
Caption: Inhibition of the Gs-protein signaling pathway by AMP-PNP.
Conclusion
The synthesis of adenylyl-imidodiphosphate lithium salt, while involving multiple steps, provides researchers with a critical tool for the investigation of ATP-dependent cellular processes. The protocols outlined in this guide, derived from foundational and subsequent research, offer a framework for the successful production and purification of this important ATP analog. Its application in dissecting complex signaling pathways, such as the GPCR-adenylyl cyclase cascade, continues to be a cornerstone of modern biochemical and pharmacological research.
The Affinity of AMP-PNP for Motor Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-[β,γ-imido]triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has been instrumental in elucidating the mechanochemical cycles of motor proteins. By binding to the nucleotide-binding site without being broken down, AMP-PNP effectively "freezes" the motor protein in an ATP-bound state, allowing for detailed structural and functional studies. This technical guide provides a comprehensive overview of the binding affinity of AMP-PNP for various motor proteins, including kinesin, myosin, and dynein. It presents quantitative binding data, detailed experimental protocols for measuring binding affinity, and visual representations of relevant pathways and workflows to aid researchers in their investigations.
Quantitative Analysis of AMP-PNP Binding Affinity
The binding affinity of AMP-PNP to motor proteins is a critical parameter for designing and interpreting experiments. This affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or kinetic parameters such as association (kon) and dissociation (koff) rates. The following tables summarize the available quantitative data for the interaction of AMP-PNP with key motor proteins.
| Motor Protein Family | Specific Motor Protein | Ligand | Binding Parameter | Value | Experimental Conditions |
| Kinesin | Kinesin-1 | AMP-PNP | Detachment Rate (koff) | 0.009 s⁻¹ | - |
| ncd motor domain | AMP-PNP | Hydrolysis Rate | ~0.00004 s⁻¹ | Not stimulated by microtubules | |
| Myosin | Cardiac Myosin | AMP-PNP | Binding Constant (Ka) | 6.0 x 10⁶ M⁻¹ | Equilibrium dialysis |
| Dynein | Dynein-Dynactin-BicdR1 | AMP-PNP | Dissociation Constant (Kd) | ~5 µM | For BicdR1 binding in the presence of AMP-PNP |
| Sea Urchin Sperm Dynein | AMP-PNP | Inhibition Constant (Ki) | ~8.1 mM | Competitive inhibition of beat frequency | |
| Other ATPases | (Na⁺ + K⁺)-dependent ATPase | AMP-PNP | Dissociation Constant (Kd) | 4.2 µM | Absence of MgCl₂ |
| (Na⁺ + K⁺)-dependent ATPase | AMP-PNP | Dissociation Constant (Kd) | 2.2 µM | Presence of 50 µM MgCl₂ |
Key Experimental Protocols for Measuring AMP-PNP Binding Affinity
Accurate determination of binding affinity requires robust experimental design and execution. This section provides detailed methodologies for several key techniques used to study the interaction between AMP-PNP and motor proteins.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of AMP-PNP is titrated into a solution containing the motor protein in the sample cell of a calorimeter. The heat change upon binding is measured relative to a reference cell.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified motor protein and AMP-PNP extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT) to minimize heat of dilution effects.
-
Determine the precise concentrations of the protein and AMP-PNP solutions using a reliable method (e.g., spectrophotometry for protein, and for AMP-PNP).
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the motor protein solution (typically in the µM range) into the sample cell.
-
Load the AMP-PNP solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 1 µL) to account for initial mixing effects, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 2-5 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of AMP-PNP to motor protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence Anisotropy/Polarization
This technique measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A fluorescently labeled AMP-PNP analog (or a labeled motor protein) is excited with polarized light. When the labeled molecule binds to its partner, its tumbling rate slows down, leading to an increase in the anisotropy of the emitted fluorescence.
Detailed Protocol:
-
Probe Selection and Labeling:
-
Choose a suitable fluorescently labeled AMP-PNP analog (e.g., MANT-AMP-PNP).
-
Alternatively, label the motor protein with a fluorescent probe at a site that does not interfere with nucleotide binding. Ensure a low labeling stoichiometry (ideally 1:1).
-
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of the fluorescently labeled component and varying concentrations of the unlabeled binding partner in a suitable buffer.
-
-
Measurement:
-
Equilibrate the samples at the desired temperature.
-
Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure both the vertical and horizontal components of the emitted light.
-
-
Data Analysis:
-
Calculate the anisotropy (r) for each sample using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the G-factor of the instrument.
-
Plot the change in anisotropy as a function of the concentration of the unlabeled partner.
-
Fit the resulting binding curve to a suitable equation (e.g., a single-site binding model) to determine the Kd.
-
Microtubule Co-sedimentation Assay
This assay is used to determine the affinity of a motor protein for microtubules in the presence of different nucleotides, including AMP-PNP.
Principle: Motor proteins are incubated with microtubules. The mixture is then centrifuged at high speed, pelleting the microtubules and any bound motor proteins. The amount of motor protein in the supernatant (unbound) and the pellet (bound) is quantified.
Detailed Protocol:
-
Reagent Preparation:
-
Polymerize and stabilize microtubules from purified tubulin using a microtubule-stabilizing agent like taxol.
-
Prepare the motor protein in a suitable buffer.
-
-
Binding Reaction:
-
Incubate a constant concentration of the motor protein with varying concentrations of microtubules in the presence of a saturating concentration of AMP-PNP and MgCl₂.
-
Include control samples without microtubules to account for any protein precipitation.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the microtubules.
-
-
Quantification:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant.
-
Analyze the amount of motor protein in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or western blotting.
-
-
Data Analysis:
-
Quantify the band intensities to determine the concentration of bound and free motor protein at each microtubule concentration.
-
Plot the concentration of bound motor protein as a function of the microtubule concentration.
-
Fit the data to a binding isotherm (e.g., the Michaelis-Menten equation) to determine the Kd and the maximum binding capacity (Bmax).
-
Visualizing Motor Protein Mechanisms and Workflows
Understanding the complex interplay of nucleotide binding, hydrolysis, and conformational changes in motor proteins is facilitated by visual representations. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and experimental workflows.
Caption: Simplified mechanochemical cycle of kinesin-1, showing the arrest point with AMP-PNP.
Caption: A model of the dynein mechanochemical cycle and the state induced by AMP-PNP binding.
Caption: Experimental workflow for determining binding affinity using Isothermal Titration Calorimetry.
Conclusion
AMP-PNP remains an indispensable tool for dissecting the intricate mechanisms of motor proteins. A thorough understanding of its binding affinity and the experimental techniques used to measure it is crucial for advancing our knowledge in this field. This guide provides a centralized resource of quantitative data, detailed protocols, and visual aids to support researchers in their efforts to unravel the complexities of motor protein function, with potential applications in drug discovery and the development of novel therapeutics targeting these essential molecular machines.
An In-depth Technical Guide on the Thermodynamic and Chemical Stability of Adenosine-5'-[(β,γ)-imido]triphosphate (AMP-PNP) Lithium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine-5'-[(β,γ)-imido]triphosphate (AMP-PNP), a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP), is a critical tool in biochemistry and pharmacology for studying ATP-dependent enzymes and processes. The lithium hydrate (B1144303) salt of AMP-PNP is a common commercial form. While its utility is primarily derived from its resistance to enzymatic hydrolysis, a comprehensive understanding of its thermodynamic and chemical stability is paramount for its proper storage, handling, and application in experimental settings. This guide provides a detailed overview of the known stability profile of AMP-PNP and outlines the standard experimental protocols required for a thorough thermodynamic characterization. Due to a lack of publicly available quantitative thermodynamic data for AMP-PNP lithium hydrate, this document serves as a methodological guide, presenting illustrative data and workflows to aid researchers in performing such analyses.
Introduction: Stability of AMP-PNP
AMP-PNP is designed to be resistant to cleavage by nucleotidases, which makes it an excellent competitive inhibitor in many ATP-dependent enzyme systems. However, its stability is not absolute and is significantly influenced by environmental conditions, particularly pH.
-
pH Stability : The P-N-P (imidotriphosphate) linkage in AMP-PNP is susceptible to acid-catalyzed hydrolysis. In acidic conditions, the molecule readily breaks down into adenylyl phosphoramidate (B1195095) (AMP-PN) and inorganic phosphate (B84403).[1][2] Conversely, it exhibits greater stability in neutral to alkaline solutions (pH 7.0 and above).[1] For practical purposes, stock solutions are often prepared in a buffer at pH 7.4 and can be stored frozen for several months with minimal degradation.[2][3][4] A 10 mg/mL stock solution can be stored at -70°C for up to 3 months, with approximately 5% hydrolysis observed after 6 months at -20°C.[2]
Methodologies for Thermodynamic and Stability Analysis
A comprehensive evaluation of the thermodynamic stability of this compound involves several analytical techniques. The following sections detail the standard experimental protocols.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions such as melting, decomposition, and changes in heat capacity.[5][6][7]
-
Objective : To determine the melting point, enthalpy of fusion, and decomposition temperature of this compound.
-
Experimental Protocol :
-
Sample Preparation : Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation : A calibrated differential scanning calorimeter is used.
-
Thermal Program :
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 300°C at a constant heating rate of 10°C/min.
-
A nitrogen purge gas at a flow rate of 50 mL/min is maintained to provide an inert atmosphere.
-
-
Data Analysis : The resulting thermogram is analyzed to identify endothermic peaks (indicating melting or dehydration) and exothermic peaks (indicating decomposition). The onset temperature of the melting peak and the peak temperature of decomposition are determined.
-
TGA measures the change in mass of a sample as a function of temperature, which is essential for quantifying water content and observing thermal decomposition.[8][9][10][11]
-
Objective : To determine the water of hydration content and the thermal decomposition profile of this compound.
-
Experimental Protocol :
-
Sample Preparation : Place 5-10 mg of this compound onto a tared TGA sample pan.
-
Instrumentation : A calibrated thermogravimetric analyzer is used.
-
Thermal Program :
-
Heat the sample from room temperature (approx. 25°C) to 300°C at a controlled rate of 10°C/min.
-
An inert nitrogen atmosphere is maintained with a purge rate of 60 mL/min.[12]
-
-
Data Analysis : The TGA curve is analyzed for mass loss steps. The initial mass loss at temperatures below ~120°C typically corresponds to the loss of water of hydration. Subsequent mass losses at higher temperatures indicate decomposition. The stoichiometry of the hydrate can be calculated from the initial mass loss percentage.
-
XRPD is a critical technique for characterizing the solid-state nature of a compound, including its crystal form (polymorphism) and degree of crystallinity.[13][14][15][16]
-
Objective : To identify the crystalline form of this compound and to detect any changes in this form upon storage under various stress conditions (heat, humidity).
-
Experimental Protocol :
-
Sample Preparation : A small amount of the powdered sample is gently packed into a sample holder.
-
Instrumentation : A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
-
Data Acquisition : The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a fingerprint for the crystalline solid. It can be used to identify the material and monitor for any phase transitions.
-
A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products over time under various stress conditions.
-
Objective : To develop a quantitative method to assess the chemical stability of AMP-PNP and to separate it from potential degradation products like AMP-PN and adenosine.
-
Experimental Protocol :
-
Instrumentation : A standard HPLC system with a UV detector.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size) is often suitable for nucleotide analysis.[17]
-
Mobile Phase : An isocratic or gradient elution using a buffer such as potassium phosphate at a controlled pH, mixed with an organic modifier like acetonitrile (B52724) or methanol.[17][18] For nucleotides, ion-pairing agents may be necessary.
-
Flow Rate : Typically 1.0 - 1.5 mL/min.
-
Detection : UV detection at 259 nm.[2]
-
Temperature : Ambient or controlled (e.g., 25°C).
-
-
Forced Degradation Study : To validate the stability-indicating nature of the method, AMP-PNP solutions are subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The method must be able to resolve the AMP-PNP peak from all generated degradation product peaks.
-
Data Presentation
The following table provides an illustrative example of the type of quantitative data that would be generated from the thermodynamic analyses described above. Note: These values are hypothetical and for demonstration purposes only.
| Parameter | Technique | Illustrative Value | Description |
| Water of Hydration | TGA | ~6.5% mass loss | Corresponds to approximately two moles of water per mole of AMP-PNP lithium salt (as a tetralithium salt). |
| Dehydration Onset Temperature | TGA/DSC | ~85°C | The temperature at which the loss of water of hydration begins. |
| Melting Point (Anhydrous) | DSC | ~195°C (with decomposition) | The temperature at which the anhydrous material transitions from solid to liquid, often overlapping with decomposition. |
| Decomposition Onset Temperature | TGA/DSC | ~210°C | The temperature at which significant thermal decomposition of the molecule begins. |
| Crystalline Form | XRPD | Unique peaks at specific 2θ angles | The diffraction pattern confirms the crystalline nature and provides a fingerprint for the specific solid form. |
Visualization of Workflows and Pathways
Caption: Workflow for assessing the stability of this compound.
Caption: Acid-catalyzed hydrolysis of AMP-PNP.
Conclusion
While AMP-PNP is invaluable as a non-hydrolyzable ATP analog, its chemical stability is context-dependent, with a notable vulnerability to acid-catalyzed hydrolysis. A thorough characterization of the thermodynamic properties of its common lithium hydrate salt form is essential for ensuring its quality and the reproducibility of experimental results. The methodologies outlined in this guide—DSC, TGA, XRPD, and stability-indicating HPLC—represent the standard for a comprehensive stability assessment. Researchers using this compound are encouraged to consider these factors in their experimental design and to perform appropriate characterization to define its stability under their specific conditions of use and storage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]
- 4. hypermol.com [hypermol.com]
- 5. Differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 14. researchgate.net [researchgate.net]
- 15. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 17. academic.oup.com [academic.oup.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Whitepaper: The Role of the P-N-P Linkage in the Stability and Application of Adenylyl-imidodiphosphate (AMP-PNP)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: An in-depth technical examination of the phospho-nitrogen-phospho (P-N-P) linkage in AMP-PNP, its contribution to molecular stability, and its application in biochemical and structural studies.
Abstract
Adenosine (B11128) Triphosphate (ATP) is the principal energy currency in biological systems, but its rapid hydrolysis presents significant challenges for studying ATP-dependent processes. Adenylyl-imidodiphosphate (AMP-PNP), a synthetic analog of ATP, overcomes this limitation through a critical structural modification: the substitution of the bridging oxygen atom between the β and γ phosphates with an imido (-NH-) group, creating a P-N-P linkage. This alteration renders the molecule highly resistant to enzymatic cleavage, effectively "trapping" ATP-dependent enzymes in a pre-hydrolysis, substrate-bound state. This technical guide provides a comprehensive analysis of the P-N-P linkage's role in AMP-PNP's stability, presents quantitative data on its hydrolysis kinetics, details key experimental protocols for its use, and illustrates its mechanism of action in biochemical research.
Introduction: The Need for Stable ATP Analogs
In cellular energetics and signaling, Adenosine Triphosphate (ATP) is paramount.[1] However, the very property that makes ATP an excellent energy donor—the high-energy phosphoanhydride bonds that are readily cleaved by enzymes like ATPases and kinases—makes it a difficult subject for certain experimental investigations.[2] Researchers aiming to study the structural and conformational changes induced by ATP binding, independent of the subsequent hydrolysis and product release, require tools to pause the enzymatic cycle.[2]
To meet this need, a class of non-hydrolyzable or slowly hydrolyzable ATP analogs has been developed.[1] These molecules are designed to mimic ATP's structure, allowing them to bind to the active sites of enzymes, but they resist the cleavage of the terminal phosphate (B84403) group.[2] Among the most widely used of these is Adenylyl-imidodiphosphate, commonly known as AMP-PNP.[3] Its utility is almost entirely derived from the enhanced stability conferred by its unique P-N-P linkage.[4]
The P-N-P Linkage: A Structural Perspective
The defining feature of AMP-PNP is the replacement of the β-γ phosphoanhydride (P-O-P) bridge of ATP with a phospho-nitrogen-phospho (P-N-P) bridge.[2][4] This seemingly subtle change has profound implications for the molecule's chemical stability. The P-N bond is significantly more resistant to nucleophilic attack by water, the fundamental mechanism of hydrolysis, than the P-O bond. This resistance applies to both spontaneous hydrolysis and, more importantly, enzyme-catalyzed hydrolysis.[1][5]
Quantitative Stability Analysis of AMP-PNP
While often termed "non-hydrolyzable," it is more accurate to describe AMP-PNP as "slowly hydrolyzable" or "resistant to hydrolysis."[5][6] Its stability is finite and can be influenced by environmental factors such as pH, temperature, and the presence of certain enzymes. Under acidic conditions, AMP-PNP is particularly unstable and rapidly hydrolyzes into adenylyl phosphoramidate (B1195095) and inorganic phosphate.[7]
Quantitative data from various studies underscore its stability relative to ATP, making it a reliable tool for experiments lasting from minutes to hours.
| Parameter | Condition | Value | Reference |
| Chemical Stability | Neutral pH, 25°C, in solution | Stable for at least 16 hours (<3% hydrolysis) | [4] |
| Storage Stability | -70°C, 10 mg/ml stock solution | ~5% hydrolysis observed after 6 months | [7] |
| Spontaneous Half-Life | 1 mM solution, 37°C | 7.4 days | [5] |
| Enzymatic Half-Life | 1 mM solution, 37°C, with 100 µM p97-ND1L ATPase | 2.4 days | [5] |
| Enzymatic Hydrolysis Rate | By ncd motor domain (kinesin-related) | ~0.00004 s⁻¹ (~1% of ATP turnover rate) | [6] |
| Enzymatic Cleavage | By Alkaline Phosphatase (E. coli) | The terminal phosphate is cleaved | [4] |
Mechanism of Action and Biochemical Applications
AMP-PNP functions primarily as a competitive inhibitor of ATP-dependent enzymes.[2][8] It binds to the ATP pocket but, due to the stability of the P-N-P linkage, fails to undergo hydrolysis. This arrests the enzyme in a stable, pre-hydrolysis conformation, allowing researchers to dissect the roles of nucleotide binding versus nucleotide hydrolysis.[2][3]
This property is invaluable in several fields:
-
Structural Biology: By locking an enzyme in a specific state, AMP-PNP facilitates the determination of high-resolution protein structures via X-ray crystallography and cryo-EM, providing a snapshot of the ATP-bound conformation.[1][9]
-
Enzyme Kinetics: It is used to determine the binding affinity (Kᵢ) of ATP sites and to distinguish kinetic steps associated with binding from those associated with catalysis and product release.[8]
-
Molecular Motors: In systems like myosin and kinesin, AMP-PNP helps stabilize specific conformational states, enabling the study of their interaction dynamics with cytoskeletal filaments without the confounding effects of ATP hydrolysis.[3]
-
Signal Transduction: It is used to investigate signaling pathways where ATP binding alone is sufficient to trigger a conformational change or downstream event.[3]
Detailed Experimental Protocols
The stability and inhibitory nature of AMP-PNP are leveraged in various experimental setups. Below are detailed methodologies for key assays.
Protocol: Determining AMP-PNP Stability via ¹H-NMR Spectroscopy
This protocol, adapted from studies on nucleotide analog stability, allows for the direct monitoring of AMP-PNP hydrolysis over time.[5]
-
Sample Preparation: Prepare a 1 mM solution of AMP-PNP in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, pH 7.4) using D₂O as the solvent for NMR locking.
-
NMR Acquisition: Acquire a one-dimensional proton (¹H-1D) NMR spectrum at a controlled temperature (e.g., 37°C) at time zero. Key reporter peaks include the ribose protons (H2'/H3') and the adenine (B156593) base proton (H8).[5]
-
Time-Course Monitoring: Store the sample at the desired temperature and acquire subsequent spectra at regular intervals (e.g., every 24 hours for several days).
-
Data Analysis: Integrate the signal intensity of the stable reporter peaks over time. The decay of these peaks, often following an exponential trend, can be fitted to calculate the half-life (t₁/₂) of AMP-PNP under the tested conditions. Monitor for the appearance of new peaks corresponding to the hydrolysis product (AMP-PNH₂).[5]
Protocol: General ATPase Activity Assay (Colorimetric Malachite Green)
This is a common endpoint assay to measure inorganic phosphate (Pi) released during ATP hydrolysis. It can be used to confirm the low rate of AMP-PNP hydrolysis or to measure its inhibitory effect on an ATPase.[10]
-
Reagent Preparation:
-
Phosphate Standard: Prepare a series of known phosphate concentrations (e.g., 0 to 100 µM) from a stock solution to generate a standard curve.
-
Reaction Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5).
-
Substrate: Prepare a solution of ATP or AMP-PNP at the desired concentration in the reaction buffer.
-
Detection Reagent: Prepare a malachite green-based reagent (e.g., PiColorLock™ Gold) according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 96-well plate, add the purified enzyme to wells containing the reaction buffer.
-
To initiate the reaction, add the ATP or AMP-PNP substrate solution. For inhibition studies, pre-incubate the enzyme with AMP-PNP before adding ATP.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the released phosphate by adding the malachite green reagent to each well. The reagent will form a colored complex with free Pi.
-
Measurement and Analysis: After a short incubation period (as per reagent protocol), measure the absorbance at ~620-660 nm using a microplate reader.[11] Subtract the background absorbance (no enzyme control) and quantify the amount of Pi released by comparing the sample absorbance to the phosphate standard curve.
Protocol: Continuous Coupled ATPase Assay (Spectrophotometric)
This kinetic assay continuously monitors ATPase activity by coupling ADP production to NADH oxidation. It is ideal for measuring the rate of very slow hydrolysis.
-
Reaction Mix Preparation: Prepare a master mix containing:
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.0).
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
An excess of coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
-
MgCl₂.
-
-
Assay Setup:
-
Add the reaction mix to a cuvette or microplate well.
-
Add the purified ATPase enzyme.
-
Place the sample in a spectrophotometer set to 340 nm and equilibrated at the desired temperature.
-
-
Measurement:
-
Establish a baseline reading.
-
Initiate the reaction by adding a small volume of concentrated ATP or AMP-PNP.
-
Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
-
-
Data Analysis: The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation. Calculate the rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Conclusion
The stability of AMP-PNP is a direct consequence of its P-N-P linkage, which confers significant resistance to hydrolysis compared to the native P-O-P bond in ATP. This property has established AMP-PNP as an indispensable tool in molecular biology, biochemistry, and drug development. By acting as a stable mimic of the ATP-bound state, it allows researchers to deconstruct complex enzymatic cycles, stabilize proteins for structural analysis, and probe the distinct roles of nucleotide binding and catalysis. While it is important to recognize that AMP-PNP is slowly hydrolyzable and not a perfect structural mimic in all cases, a thorough understanding of its properties, as detailed in this guide, enables its powerful and appropriate application in elucidating the mechanisms of ATP-dependent biological machinery.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. benchchem.com [benchchem.com]
- 3. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
molecular weight and formula of AMP-PNP lithium hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) lithium hydrate (B1144303), a non-hydrolyzable analog of adenosine triphosphate (ATP). Its resistance to cleavage by many ATPases makes it an invaluable tool for studying ATP-dependent processes in various biological systems. This guide covers its chemical properties, experimental applications, and its role in elucidating complex signaling pathways.
Core Properties of AMP-PNP Lithium Hydrate
AMP-PNP serves as a competitive inhibitor in numerous ATP-dependent enzymatic reactions.[1] By binding to the ATP pocket without being hydrolyzed, it can effectively lock enzymes in an ATP-bound state, facilitating the study of conformational changes and protein-protein interactions. The lithium salt form is commonly used due to its stability and solubility in aqueous solutions.
Quantitative Data Summary
The molecular formula and weight of this compound can vary depending on the extent of lithiation and hydration. The table below summarizes the key quantitative data for commonly available forms.
| Property | Value | Notes |
| Chemical Formula (General) | C₁₀H₁₇N₆O₁₂P₃ · xLi⁺ · yH₂O | The number of lithium ions (x) and water molecules (y) can vary.[2][3][4] |
| Molecular Weight (Free Acid) | 506.20 g/mol | This value is for the non-salt, anhydrous form.[2][3][5] |
| Chemical Formula (Tetralithium Salt) | C₁₀H₁₃Li₄N₆O₁₂P₃ | A common commercially available form. |
| Molecular Weight (Tetralithium Salt, Anhydrous) | 529.93 g/mol | Molecular weight can vary with hydration.[6] |
| CAS Number | 25612-73-1 | This number typically refers to the free acid form.[2][4][5] |
Key Experimental Protocols
AMP-PNP is utilized in a wide array of biochemical and cellular assays. Below are detailed methodologies for two common applications.
Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory potential of a compound against a specific kinase using AMP-PNP as a tool to characterize the ATP-binding site.
Objective: To determine if a test compound inhibits kinase activity by competing with ATP.
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., a peptide)
-
This compound solution
-
Test inhibitor compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, fluorescently labeled antibody specific for the phosphorylated substrate)
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Dissolve this compound in kinase assay buffer to a desired stock concentration (e.g., 10 mM).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Prepare solutions of the kinase and its substrate at concentrations optimized for the specific assay.
-
-
Assay Setup:
-
In a microplate, add the kinase and the test inhibitor at various concentrations.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
To initiate the kinase reaction, add the substrate and a concentration of ATP near the Kₘ of the kinase. For control wells to demonstrate competitive binding, ATP can be substituted with AMP-PNP.
-
-
Reaction and Detection:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions. This may involve measuring the amount of ADP produced or quantifying the phosphorylated substrate.
-
-
Data Analysis:
-
Measure the signal (luminescence, fluorescence) using a microplate reader.
-
Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
-
The use of AMP-PNP in parallel experiments can help confirm that the inhibitor acts at the ATP-binding site.
-
Motor Protein-Cytoskeleton Binding Assay
This protocol describes a method to study the interaction between a motor protein (e.g., myosin or kinesin) and its cytoskeletal track (e.g., actin filaments or microtubules) in the presence of AMP-PNP.
Objective: To stabilize and analyze the binding of a motor protein to its filament in an ATP-like state.
Materials:
-
Purified motor protein (e.g., myosin, kinesin)
-
Polymerized cytoskeletal filaments (e.g., F-actin, taxol-stabilized microtubules)
-
This compound
-
ATP and ADP (for control experiments)
-
Binding buffer (specific to the motor protein and filament)
-
Ultracentrifuge
-
SDS-PAGE analysis equipment
Methodology:
-
Prepare Filaments:
-
Polymerize actin or tubulin according to established protocols. For microtubules, stabilization with a reagent like taxol is necessary.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the motor protein and the polymerized filaments in the binding buffer.
-
Add AMP-PNP to a final concentration that promotes strong binding (e.g., 1-5 mM).[7]
-
Prepare control reactions with ATP (to induce dissociation for many motor proteins) and ADP (which may promote a different binding state).[7]
-
Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Unbound Fractions:
-
Layer the reaction mixture over a cushion buffer (e.g., sucrose (B13894) in binding buffer) in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the filaments and any bound motor proteins.[7]
-
-
Analysis:
-
Carefully collect the supernatant, which contains the unbound motor protein.
-
Resuspend the pellet, containing the filament-bound motor protein, in a sample buffer for electrophoresis.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to visualize the distribution of the motor protein. A strong band in the pellet fraction in the presence of AMP-PNP indicates stabilized binding.
-
Signaling Pathways and Logical Relationships
AMP-PNP is instrumental in dissecting signaling pathways that involve ATP hydrolysis. A primary example is its use in studying G-protein coupled receptor (GPCR) signaling.
GPCR Signaling Cascade
GPCRs are a large family of cell surface receptors that, upon ligand binding, activate intracellular heterotrimeric G proteins.[8] This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent downstream signaling.[8] While AMP-PNP is an ATP analog, its principles of action are relevant to studying the broader family of nucleotide-binding proteins, including G-proteins which are regulated by GTP. The non-hydrolyzable nature of AMP-PNP provides a conceptual parallel to how non-hydrolyzable GTP analogs (like GTPγS) are used to lock G-proteins in an active state.
Caption: Simplified workflow of a G-protein coupled receptor (GPCR) signaling cascade.
This diagram illustrates the sequential activation of components in a typical GPCR pathway. AMP-PNP would be employed to investigate ATP-dependent enzymes that are either the effector proteins themselves or are activated downstream of the second messenger, allowing researchers to isolate and study specific steps of the cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. AMP-PNP I CAS#: 25612-73-1 I non-hydrolysable ATP analogue I InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. AMP PNP | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Assay of Cytosolic Proteins to the Cytoskeleton [bio-protocol.org]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for AMP-PNP Lithium Hydrate in Enzyme Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) that serves as a powerful tool in the study of ATP-dependent enzymes.[1][2] By binding to the ATP active site without being broken down, AMP-PNP effectively acts as a competitive inhibitor for many of these enzymes, allowing researchers to investigate their mechanisms of action, kinetics, and role in signaling pathways.[3][4] The tetralithium salt hydrate (B1144303) form is a common and stable formulation used in these assays.[2]
These application notes provide a comprehensive guide to using AMP-PNP lithium hydrate in enzyme kinetic assays, with a focus on kinases, ATPases, and motor proteins. Included are detailed protocols, data presentation guidelines, and visualizations to aid in experimental design and data interpretation.
Data Presentation
The inhibitory effect of AMP-PNP is typically quantified by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of inhibition across different enzymes and experimental conditions.
Table 1: Inhibition of Various ATP-Dependent Enzymes by AMP-PNP
| Enzyme Class | Specific Enzyme | Organism/Source | Inhibition Type | Ki Value | IC50 Value | Reference(s) |
| Motor Protein | Dynein | Sea urchin sperm | Competitive | ~8.1 mM | - | [2] |
| ATPase | P4 hexameric ATPase | Bacteriophage | Non-competitive | - | - | [1] |
| Kinase | ERK1 | Human | Competitive | 0.31 µM (for FR 180204, an ERK inhibitor) | - | [5] |
| Kinase | ERK2 | Human | Competitive | 0.14 µM (for FR 180204, an ERK inhibitor) | - | [5] |
Note: Data for specific AMP-PNP Ki and IC50 values are often context-dependent and can vary based on the specific assay conditions, including substrate concentration.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the AMP-PNP stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Ultrapure water or appropriate assay buffer (e.g., Tris-HCl, HEPES)[6]
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the this compound powder to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of AMP-PNP powder.
-
Dissolve the powder in ultrapure water or the assay buffer to a desired stock concentration (e.g., 10 mM or 100 mM). Ensure the pH of the final solution is neutral to slightly alkaline, as AMP-PNP is unstable in acidic conditions.[2]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
General Enzyme Inhibition Assay using AMP-PNP
This protocol provides a general framework for determining the inhibitory effect of AMP-PNP on an ATP-dependent enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate (e.g., a peptide for a kinase, ATP for an ATPase)
-
This compound stock solution
-
ATP solution
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ for kinases, Malachite Green for ATPases)
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate in the assay buffer at desired concentrations.
-
Inhibitor Dilution Series: Prepare a serial dilution of the AMP-PNP stock solution in the assay buffer to create a range of inhibitor concentrations to be tested.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme solution
-
AMP-PNP solution at various concentrations (or buffer for the no-inhibitor control)
-
-
Pre-incubation: Gently mix and incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination and Detection: Stop the reaction (if necessary, depending on the detection method) and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence, absorbance) using a microplate reader.
-
Data Analysis: Plot the enzyme activity as a function of the AMP-PNP concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) for ATP are known.
Specific Protocol: Investigating the Inhibition of the Ras-MAPK Pathway using AMP-PNP
The Ras-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Several kinases within this pathway, such as Raf, MEK, and ERK, are ATP-dependent and can be studied using AMP-PNP.[3][7]
Objective: To determine the inhibitory effect of AMP-PNP on a specific kinase (e.g., MEK1) in the Ras-MAPK pathway.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (as a substrate for MEK1)
-
This compound stock solution
-
ATP solution
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
Procedure:
-
Follow the general enzyme inhibition assay protocol outlined above.
-
Use recombinant MEK1 as the enzyme and inactive ERK2 as the substrate.
-
Prepare a range of AMP-PNP concentrations to test for inhibition.
-
Initiate the reaction by adding ATP.
-
After the incubation period, use the ADP-Glo™ system to measure the amount of ADP produced, which is proportional to MEK1 activity.
-
Calculate the percent inhibition at each AMP-PNP concentration and determine the IC50 value.
Mandatory Visualization
Caption: General workflow for an enzyme inhibition assay using AMP-PNP.
References
- 1. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMPK inhibitor overcomes the paradoxical effect of RAF inhibitors through blocking phospho-Ser-621 in the C terminus of CRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Using AMP-PNP Lithium Hydrate in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that is invaluable in the field of structural biology.[1][2] By mimicking the pre-hydrolysis state of ATP, AMP-PNP can trap ATP-dependent enzymes and motor proteins in a specific conformational state, facilitating their structural determination by X-ray crystallography. This allows for a detailed snapshot of the protein-ligand interactions that are crucial for understanding enzyme mechanisms, regulation, and for structure-based drug design. AMP-PNP is often supplied as a lithium salt hydrate (B1144303), a stable form suitable for crystallization experiments.
These application notes provide an overview of the use of AMP-PNP lithium hydrate in X-ray crystallography, including protocols for co-crystallization, data presentation in tabular format, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Crystallization Conditions for Protein-AMP-PNP Complexes
The following tables summarize typical crystallization conditions for various classes of proteins in complex with AMP-PNP, derived from published structures. These serve as a starting point for designing new crystallization experiments.
Table 1: Crystallization Conditions for Kinases with AMP-PNP
| Protein | PDB ID | Protein Concentration (mg/mL) | AMP-PNP Concentration (mM) | Mg²⁺ Concentration (mM) | Precipitant | pH | Temperature (K) |
| Protein Kinase CK2 | 1LP4 | 10-15 | 1 | 2 | 15-20% PEG 4000, 0.2 M Ammonium (B1175870) Sulfate | 8.5 | 293 |
| Analog-Sensitive Kinase | N/A | 5-10 | 1-5 | 5-10 | 20% PEG 3350, 0.1 M Bis-Tris | 6.5 | 291 |
Table 2: Crystallization Conditions for ATP-Binding Cassette (ABC) Transporters with AMP-PNP
| Protein | PDB ID | Protein Concentration (mg/mL) | AMP-PNP Concentration (mM) | Mg²⁺ Concentration (mM) | Precipitant | pH | Temperature (K) |
| Human ABCB7 | 7V6W | 8 | 2 | 2 | 0.1 M MES, 28% PEG 400 | 6.5 | 277 |
| BmrA | 2R6G | 10 | 2.5 | 5 | 18-22% PEG 2000, 0.1 M Sodium Cacodylate | 6.0 | 293 |
Table 3: Crystallization Conditions for Motor Proteins and Other ATPases with AMP-PNP
| Protein | PDB ID | Protein Concentration (mg/mL) | AMP-PNP Concentration (mM) | Mg²⁺ Concentration (mM) | Precipitant | pH | Temperature (K) |
| Kinesin Motor Domain | 3KIN | 10-20 | 1-2 | 2-5 | 1.4-1.8 M Ammonium Sulfate, 0.1 M MES | 6.5 | 293 |
| RadA ATPase | 1T4G | 15 | 1 | 2 | 20% PEG 8000, 0.2 M Calcium Acetate | 7.5 | 293 |
| Psychrophilic PGK | 1V76 | 10 | 2.1 | 5 | 1.6 M Ammonium Sulfate, 0.1 M Tris-HCl | 7.0 | 293 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A stable and accurate stock solution of AMP-PNP is critical for reproducible crystallization trials.
Materials:
-
This compound powder
-
Ultrapure water (Milli-Q or equivalent)
-
HEPES or Tris buffer (1 M stock, pH 7.0-8.0)
-
Magnesium chloride (MgCl₂) (1 M stock)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 100 mM). Account for the molecular weight of the lithium salt hydrate form as specified by the manufacturer.
-
Dissolution: Dissolve the weighed AMP-PNP powder in an appropriate volume of ultrapure water.
-
Buffering: Add buffer (e.g., HEPES or Tris) to a final concentration of 50 mM to maintain a stable pH. Adjust the pH of the solution to the desired value (typically 7.0-7.5) using NaOH or HCl.
-
Addition of Magnesium: Add MgCl₂ to the stock solution to a final concentration that is equimolar or in slight excess to the AMP-PNP concentration (e.g., 100 mM MgCl₂ for a 100 mM AMP-PNP solution). Magnesium is often crucial for the interaction of nucleotide triphosphates with proteins.
-
Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm filter. Aliquot the solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Co-crystallization of a Protein with this compound
This protocol outlines a general procedure for co-crystallizing a target protein with AMP-PNP. The specific concentrations of protein, AMP-PNP, and precipitant, as well as the pH and temperature, will need to be optimized for each protein.
Materials:
-
Purified protein of interest at a suitable concentration (typically 5-20 mg/mL) in a low-salt buffer.
-
This compound stock solution (as prepared in Protocol 1).
-
Crystallization screens (commercial or custom-made).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
-
Pipettes for setting up crystallization drops.
Procedure:
-
Complex Formation:
-
On ice, mix the purified protein with the AMP-PNP stock solution to achieve the desired final concentration of AMP-PNP (typically a 5- to 10-fold molar excess over the protein concentration).
-
Ensure that the final concentration of Mg²⁺ is also in molar excess.
-
Incubate the protein-AMP-PNP mixture on ice for at least 30 minutes to allow for complex formation. Some systems may benefit from a longer incubation time or incubation at a different temperature (e.g., room temperature).[3]
-
-
Crystallization Setup:
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
-
In a typical setup, mix 1 µL of the protein-AMP-PNP complex solution with 1 µL of the reservoir solution on the cover slip (hanging drop) or in the well (sitting drop).
-
The reservoir solution will contain the precipitant (e.g., polyethylene (B3416737) glycol, ammonium sulfate) at a concentration that will induce protein precipitation and crystallization.
-
Seal the wells to allow for vapor diffusion.
-
-
Incubation and Monitoring:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 20°C).
-
Regularly monitor the drops for the formation of crystals over several days to weeks.
-
-
Optimization:
-
If initial screening yields no crystals or only poor-quality crystals, optimize the conditions by systematically varying the concentrations of protein, AMP-PNP, and precipitant, as well as the pH and temperature.[4] Additives and detergents may also be screened to improve crystal quality.
-
Mandatory Visualizations
Signaling Pathway: Activation of a Small GTPase by a Guanine Nucleotide Exchange Factor (GEF)
AMP-PNP is an ATP analog, and while the following pathway describes GTPase activation, it illustrates a fundamental biological "switch" mechanism that is conceptually similar to how ATP-dependent enzymes function. Non-hydrolyzable GTP analogs are used to study these systems in a manner analogous to using AMP-PNP for ATPases.
Caption: The activation cycle of a small GTPase regulated by a GEF and a GAP.
Experimental Workflow: Protein-Ligand Co-crystallization
This diagram illustrates the general workflow for obtaining protein-ligand complex crystals for X-ray diffraction analysis.
Caption: A generalized workflow for protein-AMP-PNP co-crystallization.
References
Application Notes and Protocols for AMP-PNP in Cryo-EM Structural Studies of Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the structural biology of ATP-dependent transporters. By binding to the nucleotide-binding domains (NBDs) without being hydrolyzed, AMP-PNP effectively traps these transporters in an ATP-bound conformational state. This "biochemical trapping" allows for the determination of high-resolution structures of specific functional states using cryogenic electron microscopy (cryo-EM), providing invaluable insights into the transport cycle, substrate binding, and the mechanisms of drug resistance. These structural snapshots are critical for understanding transporter function and for the rational design of novel therapeutics.
Mechanism of Action of AMP-PNP
ATP-binding cassette (ABC) transporters, a major family of ATP-dependent transporters, harness the energy of ATP binding and hydrolysis to move substrates across cellular membranes. This process involves a cycle of conformational changes, primarily alternating between an inward-facing (IF) and an outward-facing (OF) state[1][2]. ATP binding to the NBDs typically promotes the dimerization of these domains, which in turn triggers a large-scale conformational change in the transmembrane domains (TMDs), transitioning the transporter to an outward-facing or occluded state, ready to release its substrate[3]. Subsequent ATP hydrolysis and phosphate (B84403) release reset the transporter back to its inward-facing conformation.
AMP-PNP mimics the ATP-bound state, inducing the conformational changes associated with ATP binding. However, due to the substitution of the β-γ bridging oxygen with a nitrogen atom, the terminal phosphate group cannot be cleaved by the ATPase activity of the transporter. This effectively locks the transporter in a specific, long-lived conformation, making it amenable to structural determination by cryo-EM.
Data Presentation: Quantitative Analysis of Transporter Structures with AMP-PNP
The use of AMP-PNP has facilitated the determination of numerous transporter structures at near-atomic resolution. The following table summarizes key quantitative data from a selection of these studies.
| Transporter Name | Organism | PDB ID | Ligand(s) | Resolution (Å) | Conformational State | Reference |
| ABCB7 | Homo sapiens | Not Specified | AMP-PNP, Mg²⁺ | 3.3 | Inward-facing open | [4] |
| BmrCD | Bacillus subtilis | Not Specified | AMP-PNP, Hoechst-33342 | Not Specified | Inward-facing | [5] |
| TmrAB | Thermus thermophilus | Not Specified | AMP-PNP, Mg²⁺ | Not Specified | Inward-facing | [3] |
| Rv1217c–1218c | Mycobacterium tuberculosis | Not Specified | AMP-PNP, Mg²⁺ | Not Specified | Closed TMDs | [6] |
| LptB₂FGC | Shigella flexneri | Not Specified | AMP-PNP | Not Specified | Not Specified | [7] |
| ZnuBC | Shigella sonnei | Not Specified | AMP-PNP | 2.5 | Not Specified | [8] |
Experimental Protocols
I. General Protocol for Cryo-EM Sample Preparation of Transporters with AMP-PNP
This protocol provides a generalized workflow for preparing purified and reconstituted membrane transporters for cryo-EM analysis in the presence of AMP-PNP.
1. Materials:
-
Purified transporter protein reconstituted in a suitable membrane mimetic (e.g., nanodiscs, amphipols, or detergent micelles).
-
AMP-PNP stock solution (e.g., 100 mM in a buffer at pH 7.4).
-
MgCl₂ stock solution (e.g., 1 M).
-
Buffer used for protein purification and reconstitution.
-
Cryo-EM grids (e.g., holey carbon grids).
-
Plunge-freezing apparatus (e.g., Vitrobot).
2. Procedure:
-
Protein Concentration: Concentrate the purified and reconstituted transporter to a final concentration suitable for cryo-EM, typically in the range of 50 nM to 5 µM[9]. The optimal concentration needs to be determined empirically for each specific transporter.
-
Incubation with AMP-PNP:
-
To the concentrated transporter sample, add AMP-PNP to a final concentration typically ranging from 2.5 mM to 10 mM[3][5].
-
Add MgCl₂ to a final concentration that is typically equimolar to or slightly higher than the AMP-PNP concentration (e.g., 2.5 mM to 10 mM)[3][5]. Magnesium is a crucial cofactor for nucleotide binding in many ABC transporters.
-
Incubate the mixture on ice or at room temperature. Incubation times can vary from a few minutes to over an hour. A common practice is to incubate for 30-60 minutes on ice.
-
-
Grid Preparation:
-
Apply 3-4 µL of the transporter-AMP-PNP complex solution to a freshly glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, creating a thin film of the sample. Blotting time and force are critical parameters that need to be optimized.
-
Plunge-freeze the grid in liquid ethane (B1197151) or a mixture of liquid ethane and propane[10].
-
-
Grid Screening and Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect high-resolution data from the suitable areas of the grids.
-
II. Protocol for Reconstitution of an ABC Transporter into Nanodiscs
Reconstitution into nanodiscs provides a native-like lipid bilayer environment and is often beneficial for the structural integrity of membrane transporters.
1. Materials:
-
Purified ABC transporter in detergent (e.g., DDM).
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1.
-
Lipids (e.g., a mixture of POPC and POPG) solubilized in detergent.
-
Detergent removal system (e.g., Bio-Beads).
-
Size-exclusion chromatography (SEC) column.
2. Procedure:
-
Mixing Components:
-
Detergent Removal and Self-Assembly:
-
Add Bio-Beads to the mixture to initiate the removal of detergent.
-
Incubate the mixture with gentle rocking at 4°C for several hours to overnight. During this time, the detergent is removed, and the transporter self-assembles into the nanodiscs[13].
-
-
Purification of Reconstituted Transporter:
-
Remove the Bio-Beads by centrifugation.
-
Purify the reconstituted transporter-nanodisc complexes from empty nanodiscs and aggregates using size-exclusion chromatography (SEC)[13].
-
-
Quality Control:
-
Analyze the purified fractions by SDS-PAGE and negative-stain EM to confirm the successful reconstitution and homogeneity of the sample.
-
Mandatory Visualizations
Caption: Mechanism of ATP hydrolysis versus AMP-PNP-mediated trapping of transporters.
References
- 1. Asymmetric drug binding in an ATP-loaded inward-facing state of an ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Cryo-EM Has Expanded Our Understanding of Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring conformational equilibria of a heterodimeric ABC transporter | eLife [elifesciences.org]
- 4. Cryo-EM structure of AMP-PNP-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structures of lipopolysaccharide transporter LptB2FGC in lipopolysaccharide or AMP-PNP-bound states reveal its transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual | Semantic Scholar [semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Preparation of AMP-PNP Lithium Hydrate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine 5'-triphosphate (ATP).[1][2][3] In this molecule, an imido group (-NH-) substitutes the oxygen atom bridging the β and γ phosphates. This modification makes the terminal phosphate (B84403) bond resistant to cleavage by ATPases.[4] Consequently, AMP-PNP serves as a powerful tool in biochemical and cellular research. It acts as a competitive inhibitor for many ATP-dependent enzymes, effectively binding to the ATP site and locking the protein in an ATP-bound conformational state without proceeding to hydrolysis.[5][6] This allows researchers to study ATP-dependent processes, such as molecular motor function, signal transduction, and ion channel activity, under stable, non-hydrolytic conditions.[2][3]
Quantitative Data Summary
This table summarizes the key chemical and physical properties of AMP-PNP tetralithium salt hydrate (B1144303). It is crucial to refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight, as the degree of hydration can vary.[7]
| Property | Value | References |
| Synonyms | AMP-PNP, App(NH)p, Adenylyl imidodiphosphate | [8] |
| Molecular Formula | C₁₀H₁₃Li₄N₆O₁₂P₃ · xH₂O | [8] |
| Molecular Weight | 529.93 g/mol (anhydrous tetralithium salt basis) | [8] |
| Appearance | White solid powder | [5][6] |
| Solubility (in Water) | Up to 50 mg/mL (approx. 94 mM) | [5][8] |
| Purity (Typical) | ≥90% - ≥93% (HPLC) | [5] |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol provides a detailed methodology for preparing a 100 mM aqueous stock solution of AMP-PNP lithium hydrate.
2.1. Materials and Equipment
-
AMP-PNP tetralithium salt hydrate powder
-
Ultrapure (nuclease-free) water
-
Buffer (optional, e.g., 20 mM HEPES, pH 7.4)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Analytical balance
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile 0.22 µm syringe filter
-
Micropipettes and sterile tips
2.2. Step-by-Step Methodology
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, throughout the procedure.
-
Determine Molecular Weight: Consult the Certificate of Analysis (CoA) or the product label for the batch-specific molecular weight (MW) of your this compound.
-
Calculate Required Mass: Use the following formula to calculate the mass of AMP-PNP powder needed to prepare your desired volume of a 100 mM stock solution.
-
Formula: Mass (mg) = 100 mM * Volume (mL) * MW ( g/mol ) / 1000
-
Example (for 1 mL of 100 mM stock, using MW = 529.93 g/mol ): Mass (mg) = 100 * 1 * 529.93 / 1000 = 52.99 mg
-
-
Weighing: Carefully weigh the calculated amount of AMP-PNP powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add approximately 80% of the final desired volume of ultrapure water (or a suitable buffer like 20 mM HEPES, pH 7.4). Vortex gently until the powder is completely dissolved.
-
pH Adjustment (Critical Step): AMP-PNP is highly unstable and will rapidly hydrolyze in acidic conditions.[5][8] Use a calibrated pH meter to check the solution's pH. Carefully adjust the pH to a range of 7.0 - 7.5 using dropwise additions of 0.1 M NaOH or 0.1 M HCl as needed.
-
Final Volume Adjustment: Once the pH is stabilized in the correct range, add ultrapure water (or buffer) to reach the final desired volume. Mix thoroughly.
-
Sterilization: To ensure the solution is free of microbial contaminants, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.[9]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[9]
-
Storage: Immediately place the aliquots in the appropriate storage freezer. Refer to the table below for stability information.
2.3. Storage and Stability
| Form | Storage Temperature | Stability Period | References |
| Dry Powder | -20°C | ≥ 1 year | [8][10][11] |
| Stock Solution | -80°C | Up to 6 months | [9] |
| Stock Solution | -70°C | Up to 3 months (approx. 5% hydrolysis after 6 months) | [5][8] |
| Stock Solution | -20°C | Up to 1 month | [9] |
| Thawed Aliquot | 4°C | Use within 1 week; do not refreeze | [11] |
Mandatory Visualizations
3.1. Workflow for AMP-PNP Stock Solution Preparation
Caption: Workflow for preparing a sterile AMP-PNP stock solution.
3.2. Mechanism of Action: AMP-PNP vs. ATP
Caption: Comparison of ATP hydrolysis versus AMP-PNP-induced inhibition.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMP-PNP Adenylyl-imidodiphosphate | Sigma-Aldrich [sigmaaldrich.com]
- 5. Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 6. scbt.com [scbt.com]
- 7. tocris.com [tocris.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]
- 11. hypermol.com [hypermol.com]
Application Notes and Protocols for Determining the Optimal Concentration of AMP-PNP for ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool in the study of ATP-dependent enzymes. By binding to the ATP pocket of ATPases without being cleaved, AMP-PNP effectively acts as a competitive inhibitor, allowing researchers to stabilize the enzyme in an ATP-bound state.[1] This characteristic is invaluable for elucidating enzymatic mechanisms, performing structural studies, and screening for potential therapeutic agents that target ATPase activity. Determining the optimal concentration of AMP-PNP is a critical first step in these investigations to ensure effective and specific inhibition.
These application notes provide a comprehensive guide to understanding and determining the optimal concentration of AMP-PNP for the inhibition of various ATPases. Included are quantitative data on effective concentrations for different ATPase types, detailed experimental protocols for determining inhibitory constants, and visualizations of the underlying biochemical processes.
Data Presentation: Quantitative Summary of AMP-PNP Inhibition
The effective concentration of AMP-PNP for ATPase inhibition is highly dependent on the specific ATPase, its isoform, the organism from which it is derived, and the experimental conditions. The following table summarizes reported dissociation constants (K_D), inhibitor constants (K_i), and half-maximal inhibitory concentrations (IC₅₀) for a variety of ATPases. This data serves as a starting point for researchers to estimate an appropriate concentration range for their specific experiments.
| ATPase Type | Organism/Tissue | Parameter | Value (µM) | Experimental Conditions |
| Na+/K+-ATPase | Canine Kidney | K_D | 4.2 | Absence of MgCl₂ |
| Canine Kidney | K_D | 2.2 | Presence of 50 µM MgCl₂ | |
| Myosin ATPase | Rabbit Psoas Muscle | K_i | 5100 | Isotonic Contraction Assay |
| Dynein ATPase | Sea Urchin Sperm | K_i | ~8100 | Reactivated Sperm Motility Assay |
| Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1) | Human | K_i,app | 0.5 - 56 | Inhibition of pnp-TMP hydrolysis by various non-hydrolyzable ATP analogs |
| Uncoating ATPase (Hsc70) | Bovine Brain | K_D | ~100-1000 | Nucleotide-free enzyme |
Mechanism of ATPase Inhibition by AMP-PNP
AMP-PNP mimics the structure of ATP, allowing it to bind to the nucleotide-binding site of an ATPase. However, the substitution of the β-γ bridging oxygen with an imido group (-NH-) renders the terminal phosphate (B84403) bond resistant to enzymatic hydrolysis. This effectively traps the enzyme in an ATP-bound conformation, preventing the conformational changes required for the catalytic cycle and subsequent product release.
Caption: Competitive inhibition of ATPase by AMP-PNP.
Experimental Protocols
Determining the optimal concentration of AMP-PNP for a specific ATPase typically involves measuring the enzyme's activity across a range of inhibitor concentrations to determine the IC₅₀ value. The following protocols outline two common methods for assessing ATPase activity: the Malachite Green assay and a coupled-enzyme assay.
Protocol 1: Determination of AMP-PNP IC₅₀ using the Malachite Green Assay
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction of Pi with malachite green and molybdate (B1676688) under acidic conditions forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified ATPase enzyme
-
ATP solution (high purity)
-
AMP-PNP stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM KCl, 5 mM MgCl₂)
-
Malachite Green Reagent (commercially available or prepared in-house)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the AMP-PNP stock solution in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 1 nM to 10 mM).
-
Prepare a stock solution of ATP in Assay Buffer. The final concentration of ATP in the assay should be at or near the K_m of the enzyme for ATP, if known.
-
Prepare a phosphate standard curve by diluting the phosphate standard solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed amount of purified ATPase enzyme.
-
Varying concentrations of AMP-PNP (or vehicle for the control).
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow AMP-PNP to bind to the enzyme.
-
-
Initiation and Termination of the Reaction:
-
Initiate the reaction by adding a fixed concentration of ATP to each well.
-
Incubate the plate at the desired temperature for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.
-
Terminate the reaction by adding the Malachite Green Reagent to each well.
-
-
Data Acquisition and Analysis:
-
Allow the color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Use the phosphate standard curve to convert absorbance values to the concentration of Pi released.
-
Plot the percentage of ATPase inhibition (relative to the no-inhibitor control) against the logarithm of the AMP-PNP concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Protocol 2: Determination of AMP-PNP IC₅₀ using a Coupled-Enzyme Assay
This continuous spectrophotometric assay couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified ATPase enzyme
-
ATP solution
-
AMP-PNP stock solution
-
Coupled-Enzyme Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
UV-transparent 96-well microplate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the AMP-PNP stock solution in the Coupled-Enzyme Assay Buffer.
-
Prepare the reaction mix containing PEP, PK, LDH, and NADH in the assay buffer.
-
-
Assay Setup:
-
In a UV-transparent microplate or cuvette, add the following:
-
Coupled-Enzyme Assay Buffer
-
Reaction mix (PEP, PK, LDH, NADH)
-
A fixed amount of purified ATPase enzyme.
-
Varying concentrations of AMP-PNP (or vehicle for the control).
-
-
Pre-incubate at the desired temperature for 5-10 minutes.
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by adding a fixed concentration of ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve) for each AMP-PNP concentration.
-
Plot the percentage of ATPase inhibition (relative to the no-inhibitor control) against the logarithm of the AMP-PNP concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow for Determining Optimal AMP-PNP Concentration
The following diagram illustrates a typical workflow for determining the optimal concentration of AMP-PNP for ATPase inhibition.
Caption: A streamlined workflow for IC₅₀ determination.
Conclusion
AMP-PNP is an essential tool for the study of ATPase mechanisms and for the development of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to determine the optimal inhibitory concentrations of AMP-PNP for their specific ATPase of interest. Careful optimization of experimental conditions and precise data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the Structural Analysis of the Myosin-AMP-PNP Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural and biochemical analysis of the myosin motor domain in complex with the non-hydrolyzable ATP analog, Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP). Understanding this pre-powerstroke state is crucial for elucidating the mechanism of force generation and for the development of novel therapeutics targeting myosin function.
Introduction
Myosin motor proteins are essential for a multitude of cellular processes, including muscle contraction, cell motility, and intracellular transport.[1][2][3] The myosin mechanochemical cycle, which converts the chemical energy from ATP hydrolysis into mechanical force, involves a series of conformational changes within the myosin motor domain.[1][4] The binding of ATP to the actin-myosin complex induces a conformational change that leads to the dissociation of myosin from actin.[1] To study the structural basis of this key step, the non-hydrolyzable ATP analog AMP-PNP is widely used to trap myosin in a state that mimics the ATP-bound, pre-powerstroke conformation.[5] This allows for detailed structural analysis using techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).
Data Presentation: Structural and Kinetic Parameters
The binding of AMP-PNP to the myosin motor domain induces significant conformational changes, particularly within the nucleotide-binding pocket and the regions responsible for communicating with the actin-binding interface and the lever arm. These changes are characterized by the movement of key structural elements such as the P-loop, switch I, and switch II regions.[4][6] The resulting conformation is often described as an "internally uncoupled" state, where the motor domain has undergone changes that weaken its affinity for actin.[7]
Table 1: Quantitative Analysis of Conformational Changes in Myosin upon AMP-PNP Binding
| Parameter | Apo/Rigor State | Myosin-AMP-PNP Complex | Technique | Reference |
| Radius of Gyration (Rg) of Myosin V S1 | 48.6 Å | 46.7 Å | Small-Angle X-ray Scattering (SAXS) | [8] |
| Radius of Gyration (Rg) of Myosin VI S1 | 48.8 Å | 51.7 Å | Small-Angle X-ray Scattering (SAXS) | [8] |
| Intersite Distance (SH1 to Actin Cys374) | 4.5 - 4.7 nm | 5.2 - 5.5 nm | Fluorescence Resonance Energy Transfer (FRET) | [9] |
| Actin-Binding Cleft | Closed | Open | X-ray Crystallography | [8] |
Table 2: X-ray Crystallography Data for Myosin-AMP-PNP and Related Structures
| Myosin Type | Ligand | PDB ID | Resolution (Å) | Space Group | Key Findings |
| Dictyostelium Myosin II Motor Domain | Apo | 1FMV | 2.10 | P2₁2₁2₁ | Reference for the nucleotide-free state.[8] |
| Dictyostelium Myosin II S1dC | ADP•BeFx | 1D0Y | 2.00 | C222₁ | Mimics the pre-powerstroke state, similar to AMP-PNP.[10] |
| Dictyostelium Myosin II Motor Domain | ADP•AlF₄ | 1W9L | 1.95 | P2₁2₁2₁ | Another pre-powerstroke state mimic.[11] |
| Dictyostelium Myosin II Motor Domain | ADP•Vanadate | 1VOM | 1.90 | C222₁ | Traps a state analogous to the post-hydrolysis state.[12] |
Table 3: Myosin ATPase Kinetic Parameters
| Parameter | Description | Typical Value Range | Reference |
| k_cat | Catalytic turnover rate | Varies widely by myosin isoform | [1] |
| K_ATPase | Actin concentration at half-maximal ATPase activity | Varies widely by myosin isoform | [1] |
| Duty Ratio | Fraction of the ATPase cycle spent strongly bound to actin | Myosin V: >70% | [13] |
| ADP Release Rate | Rate-limiting step for some myosins | Myosin V: ~12-16 s⁻¹ | [13] |
Experimental Protocols
Protocol 1: Myosin ATPase Activity Assay
This protocol is a generalized method for determining the steady-state actin-activated Mg²⁺-ATPase activity of myosin. The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released over time.
Materials:
-
Purified myosin (full-length or subfragment-1)
-
F-actin
-
Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (with [γ-³²P]ATP spike for radiometric assay)
-
Quench solution (e.g., perchloric acid)
-
Reagents for phosphate detection (e.g., malachite green or reagents for radiometric assay)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing assay buffer, varying concentrations of F-actin, and myosin in a temperature-controlled water bath (e.g., 25°C).
-
Initiate Reaction: Start the reaction by adding the ATP solution to the reaction mixtures.
-
Time Points: At specific time intervals, quench the reaction by adding an equal volume of quench solution.
-
Phosphate Detection:
-
Colorimetric Method: Add malachite green reagent to the quenched reactions and measure the absorbance at 650 nm.
-
Radiometric Method: Extract the [³²P]Pi and quantify using liquid scintillation counting.
-
-
Data Analysis: Plot the rate of Pi release as a function of actin concentration. Fit the data to the Michaelis-Menten equation to determine Vmax (k_cat) and K_ATPase.[1]
Protocol 2: X-ray Crystallography of Myosin S1-AMP-PNP Complex
This protocol outlines a general workflow for the crystallization and structure determination of a myosin S1-AMP-PNP complex. Specific conditions will need to be optimized for the particular myosin isoform.
1. Protein Preparation and Complex Formation:
-
Express and purify myosin S1 fragment to >95% purity.
-
To form the complex, incubate purified myosin S1 with a molar excess of AMP-PNP and MgCl₂ on ice.
2. Crystallization:
-
Screening: Use sparse matrix screening kits to identify initial crystallization conditions. Set up sitting or hanging drop vapor diffusion experiments with a protein concentration of 3-10 mg/mL.
-
Optimization: Refine initial hits by varying the concentrations of precipitant, buffer pH, and additives. For example, squid heavy meromyosin has been crystallized in the presence of AMP-PNP.
3. Data Collection and Processing:
-
Cryo-protection: Soak crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron source.
-
Data Processing: Process the diffraction data using software such as HKL2000 or XDS to determine the space group and unit cell dimensions and to obtain integrated intensities.
4. Structure Determination and Refinement:
-
Phasing: Solve the phase problem using molecular replacement with a known myosin motor domain structure as a search model.
-
Model Building and Refinement: Build the atomic model into the electron density map using software like Coot and refine the structure using programs such as Phenix or Refmac5.
Protocol 3: Cryo-Electron Microscopy of Myosin-AMP-PNP Complex
This protocol provides a general workflow for determining the structure of a myosin-AMP-PNP complex using single-particle cryo-EM.
1. Sample Preparation:
-
Prepare the myosin-AMP-PNP complex as described for X-ray crystallography. The final concentration for grid preparation is typically in the range of 0.5-5 mg/mL.
-
Grid Preparation: Apply a small volume of the sample to a glow-discharged cryo-EM grid. Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane.
2. Data Acquisition:
-
Screen the frozen grids on a transmission electron microscope (e.g., a 200 keV Glacios or a 300 keV Titan Krios) to assess particle distribution and ice quality.
-
Collect a large dataset of micrographs using automated data collection software.
3. Image Processing and 3D Reconstruction:
-
Preprocessing: Correct for beam-induced motion and perform contrast transfer function (CTF) estimation.
-
Particle Picking: Select individual particle images from the micrographs.
-
2D Classification: Classify the particle images to remove junk particles and identify different views.
-
3D Reconstruction: Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D map.
4. Model Building and Analysis:
-
Dock a crystal structure of the myosin motor domain into the cryo-EM map and refine the model against the map.
-
Analyze the structure to identify conformational changes induced by AMP-PNP binding.
Visualizations
Myosin ATPase Cycle
Caption: Simplified schematic of the myosin ATPase cycle.
X-ray Crystallography Workflow
Caption: General workflow for X-ray crystallography.
Cryo-EM Workflow
Caption: General workflow for single-particle cryo-EM.
References
- 1. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Insights on the Myosin Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosins: Domain Organisation, Motor Properties, Physiological Roles and Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. murphylab.princeton.edu [murphylab.princeton.edu]
- 5. The effect of the ATP analogue AMPPNP on the structure of crossbridges in vertebrate skeletal muscles: X-ray diffraction and mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review: Ras GTPases and myosin: Qualitative conservation and quantitative diversification in signal and energy transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of scallop Myosin s1 in the pre-power stroke state to 2.6 a resolution: flexibility and function in the head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. An actin-dependent conformational change in myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using AMP-PNP in Single-Molecule Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in the field of single-molecule biophysics. By binding to the nucleotide-binding pocket of ATP-dependent molecular motors and enzymes without being hydrolyzed, AMP-PNP effectively traps these proteins in an ATP-bound-like conformational state. This "molecular freezing" allows researchers to dissect the intricate mechanochemical cycles of proteins such as myosins and kinesins at the single-molecule level, providing invaluable insights into their function, regulation, and potential as drug targets.
These application notes provide a comprehensive overview of the use of AMP-PNP in single-molecule studies, including a comparison of its properties with ATP, detailed experimental protocols for common single-molecule techniques, and a discussion of its application in dissecting signaling pathways.
Data Presentation: Quantitative Comparison of ATP and AMP-PNP
The following table summarizes key quantitative parameters comparing ATP and its non-hydrolyzable analog, AMP-PNP, in the context of their interaction with common molecular motors. These values are crucial for designing and interpreting single-molecule experiments.
| Parameter | ATP | AMP-PNP | Motor Protein | Citation |
| Dissociation Constant (Kd) | ~10⁻⁸ M | 2-3 orders of magnitude weaker | Uncoating ATPase | [1] |
| Binding Constant (Ka) | - | ~6.0 x 10⁶ M⁻¹ | Cardiac Myosin | |
| Hydrolysis Rate | Varies by motor | ~0.00004 s⁻¹ (~1% of ATP rate) | Ncd (Kinesin-related) | |
| Effect on Kinesin-1 Motility | Powers processive movement | Induces long pauses | Kinesin-1 | [2] |
| Effect on Myosin Binding to Actin | Weakens binding | Strengthens binding (rigor-like state) | Myosin | [3] |
| Second-Order Rate Constant for Binding | (2.80 ± 0.02) x 10⁶ M⁻¹s⁻¹ | - | Myosin | [4] |
Experimental Protocols
Detailed methodologies for key single-molecule experiments utilizing AMP-PNP are provided below. These protocols offer a starting point for researchers and can be adapted based on the specific molecular system and instrumentation.
Single-Molecule Förster Resonance Energy Transfer (smFRET)
Objective: To observe conformational changes in a molecular motor upon AMP-PNP binding.
Materials:
-
Purified, fluorescently labeled motor protein (e.g., Kinesin-1 or Hsp90)
-
Polymerized, stabilized microtubules or relevant binding partner
-
Microscope coverslips and slides
-
Surface passivation reagents (e.g., PEG-biotin)
-
Streptavidin
-
Imaging Buffer:
-
AMP-PNP stock solution (e.g., 100 mM)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Protocol:
-
Surface Passivation: Prepare a flow chamber using a slide and coverslip. Passivate the surface with a mixture of mPEG-SVA and biotin-PEG-SVA to prevent non-specific protein binding.
-
Streptavidin Coating: Introduce a solution of streptavidin into the chamber and incubate to allow binding to the biotinylated PEG.
-
Immobilization of Binding Partner: For kinesin studies, introduce biotinylated microtubules into the chamber and allow them to bind to the streptavidin-coated surface.
-
Blocking: Block the surface with a protein like casein to further reduce non-specific binding.
-
Introduction of Labeled Motor: Introduce the fluorescently labeled motor protein into the chamber at a low concentration (pM range) to ensure single-molecule observation.
-
AMP-PNP Incubation: To observe the AMP-PNP bound state, introduce the imaging buffer containing the desired concentration of AMP-PNP (e.g., 1-2 mM). Incubate for a sufficient time to allow for nucleotide exchange.[1][5]
-
Imaging: Image the single molecules using a TIRF microscope. Acquire data as movies, recording the fluorescence intensity of the donor and acceptor fluorophores over time.
-
Data Analysis: Analyze the FRET efficiency trajectories to identify conformational states and their dynamics in the presence of AMP-PNP.
Optical Tweezers Assay
Objective: To measure the binding strength and unbinding kinetics of a single motor protein to its track in the presence of AMP-PNP.
Materials:
-
Purified motor protein (e.g., Myosin II)
-
Polymerized actin filaments
-
Silica or polystyrene beads coated with antibodies or other specific linkers for the motor protein
-
Flow cell
-
Assay Buffer (e.g., for myosin): 25 mM HEPES (pH 7.3), 25 mM KCl, 5 mM MgCl₂, 0.5 mM DTT
-
AMP-PNP stock solution
-
Optical tweezers setup
Protocol:
-
Flow Cell Preparation: Construct a flow cell and immobilize actin filaments on the coverslip surface.
-
Bead-Motor Complex Preparation: Incubate the antibody-coated beads with the motor protein to form single bead-motor complexes.
-
Trapping a Bead-Motor Complex: Introduce the bead-motor complexes into the flow cell. Use the optical trap to capture a single bead.
-
Positioning and Interaction: Move the trapped bead close to an immobilized actin filament to allow the motor protein to bind.
-
Introducing AMP-PNP: Flow in the assay buffer containing the desired concentration of AMP-PNP.
-
Force Measurements: Apply a controlled force to the trapped bead and measure the displacement of the bead from the trap center to determine the binding force. To measure unbinding kinetics, apply a constant force and measure the duration of the binding event.
-
Data Analysis: Analyze the force-dependent unbinding rates and the rupture forces to characterize the strength of the motor-track interaction in the AMP-PNP-bound state.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Motility Assays
Objective: To visualize the effect of AMP-PNP on the processive movement of single motor proteins.
Materials:
-
Purified, fluorescently labeled processive motor (e.g., Kinesin-1)
-
Polymerized, stabilized microtubules
-
Flow cell
-
Motility Buffer: e.g., 80 mM PIPES-KOH (pH 6.8), 1 mM EGTA, 2 mM MgCl₂, 10 µM taxol
-
ATP and AMP-PNP stock solutions
-
Oxygen scavenging system
-
TIRF microscope
Protocol:
-
Flow Cell Preparation: Prepare a flow cell and immobilize microtubules on the surface as described in the smFRET protocol.
-
Introduction of Motor and Nucleotides: Introduce a solution containing the fluorescently labeled kinesin, ATP, and the desired concentration of AMP-PNP into the flow cell.
-
Imaging: Use the TIRF microscope to visualize the movement of single kinesin molecules along the microtubules. Record movies of the motility.
-
Data Analysis: Generate kymographs from the movies to visualize the movement of individual motors. Analyze the run lengths, velocities, and pause durations of the motors in the presence of AMP-PNP to understand its inhibitory effect on motility.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for the activation of a molecular motor, highlighting the step where AMP-PNP can be used to trap the motor in an "active-like" state for single-molecule investigation.
References
- 1. Alternating-Site Mechanism of Kinesin-1 Characterized by Single-Molecule FRET Using Fluorescent ATP Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Release of isolated single kinesin molecules from microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-molecule investigation of the interference between kinesin, tau and MAP2c | The EMBO Journal [link.springer.com]
- 4. Single molecule turnover of fluorescent ATP by myosin and actomyosin unveil elusive enzymatic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols: AMP-PNP as a Tool to Study the Dynein Cross-Bridge Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynein motor proteins are essential for a multitude of cellular processes, including intracellular transport, cell division, and ciliary and flagellar motility. These activities are powered by the dynein cross-bridge cycle, a complex series of conformational changes driven by ATP hydrolysis that results in movement along microtubules. Understanding the intricate steps of this cycle is crucial for elucidating the mechanisms of these cellular functions and for developing therapeutic interventions for dynein-related pathologies.
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of ATP that has proven to be an invaluable tool for dissecting the dynein cross-bridge cycle. By binding to the nucleotide-binding pocket of dynein without being hydrolyzed, AMP-PNP effectively traps the motor protein in an ATP-bound-like state. This allows researchers to isolate and study specific intermediate states of the cycle, providing critical insights into the structural and functional dynamics of dynein. These application notes provide an overview of the use of AMP-PNP in dynein research, along with detailed protocols for key experiments.
Principle of Action
The dynein cross-bridge cycle can be broadly divided into the following steps:
-
ATP Binding: ATP binding to the dynein motor domain induces a conformational change that leads to the detachment of dynein from the microtubule.
-
ATP Hydrolysis: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) primes the motor for the power stroke.
-
Microtubule Rebinding and Power Stroke: Dynein rebinds to the microtubule, and the release of Pi and then ADP triggers a conformational change known as the power stroke, which generates force and movement.
-
Rigor State: In the absence of nucleotide, dynein is tightly bound to the microtubule in a rigor state.
AMP-PNP mimics the ATP-bound state, causing dynein to adopt a conformation that has a reduced affinity for microtubules, similar to the state just before ATP hydrolysis. This allows for the study of the pre-power stroke state and the allosteric communication between the nucleotide-binding site and the microtubule-binding domain.
Data Presentation
The following tables summarize quantitative data on the effects of AMP-PNP on dynein function.
| Nucleotide State | Dynein-Dynactin-Microtubule Binding Affinity (Kd) | Reference |
| Apo (no nucleotide) | 1.6 µM | [1] |
| AMP-PNP | 0.7 µM | [1] |
| ADP | 1.1 µM | [1] |
Note: Lower Kd values indicate higher binding affinity.
| Parameter | Value | Conditions | Reference |
| Half-maximal sensitivity for dynein dissociation from microtubules (AMP-PNP) | 4.7 x 10-4 M | 21S dynein from Tetrahymena cilia | [2] |
| Effect on Dynein-Dynactin Velocity | Increase | 1 mM AMP-PNP + 100 µM ATP | [3][4] |
Experimental Protocols
Dynein-Microtubule Co-sedimentation Assay
This assay is used to quantitatively measure the binding affinity of dynein for microtubules in the presence of different nucleotides, including AMP-PNP.
Materials:
-
Purified dynein
-
Taxol-stabilized microtubules
-
Assay Buffer (e.g., 80 mM PIPES-KOH, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 0.5 mg/ml casein, 1 mM DTT)[5]
-
AMP-PNP, ATP, and ADP stock solutions
-
Sucrose (B13894) cushion (e.g., 15% sucrose in assay buffer)[1]
-
Ultracentrifuge with a suitable rotor
Protocol:
-
Prepare a series of dilutions of dynein in assay buffer.
-
In separate microcentrifuge tubes, mix a constant concentration of taxol-stabilized microtubules with the varying concentrations of dynein.
-
Add the desired nucleotide (e.g., 1 mM AMP-PNP) to each tube. Include control tubes with no nucleotide (apo) and with ATP or ADP.
-
Incubate the mixtures at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
Carefully layer each reaction mixture over a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the microtubules and any bound dynein.
-
Carefully remove the supernatant.
-
Resuspend the pellets in SDS-PAGE sample buffer.
-
Analyze the amount of dynein in the pellet fractions by SDS-PAGE and densitometry.
-
Plot the concentration of bound dynein as a function of the total dynein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
In Vitro Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed dynein motors and can be used to assess the effect of AMP-PNP on dynein-driven motility.
Materials:
-
Purified dynein
-
Rhodamine-labeled, taxol-stabilized microtubules
-
Motility Buffer (e.g., Assay Buffer supplemented with an oxygen scavenger system)
-
AMP-PNP and ATP stock solutions
-
Microscope slides and coverslips
-
Total Internal Reflection Fluorescence (TIRF) microscope
Protocol:
-
Prepare a flow chamber by attaching a coverslip to a microscope slide with double-sided tape.
-
Introduce a solution of dynein into the flow chamber and incubate for 5-10 minutes to allow the motors to adsorb to the glass surface.
-
Wash the chamber with motility buffer to remove unbound dynein.
-
Introduce a solution of rhodamine-labeled microtubules in motility buffer containing the desired concentrations of ATP and AMP-PNP.
-
Observe the movement of the microtubules using a TIRF microscope.
-
Record time-lapse image sequences and analyze the velocity and processivity of microtubule gliding. Compare the results obtained with and without AMP-PNP. It has been observed that the addition of 1 mM AMP-PNP to 100 µM ATP can increase the velocity of dynein-dynactin complexes[3][4].
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation
This protocol allows for the high-resolution structural visualization of dynein-microtubule complexes in the AMP-PNP-bound state.
Materials:
-
Purified dynein
-
Taxol-stabilized microtubules
-
Vitrification Buffer (e.g., 30 mM HEPES pH 7.2, 60 mM KCl, 1 mM EGTA, 5 mM MgSO4, 1 mM DTT, 5 µM paclitaxel)[6]
-
AMP-PNP stock solution
-
Cryo-EM grids (e.g., Quantifoil holy carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
Protocol:
-
Mix purified dynein with taxol-stabilized microtubules in vitrification buffer.
-
Add AMP-PNP to a final concentration of 5 mM and incubate on ice for 1 hour.[6]
-
Apply a small volume (e.g., 3-4 µL) of the dynein-microtubule-AMP-PNP complex to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the sample.
-
Immediately plunge-freeze the grid in liquid ethane (B1197151) using a vitrification apparatus.
-
Store the vitrified grid in liquid nitrogen until imaging.
-
Image the sample using a cryo-transmission electron microscope and collect data for 3D reconstruction.
Mandatory Visualizations
Caption: The dynein cross-bridge cycle and the inhibitory action of AMP-PNP.
Caption: Workflow for the dynein-microtubule co-sedimentation assay.
Caption: Workflow for the in vitro microtubule gliding assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. people.umass.edu [people.umass.edu]
- 4. Two independent switches regulate cytoplasmic dynein’s processivity and directionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of dynein transport to the microtubule plus end by kinesin | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Stabilizing Protein-Nucleotide Complexes with AMP-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction to AMP-PNP
Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that is widely used in biochemical and structural biology studies. By replacing the β-γ oxygen bridge of ATP with an imido group, AMP-PNP can bind to the active site of many ATP-dependent enzymes without being hydrolyzed. This effectively traps the protein in an ATP-bound-like conformational state, providing a stable complex for structural and functional characterization. AMP-PNP is an invaluable tool for investigating the mechanisms of ATP-dependent enzymes such as kinases, ATPases, and motor proteins. It is frequently employed in techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to elucidate the structural basis of enzyme function.
Key Applications of AMP-PNP
-
Structural Biology (X-ray Crystallography and Cryo-EM): AMP-PNP is instrumental in obtaining high-resolution structures of ATP-binding proteins in their pre-hydrolysis state. The stable protein-AMP-PNP complex is amenable to crystallization and single-particle analysis, providing insights into the catalytic mechanism and conformational changes during the ATP hydrolysis cycle. For instance, the cryo-EM structure of human mitochondrial ATP-binding cassette (ABC) transporter ABCB7 was determined in the presence of AMP-PNP, revealing an inward-facing open conformation.[1]
-
Biochemical Assays: AMP-PNP is used in various biochemical assays to study the kinetics and thermodynamics of nucleotide binding. These include fluorescence-based assays, isothermal titration calorimetry (ITC), and thermal shift assays to determine binding affinities and stoichiometries.
-
Enzyme Inhibition Studies: As a competitive inhibitor of ATP, AMP-PNP can be used to probe the role of ATP hydrolysis in enzymatic reactions and cellular processes. For example, AMP-PNP has been shown to inhibit spindle elongation in mitotic cells, suggesting its interference with the motor proteins involved.[2]
-
Motor Protein Research: The function of motor proteins like myosin and kinesin, which rely on ATP hydrolysis for movement, can be investigated using AMP-PNP to lock them in a specific state on their tracks (actin filaments or microtubules, respectively).
Quantitative Data: Binding Affinities of AMP-PNP
The binding affinity of AMP-PNP varies depending on the protein and the experimental conditions. The following tables summarize some reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for AMP-PNP with various proteins.
| Protein Class | Protein | Organism/System | Method | Kd/IC50 | Conditions | Reference |
| ATPases | (Na+ + K+)-dependent ATPase | Canine Kidney | Centrifugation | Kd: 4.2 µM | No MgCl2 | [3] |
| (Na+ + K+)-dependent ATPase | Canine Kidney | Centrifugation | Kd: 2.2 µM | 50 µM MgCl2 | [3] | |
| (Na+ + K+)-dependent ATPase | Canine Kidney | Centrifugation | Kd: 6 µM | 2 mM MgCl2 | [3] | |
| Kinases | Human Glucokinase (hGK) | Human | Fluorescence Titration | [L]0.5: 0.27 ± 0.02 mM | 25 °C | [4] |
| GST-hGK fusion protein | Human | Fluorescence Titration | [L]0.5: 0.16 ± 0.04 mM | 25 °C | [4] | |
| Motor Proteins | Mitotic Spindle Elongation Motors | PtK1 Cells | Microinjection | IC50: 0.2 mM | In vivo | [2] |
| Saltatory Motion Motors | PtK1 Cells | Microinjection | IC50: 0.8 mM | In vivo | [2] | |
| Chromosome Movement Motors | PtK1 Cells | Microinjection | IC50: 8.6 mM | In vivo | [2] |
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway. AMP-PNP can be used to study the nucleotide-binding state of the G-protein α-subunit.
Caption: GPCR signaling pathway and the role of AMP-PNP.
Experimental Protocols
Preparation of AMP-PNP Stock Solution
A stable and accurately concentrated stock solution of AMP-PNP is crucial for reproducible experiments.
Materials:
-
AMP-PNP (tetralithium salt or free acid)
-
Ultrapure water
-
Buffer (e.g., HEPES, Tris-HCl)
-
NaOH or HCl for pH adjustment
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
Protocol:
-
Calculate the required mass: Determine the mass of AMP-PNP needed to prepare a stock solution of the desired concentration (e.g., 100 mM). Account for the molecular weight of the specific salt form and any water of hydration.
-
Dissolution: Dissolve the weighed AMP-PNP powder in a slightly lower volume of ultrapure water or buffer than the final desired volume.
-
pH Adjustment: Adjust the pH of the solution to the desired value (typically 7.0-7.5) using NaOH or HCl. This is a critical step as the pH of unbuffered AMP-PNP solutions can be acidic.
-
Final Volume: Bring the solution to the final desired volume with ultrapure water or buffer.
-
Concentration Verification (Optional): The concentration of the stock solution can be verified by measuring its absorbance at 259 nm using an extinction coefficient of 15,400 M⁻¹cm⁻¹.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term use, the solution can be stored at 4°C for a few days.
Protein Crystallization with AMP-PNP
This protocol describes a general workflow for co-crystallizing a protein with AMP-PNP using the hanging drop vapor diffusion method.
Caption: Workflow for protein crystallization with AMP-PNP.
Materials:
-
Purified protein of interest (concentrated, e.g., 5-20 mg/mL)
-
AMP-PNP stock solution (e.g., 100 mM)
-
MgCl2 stock solution (e.g., 1 M)
-
Crystallization screening kit
-
24-well crystallization plates and cover slips
-
Pipettes and tips
Protocol:
-
Complex Formation:
-
In a microcentrifuge tube, mix the purified protein with AMP-PNP and MgCl2. A common molar ratio is 1:10:10 (protein:AMP-PNP:MgCl2), but this should be optimized.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Setup (Hanging Drop):
-
Pipette 500 µL of the reservoir solution from the crystallization screen into a well of the 24-well plate.
-
On a clean cover slip, pipette 1 µL of the protein-AMP-PNP complex solution.
-
Pipette 1 µL of the reservoir solution into the protein drop.
-
Carefully invert the cover slip and place it over the well, sealing it with grease.
-
-
Incubation:
-
Incubate the crystallization plate at a constant temperature (e.g., 4°C, 18°C, or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals have grown to a suitable size, carefully harvest them using a cryo-loop.
-
Briefly transfer the crystal to a cryo-protectant solution (often the reservoir solution supplemented with a cryo-protectant like glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
-
X-ray Diffraction:
-
Mount the frozen crystal on a goniometer and collect X-ray diffraction data.
-
Cryo-EM Sample Preparation with AMP-PNP
This protocol outlines the preparation of a vitrified sample of an AMP-PNP-stabilized protein complex for single-particle cryo-EM.
References
- 1. Cryo-EM structure of AMP-PNP-bound human mitochondrial ATP-binding cassette transporter ABCB7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of mitotic motors by their relative sensitivity to AMP-PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AMP-PNP lithium hydrate stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of AMP-PNP lithium hydrate (B1144303) in aqueous solutions. Find troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing AMP-PNP lithium hydrate?
A: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: The lyophilized powder should be stored at –20°C upon arrival.[1][2] Under these conditions, the product is stable for at least one year.[1][3]
-
Aqueous Solutions: Stock solutions can be prepared and stored for different durations depending on the temperature:
-
Store aliquots at -70°C for up to 3 months.[1][3][4][5] Some sources suggest storage at -80°C is viable for up to 6 months.[6]
-
For short-term storage, solutions can be kept at -20°C for up to 1 month.[6]
-
Thawed aliquots should be used within one week to ensure potency.[1][3]
-
It is highly recommended to avoid repeated freeze-thaw cycles.[1][3]
-
Q2: My experiment is giving inconsistent results. Could my AMP-PNP solution have degraded?
A: Yes, degradation of your AMP-PNP solution is a possible cause for inconsistent results. The most significant factor affecting its stability in an aqueous solution is pH. AMP-PNP is very unstable in acidic conditions and will rapidly hydrolyze.[4][5] This hydrolysis results in the formation of the corresponding phosphoramidate (B1195095) and inorganic phosphate.[4][5] Ensure your buffered solution is at a neutral or slightly alkaline pH (e.g., pH 7.0-7.4) to minimize degradation.[1][3][4]
Q3: What are the visible signs of AMP-PNP degradation?
A: Visual inspection is not a reliable method for detecting AMP-PNP degradation, as the primary breakdown products (phosphoramidate and inorganic phosphate) are colorless. The most reliable way to assess the integrity of your AMP-PNP solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or 31P Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of hydrolysis products.[7]
Q4: How should I prepare my aqueous stock solution of this compound?
A: To prepare a stable stock solution, follow these guidelines:
-
AMP-PNP is soluble in water, with a solubility of up to 50 mg/ml.[4]
-
For a typical 10 mg/ml stock solution, dissolve the powder in high-purity water.[4][5] Some protocols suggest preparing a 100 mM solution, which may also contain a buffer like HEPES at pH 7.4.[1][3]
-
After dissolving, it is best practice to sterile filter the solution using a 0.22 μm filter before storage.[6]
-
Immediately after preparation, aliquot the solution into single-use volumes and store at -70°C or -80°C.[1][3][4][5][6]
Q5: Is AMP-PNP completely non-hydrolyzable by enzymes?
A: While AMP-PNP is designed as a non-hydrolyzable ATP analog, some enzymes can slowly hydrolyze it. For instance, adenylate cyclase can hydrolyze AMP-PNP, and some motor proteins like kinesin have been shown to have a very slow turnover rate for AMP-PNP.[4][7] It is important to be aware of this potential, although for most applications, its resistance to hydrolysis by enzymes that cleave the β-γ phosphorus bond is sufficient.
Troubleshooting Guide
If you are encountering issues with experiments involving AMP-PNP, the following guide can help you diagnose the problem.
Quantitative Data Summary
The stability of this compound in both solid and aqueous forms is summarized below.
| Form | Storage Temperature | Recommended Duration | Observed Degradation | Reference(s) |
| Solid (Lyophilized) | -20°C | At least 1 year | Not specified | [1][3] |
| Aqueous Solution | -70°C | Up to 3 months | ~5% hydrolysis observed after 6 months | [1][3][4][5] |
| Aqueous Solution | -80°C | Up to 6 months | Not specified | [6] |
| Aqueous Solution | -20°C | Up to 1 month | Not specified | [6] |
| Thawed Aliquot | 4°C (Implied) | Up to 1 week | Potency may decrease with longer storage | [1][3] |
Experimental Protocols
Protocol: Assessment of AMP-PNP Aqueous Solution Stability
This protocol outlines a general method to determine the stability of an AMP-PNP solution under specific experimental conditions (e.g., varying pH or temperature).
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at the desired concentration (e.g., 10 mg/mL) in the aqueous buffer relevant to your experiment.
-
Aliquoting: Distribute the solution into multiple sterile microcentrifuge tubes.
-
Time Zero Analysis: Immediately analyze one aliquot to establish a baseline (Time 0) concentration of intact AMP-PNP. High-Performance Liquid Chromatography (HPLC) is a suitable method for this analysis.
-
Incubation: Store the remaining aliquots under the conditions you wish to test (e.g., different temperatures: 4°C, 25°C; or different pH values: 6.0, 7.4, 8.5).
-
Time-Point Sampling: At regular intervals (e.g., 1, 6, 12, 24 hours), retrieve one aliquot from each test condition.
-
Analysis of Degradation: Analyze each collected sample using the same method as in Step 3. Quantify the peak corresponding to intact AMP-PNP and look for the appearance of new peaks corresponding to hydrolysis products.
-
Data Comparison: Plot the percentage of remaining intact AMP-PNP against time for each condition to determine its stability profile.
Chemical Degradation Pathway
Under acidic conditions, the P-N-P (imidotriphosphate) bridge of AMP-PNP is susceptible to hydrolysis.
References
- 1. hypermol.com [hypermol.com]
- 2. AMP PNP | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 3. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AMP-PNP Lithium Hydrate
Welcome to the technical support center for Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) lithium hydrate (B1144303). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and other challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMP-PNP lithium hydrate and why is it used?
A1: this compound is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1] In this molecule, an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates of ATP. This modification makes the terminal phosphate (B84403) bond resistant to cleavage by ATPases and other enzymes that typically hydrolyze ATP.[2] Consequently, AMP-PNP can bind to the ATP-binding sites of enzymes, effectively "locking" them in an ATP-bound state without being consumed. This property makes it an invaluable tool for studying the mechanisms of ATP-dependent enzymes such as kinases, motor proteins (e.g., myosin and kinesin), and certain ion channels.[1][2]
Q2: What is the general solubility of this compound?
A2: this compound is generally soluble in water.[3] The maximum concentration in water is typically around 50 mg/mL, which corresponds to approximately 50 mM.[3] Some suppliers suggest that sonication and warming can aid in the dissolution of the compound.
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the integrity of AMP-PNP.
-
Solid Form: The lyophilized powder should be stored at -20°C upon arrival.[2][3]
-
Stock Solutions: It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -70°C.[3] Stock solutions are stable for up to 3 months at this temperature, with approximately 5% hydrolysis observed after 6 months.[3]
-
Thawed Aliquots: Once an aliquot is thawed, it should be used within one week. It is important to avoid repeated freeze-thaw cycles.[2]
Q4: Is AMP-PNP sensitive to pH?
A4: Yes, AMP-PNP is very unstable in acidic conditions.[3] At low pH, it will rapidly hydrolyze to the corresponding phosphoramidate (B1195095) and inorganic phosphate. Therefore, it is critical to maintain a neutral or slightly alkaline pH (around 7.4) for stock solutions and experimental buffers.[2][3]
Troubleshooting Guide: Solubility Issues
Precipitation of this compound can be a frustrating issue. This guide provides a systematic approach to identify and resolve these problems.
Issue 1: Precipitate forms immediately upon dissolving the powder.
| Potential Cause | Explanation | Recommended Solution |
| Low Quality Water | The presence of contaminants or incorrect pH in the water can affect solubility. | Use ultrapure, nuclease-free water with a neutral pH. |
| Incorrect Temperature | Attempting to dissolve the powder in cold water may hinder the process. | Use room temperature water. Gentle warming (e.g., to 37°C) can also help, but avoid excessive heat. |
| Insufficient Mixing | The powder may not have fully dissolved. | Vortex the solution for a sufficient amount of time. Brief sonication can also be effective in breaking up small aggregates. |
Visual Cue: The solution appears cloudy or contains visible solid particles immediately after adding the powder and attempting to dissolve it.
Issue 2: Precipitate forms after adding to a buffer or during an experiment.
| Potential Cause | Explanation | Recommended Solution |
| Buffer Incompatibility | Certain buffer components, particularly at high concentrations, can interact with AMP-PNP and cause it to precipitate. While soluble in phosphate buffer at 0.1 M, higher concentrations or the presence of other salts might be problematic.[3] | Test the solubility of AMP-PNP in your specific buffer system at the final working concentration before starting a critical experiment. Consider using common compatible buffers like HEPES or Tris at a neutral pH. |
| High Divalent Cation Concentration | High concentrations of divalent cations, such as Mg²⁺ or Ca²⁺, can sometimes lead to the formation of insoluble phosphate salts. | While Mg²⁺ is often required for the activity of ATP-dependent enzymes, its concentration should be optimized. Avoid excessively high concentrations of divalent cations in your buffer. |
| Incorrect pH | As mentioned, AMP-PNP is unstable at low pH. A drop in the buffer's pH during the experiment could lead to hydrolysis and precipitation of the byproducts. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. Regularly check the pH of your stock buffers. |
| High Ionic Strength | The overall salt concentration of the buffer can influence the solubility of charged molecules like AMP-PNP.[4][5] | If you suspect high ionic strength is an issue, try to reduce the concentration of other salts in your buffer, if experimentally feasible. |
| Low Temperature | If the experiment is conducted at a low temperature (e.g., on ice), the solubility of AMP-PNP may decrease. | If possible, perform the experiment at a temperature where AMP-PNP remains soluble. If low temperatures are required, use a lower concentration of AMP-PNP. |
Visual Cue: The initially clear solution becomes cloudy or develops a visible precipitate over time, upon addition of other reagents, or when cooled.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Conditions | Reference(s) |
| Maximum Solubility in Water | 50 mg/mL (~50 mM) | Room Temperature | [3] |
| Recommended Storage (Solid) | -20°C | Lyophilized powder | [2][3] |
| Recommended Storage (Solution) | -70°C | Aliquoted stock solutions | [3] |
| Stability of Stock Solution | Up to 3 months | At -70°C | [3] |
| Hydrolysis Rate | ~5% after 6 months | At -70°C | [3] |
| pH Sensitivity | Unstable in acidic conditions | Low pH | [3] |
| Recommended pH | ~7.4 | For stock solutions and buffers | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM AMP-PNP Stock Solution
Materials:
-
This compound powder
-
Ultrapure, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of AMP-PNP powder. For example, to make 1 mL of a 100 mM solution (assuming a molecular weight of approximately 529.93 g/mol for the tetralithium salt), you would need 52.99 mg.
-
Add the appropriate volume of ultrapure water to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution.
-
(Optional) If a buffered stock is desired, the AMP-PNP can be dissolved in a buffer such as 50 mM HEPES, pH 7.4.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -70°C.
Protocol 2: Kinase Activity Assay using AMP-PNP as a Competitive Inhibitor
Principle: This assay measures the ability of a kinase to phosphorylate a substrate in the presence of ATP. AMP-PNP is used as a negative control or a competitive inhibitor to confirm that the observed activity is ATP-dependent.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
AMP-PNP stock solution (e.g., 100 mM)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP, or a phosphospecific antibody)
Procedure:
-
Prepare the kinase reaction mix by combining the kinase reaction buffer, the kinase, and its substrate in a microplate well.
-
Prepare three sets of reactions:
-
Positive Control: Add ATP to the final desired concentration (e.g., 100 µM).
-
Negative Control: Add AMP-PNP to the same final concentration as ATP (e.g., 100 µM).
-
No Nucleotide Control: Add an equal volume of water or buffer.
-
-
Initiate the reaction by adding the nucleotide (ATP or AMP-PNP) or water.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 30 minutes).
-
Stop the reaction according to the detection method's instructions (e.g., by adding a stop solution or boiling in SDS-PAGE sample buffer).
-
Detect the amount of phosphorylated substrate using your chosen method.
Expected Outcome: The positive control with ATP should show a high level of substrate phosphorylation. The negative control with AMP-PNP and the no-nucleotide control should show little to no phosphorylation, confirming that the kinase activity is ATP-dependent and that AMP-PNP does not serve as a phosphate donor for this enzyme.
Protocol 3: Myosin ATPase Activity Assay
Principle: This assay measures the ATPase activity of myosin by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. AMP-PNP is used to demonstrate the ATP-dependence of the reaction.
Materials:
-
Purified myosin
-
Actin filaments (optional, as an activator)
-
ATP solution
-
AMP-PNP stock solution
-
Assay buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl₂, 0.1 mM EGTA)
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Set up the reactions in microcentrifuge tubes by adding the assay buffer and myosin. If using actin, pre-incubate the myosin with actin filaments.
-
Prepare three conditions:
-
ATP: Add ATP to a final concentration of 1 mM.
-
AMP-PNP: Add AMP-PNP to a final concentration of 1 mM.
-
No Nucleotide: Add an equal volume of buffer.
-
-
Incubate the reactions at 25°C for a set time (e.g., 15 minutes).
-
Stop the reaction by adding a stop solution (e.g., an acid).
-
Add the phosphate detection reagent to each tube and incubate according to the manufacturer's instructions to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).
-
Calculate the amount of phosphate released using a standard curve.
Expected Outcome: The reaction with ATP should show a significant increase in absorbance, indicating phosphate release. The reactions with AMP-PNP and no nucleotide should show minimal to no change in absorbance, confirming that the observed ATPase activity is specific to ATP hydrolysis.
Visualizations
Caption: Troubleshooting workflow for AMP-PNP precipitation issues.
Caption: Role of AMP-PNP in the motor protein (myosin) ATPase cycle.
Caption: Use of AMP-PNP in studying G-Protein Coupled Receptor (GPCR) signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sensitivity of oat protein solubility to changing ionic strength and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMP-PNP Concentration for Protein Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on protein crystallization with the non-hydrolyzable ATP analog, AMP-PNP.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of AMP-PNP concentration for protein crystallization.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| AMP-001 | No crystal growth observed in any condition containing AMP-PNP. | 1. AMP-PNP concentration is too low to induce the desired conformational state. 2. AMP-PNP concentration is too high, leading to protein aggregation or precipitation. 3. The protein does not bind AMP-PNP under the tested conditions. 4. The overall crystallization conditions (precipitant, pH, temperature) are not suitable for the protein-AMP-PNP complex. | 1. Screen a wider range of AMP-PNP concentrations (e.g., from a 1:1 to a 100:1 molar ratio of AMP-PNP to protein). 2. Perform a pre-crystallization test or dynamic light scattering (DLS) to assess the solubility and monodispersity of the protein in the presence of varying AMP-PNP concentrations. 3. Confirm binding of AMP-PNP to your protein using a biophysical method like isothermal titration calorimetry (ITC) or thermal shift assay (TSA). 4. Re-screen crystallization conditions with a fixed, optimal AMP-PNP concentration. |
| AMP-002 | Heavy precipitate forms immediately upon addition of AMP-PNP to the protein solution. | 1. The pH of the AMP-PNP stock solution is too low, causing the protein to precipitate.[1] 2. The AMP-PNP concentration is excessively high, causing protein aggregation. 3. The protein is unstable in the presence of the nucleotide analog. 4. High concentrations of Mg²⁺, often added with AMP-PNP, may be causing precipitation. | 1. Ensure the AMP-PNP stock solution is buffered to a pH compatible with your protein (typically pH 7.0-8.0).[1] 2. Start with a lower AMP-PNP concentration and titrate upwards. 3. Add AMP-PNP to the protein solution at a lower protein concentration, then concentrate the complex if necessary.[1] 4. Screen different Mg²⁺ concentrations or try other divalent cations. |
| AMP-003 | Only microcrystals or crystalline showers are observed. | 1. The rate of nucleation is too high. 2. The concentrations of protein and/or precipitant are too high in the presence of AMP-PNP. | 1. Decrease the AMP-PNP concentration to slow down the formation of the stable protein conformation. 2. Reduce the protein and/or precipitant concentration in the crystallization drop. 3. Try seeding techniques, using crushed microcrystals to seed new drops with lower supersaturation. |
| AMP-004 | Crystals form, but they diffract poorly. | 1. The protein-AMP-PNP complex is not homogenous, leading to a disordered crystal lattice. 2. The AMP-PNP is not fully occupying the nucleotide-binding site in all protein molecules within the crystal. 3. The crystal packing is inherently disordered. | 1. Ensure the protein is highly pure and monodisperse before adding AMP-PNP. 2. Increase the molar excess of AMP-PNP to ensure saturation of the binding site. 3. Try different crystallization conditions or additives that may promote better crystal packing. Consider co-crystallization with a different non-hydrolyzable ATP analog. |
Frequently Asked Questions (FAQs)
1. What is a good starting concentration for AMP-PNP in protein crystallization trials?
A common starting point is to use a 5- to 10-fold molar excess of AMP-PNP over the protein concentration. However, the optimal concentration is highly protein-dependent and may range from a 1:1 molar ratio to over a 100-fold excess. It is recommended to screen a range of concentrations to find the optimal condition for your specific target.
2. How should I prepare my AMP-PNP stock solution?
It is crucial to prepare a buffered stock solution of AMP-PNP, typically at a concentration of 100 mM. Since ATP and its analogs can be acidic, dissolving them in an unbuffered solution can lower the pH and cause protein precipitation.[1] It is advisable to dissolve the AMP-PNP powder in a buffer compatible with your protein's stability, such as HEPES or Tris, and adjust the final pH to between 7.0 and 8.0.
3. Should I incubate my protein with AMP-PNP before setting up crystallization trials?
Yes, it is generally recommended to pre-incubate the protein with AMP-PNP to allow for complex formation. An incubation period of 30 minutes to 2 hours on ice is a common practice. The optimal incubation time can be protein-dependent and may need to be determined empirically.
4. What is the role of Mg²⁺ in AMP-PNP co-crystallization?
Many ATP-binding proteins require a divalent cation, most commonly Mg²⁺, for nucleotide coordination. AMP-PNP typically binds as a complex with Mg²⁺. It is advisable to include MgCl₂ in your protein-AMP-PNP mixture at a concentration equal to or slightly higher than the AMP-PNP concentration.
5. My protein precipitates when I add AMP-PNP. What can I do?
Protein precipitation upon addition of AMP-PNP is a common issue. Here are a few troubleshooting steps:
-
Check the pH of your AMP-PNP stock solution: As mentioned, an acidic stock solution is a frequent cause of precipitation.[1]
-
Reduce the AMP-PNP concentration: You may be using too high of a concentration.
-
Add AMP-PNP at a lower protein concentration: Form the complex in a more dilute solution and then carefully concentrate it.[1]
-
Vary the Mg²⁺ concentration: The salt concentration might be too high.
-
Try a different non-hydrolyzable ATP analog: Analogs like AMP-PCP or ATP-γ-S might have different effects on your protein's solubility.
6. Can I add AMP-PNP directly to the crystallization drop?
While it is more common to pre-incubate the protein with AMP-PNP, you can also add the nucleotide directly to the crystallization drop. This can be a useful strategy if your protein precipitates upon pre-incubation. However, this approach may lead to a heterogeneous population of protein (with and without bound nucleotide) in the drop, which could affect crystal quality.
Quantitative Data Summary
The following table summarizes AMP-PNP concentrations used in successful protein crystallization experiments reported in the literature. This data can serve as a starting point for designing your own experiments.
| Protein Target | Protein Concentration | AMP-PNP Concentration | Molar Ratio (AMP-PNP:Protein) | Other Ligands/Ions | Reference |
| DEAD-box protein Mss116p | 90 µM (5.8 mg/ml) | 1 mM | ~11:1 | 2 mM MgCl₂, U₁₀ RNA | [2] |
| Serum and glucocorticoid-regulated kinase 1 (SGK1) | Not specified | 3 mM | Not specified | 3 mM MgCl₂ | [3] |
| Psychrophilic phosphoglycerate kinase (PGK) | 10 mg/ml | 2.1 mM | Not specified | 4.2 mM 3-PGA, 10 mM MgCl₂ | [4] |
Experimental Protocols
Protocol for Optimizing AMP-PNP Concentration for Co-crystallization
This protocol outlines a general workflow for determining the optimal AMP-PNP concentration for protein crystallization using the vapor diffusion method.
1. Materials:
-
Purified protein of interest (at a high concentration, e.g., 5-20 mg/mL)
-
AMP-PNP sodium salt
-
1 M HEPES or Tris buffer, pH 7.5
-
1 M MgCl₂
-
Crystallization screens
-
Crystallization plates (e.g., 96-well sitting or hanging drop)
2. Preparation of Stock Solutions:
-
Protein: Prepare your protein in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to remove any aggregates immediately before use.
-
AMP-PNP: Prepare a 100 mM stock solution of AMP-PNP in 50 mM HEPES or Tris buffer at pH 7.5. Ensure the final pH is adjusted correctly. Store in aliquots at -20°C or -80°C.
-
MgCl₂: Prepare a 1 M stock solution of MgCl₂ in water.
3. Preparation of Protein-AMP-PNP Complexes:
-
On ice, prepare a series of protein-AMP-PNP mixtures with varying molar ratios of AMP-PNP to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1).
-
For each ratio, first add the required volume of MgCl₂ to the protein solution to achieve a final concentration equal to the AMP-PNP concentration. Mix gently.
-
Add the corresponding volume of the 100 mM AMP-PNP stock solution. Mix gently by pipetting.
-
Incubate the mixtures on ice for at least 30 minutes.
4. Crystallization Plate Setup (Vapor Diffusion):
-
Set up your crystallization screens according to the manufacturer's instructions.
-
For each protein-AMP-PNP complex, dispense drops of the mixture mixed with the reservoir solution from the screen. A common ratio is 1:1 (e.g., 100 nL of protein-AMP-PNP complex + 100 nL of reservoir solution).
-
Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
5. Monitoring and Optimization:
-
Monitor the crystallization drops regularly under a microscope over several days to weeks.
-
Score the results for each AMP-PNP concentration, noting the presence of clear drops, precipitate, or crystals.
-
The optimal AMP-PNP concentration should yield the best quality crystals (well-formed, single crystals).
-
If initial screening yields promising hits, further optimization of the precipitant concentration, pH, and other additives can be performed around the successful condition with the optimal AMP-PNP concentration.
Visualizations
Caption: Workflow for optimizing AMP-PNP concentration in protein crystallization.
Caption: Troubleshooting logic for AMP-PNP protein crystallization experiments.
References
Technical Support Center: AMP-PNP Stability and Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) hydrolysis, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is AMP-PNP and why is it used in experiments?
A1: Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] In AMP-PNP, a nitrogen atom replaces the oxygen atom between the β and γ phosphates, creating a P-N-P bond that is resistant to cleavage by most ATPases.[1] This property makes it an invaluable tool for studying ATP-dependent enzymes and processes, as it can bind to the ATP-binding site without being broken down, effectively "trapping" the enzyme in an ATP-bound state.
Q2: Is AMP-PNP completely non-hydrolyzable?
A2: While AMP-PNP is resistant to enzymatic hydrolysis by many ATPases, it is not entirely immune to hydrolysis. Some enzymes have been shown to slowly hydrolyze AMP-PNP.[3] More significantly, AMP-PNP is susceptible to chemical hydrolysis, especially under acidic conditions.[1]
Q3: What are the primary products of AMP-PNP hydrolysis?
A3: Under acidic conditions, AMP-PNP hydrolyzes into adenylyl phosphoramidate (B1195095) and inorganic phosphate (B84403) (Pi).[1]
Q4: How stable is AMP-PNP in solution at different pH values?
A4: AMP-PNP is very unstable in acidic solutions, where it undergoes rapid hydrolysis.[1] At neutral pH (around 7.0), it is relatively stable for several hours at room temperature and can be stored for longer periods when frozen.[1][2]
Q5: What are the recommended storage conditions for AMP-PNP solutions?
A5: For long-term storage, it is recommended to prepare aliquots of AMP-PNP solutions in a buffer at neutral pH (e.g., pH 7.4) and store them at -20°C or -70°C.[1][4] Avoid repeated freeze-thaw cycles. Thawed aliquots should be used within a week for optimal performance.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving AMP-PNP, particularly those related to its potential hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results (e.g., lack of inhibition of an ATPase). | The AMP-PNP may have hydrolyzed due to improper storage or experimental conditions. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of AMP-PNP. Ensure it is dissolved in a buffer at neutral pH and stored in aliquots at -20°C or below. 2. Check Experimental Buffer pH: Confirm that the pH of your experimental buffer is not acidic. If your experiment requires acidic conditions, be aware of the rapid hydrolysis of AMP-PNP and consider its impact on your results. Run a time-course experiment to determine the stability of AMP-PNP in your specific buffer. 3. Use Freshly Prepared Solutions: For critical experiments, use a freshly prepared AMP-PNP solution or a recently thawed aliquot. |
| Observation of unexpected phosphate in the reaction mixture. | This could be due to the hydrolysis of AMP-PNP, releasing inorganic phosphate. | 1. Run a Control Experiment: Incubate AMP-PNP in your experimental buffer without any enzyme for the same duration as your main experiment. Measure the amount of inorganic phosphate generated to quantify the extent of non-enzymatic hydrolysis. 2. Purify AMP-PNP: If you suspect significant contamination of your AMP-PNP stock with inorganic phosphate, consider purifying it using techniques like HPLC. |
| Difficulty in achieving a stable enzyme-AMP-PNP complex. | The concentration of active AMP-PNP might be lower than expected due to hydrolysis. | 1. Increase AMP-PNP Concentration: If you suspect partial hydrolysis, you may need to use a higher concentration of AMP-PNP to achieve the desired effect. However, be mindful of potential off-target effects. 2. Monitor AMP-PNP Concentration: Use analytical techniques like HPLC to determine the actual concentration of intact AMP-PNP in your experimental setup over time. |
Data on AMP-PNP Stability
| pH | Temperature | Expected Stability (Half-life) | Primary Hydrolysis Products | Reference |
| < 4 | 25°C | Very Short (minutes to a few hours) | Adenylyl phosphoramidate, Inorganic Phosphate | [1] |
| 5 - 6 | 25°C | Short (hours) | Adenylyl phosphoramidate, Inorganic Phosphate | Inferred |
| 7.0 - 7.4 | 25°C | Relatively Stable (many hours) | Minimal | [1][2] |
| 7.0 - 7.4 | -20°C | Stable (months) | Minimal | [1][4] |
Note: The stability at acidic pH is presented as a qualitative estimate. Researchers should empirically determine the rate of hydrolysis under their specific experimental conditions.
Experimental Protocols
To assess the stability of AMP-PNP and quantify its hydrolysis, the following experimental approaches are recommended.
Protocol 1: Monitoring AMP-PNP Hydrolysis using High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify intact AMP-PNP and its hydrolysis products over time.
Methodology:
-
Sample Preparation:
-
Prepare solutions of AMP-PNP in buffers of varying pH (e.g., pH 4, 5, 6, and 7.4).
-
Incubate the solutions at a controlled temperature (e.g., 25°C).
-
At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of each solution and immediately quench the reaction by flash-freezing or adding a quenching agent compatible with HPLC analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with two mobile phases:
-
Mobile Phase A: A buffer such as 100 mM potassium phosphate, pH 6.0.
-
Mobile Phase B: A mixture of Mobile Phase A and an organic solvent like methanol (B129727) (e.g., 70:30 v/v).
-
-
Set the detector to measure absorbance at 259 nm.
-
Inject the prepared samples and standards of AMP-PNP, ADP, AMP, and adenosine to identify retention times and generate standard curves for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for AMP-PNP and its degradation products at each time point.
-
Calculate the concentration of each species using the standard curves.
-
Plot the concentration of AMP-PNP as a function of time for each pH to determine the rate of hydrolysis.
-
Protocol 2: Quantifying Inorganic Phosphate (Pi) Release
Objective: To measure the accumulation of inorganic phosphate, a product of AMP-PNP hydrolysis.
Methodology:
-
Sample Preparation:
-
Prepare and incubate AMP-PNP solutions at different pH values as described in Protocol 1.
-
-
Phosphate Detection:
-
At each time point, take an aliquot of the sample.
-
Use a sensitive colorimetric method for phosphate detection, such as the Malachite Green assay or the Molybdenum Blue method.
-
Malachite Green Assay:
-
Add the Malachite Green reagent to the sample.
-
Incubate for a specified time to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
-
Molybdenum Blue Method:
-
Add a reagent containing ammonium (B1175870) molybdate (B1676688) in an acidic solution to the sample.
-
Add a reducing agent (e.g., ascorbic acid).
-
Incubate to allow the formation of the phosphomolybdenum blue complex.
-
Measure the absorbance at a wavelength of around 820 nm.
-
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of inorganic phosphate.
-
Calculate the concentration of Pi in your samples based on the standard curve.
-
Plot the concentration of released Pi over time for each pH condition.
-
Visualizations
Caption: Experimental workflow for assessing AMP-PNP stability.
Caption: Troubleshooting logic for AMP-PNP related issues.
References
Technical Support Center: Troubleshooting Failed Enzyme Inhibition with AMP-PNP
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with enzyme inhibition experiments using Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP).
Frequently Asked Questions (FAQs)
Q1: What is AMP-PNP and why is it used in enzyme assays?
A1: AMP-PNP is a non-hydrolyzable analog of adenosine triphosphate (ATP). In AMP-PNP, a nitrogen atom bridges the β- and γ-phosphates, making it resistant to cleavage by most ATPases and kinases.[1] This property allows researchers to study ATP-dependent processes by locking enzymes in an ATP-bound state, which can help in elucidating enzyme mechanisms, conducting structural studies, and screening for inhibitors.[1]
Q2: How does AMP-PNP inhibit enzymes?
A2: AMP-PNP typically acts as a competitive inhibitor by binding to the ATP-binding site of an enzyme, thereby preventing the binding of the natural substrate, ATP.[2] However, in some multi-subunit enzyme complexes, it has been observed to act as a non-competitive inhibitor.[3][4] The mode of inhibition can be enzyme-specific and should be determined experimentally.
Q3: What are the critical storage and handling conditions for AMP-PNP?
A3: Proper storage and handling are crucial for the stability and efficacy of AMP-PNP. It is sensitive to acidic conditions, which can lead to rapid hydrolysis.[5]
-
Storage of solid form: Store at -20°C.
-
Storage of stock solutions: Prepare aliquots and store at -70°C for up to 3 months to maintain potency.[6] Thawed aliquots should be used within a week and repeated freeze-thaw cycles should be avoided.[6]
Q4: Can AMP-PNP be slowly hydrolyzed by some enzymes?
A4: Yes. While designed to be non-hydrolyzable, some enzymes, particularly certain motor proteins like kinesin, have been shown to hydrolyze AMP-PNP, albeit at a much slower rate than ATP.[7] This slow hydrolysis can be a confounding factor in experiments and should be considered when interpreting results.
Troubleshooting Guide: Failed Enzyme Inhibition
This guide addresses common issues encountered when AMP-PNP fails to inhibit the target enzyme.
Issue 1: No or weak inhibition observed.
-
Potential Cause 1: High ATP Concentration.
-
Explanation: Since AMP-PNP is often an ATP-competitive inhibitor, its effectiveness is highly dependent on the concentration of ATP in the assay. If the ATP concentration is significantly higher than the Michaelis constant (Km) of the enzyme for ATP, it can outcompete AMP-PNP for binding to the active site, leading to little or no observable inhibition.
-
Solution: Optimize the ATP concentration in your assay. Ideally, the ATP concentration should be at or below the Km for the specific enzyme to ensure a fair competition between ATP and AMP-PNP.[6]
-
-
Potential Cause 2: Contaminating ATP in Reagents.
-
Explanation: Commercial preparations of substrates or other reagents can sometimes contain contaminating ATP, which can interfere with the inhibitory effect of AMP-PNP.
-
Solution: Use high-purity reagents. If ATP contamination is suspected, consider treating your reagents with an ATP-scavenging enzyme system, such as hexokinase and glucose, to remove any contaminating ATP.
-
-
Potential Cause 3: Incorrect AMP-PNP Concentration.
-
Explanation: The effective concentration of AMP-PNP required for inhibition can vary significantly between different enzymes.
-
Solution: Perform a dose-response experiment with a wide range of AMP-PNP concentrations (e.g., from nanomolar to millimolar) to determine the optimal inhibitory concentration for your specific enzyme.
-
-
Potential Cause 4: Enzyme-Specific Resistance to Inhibition.
-
Explanation: Some ATP-dependent enzymes are not effectively inhibited by AMP-PNP. This can be due to subtle differences in the ATP-binding pocket that prevent AMP-PNP from binding with high affinity or inducing the correct inhibited conformational state. For example, some studies have shown that AMP-PNP does not inhibit the ATP-dependent scanning of mRNA leader sequences.[8]
-
Solution: If you have confirmed that other experimental conditions are optimal, consider testing other non-hydrolyzable ATP analogs, such as ATPγS or AMP-PCP, which have different chemical modifications and may be more effective for your specific enzyme.[1]
-
Issue 2: Inconsistent or irreproducible results.
-
Potential Cause 1: Improper Storage and Handling of AMP-PNP.
-
Explanation: As mentioned in the FAQs, AMP-PNP is sensitive to low pH and freeze-thaw cycles, which can lead to its degradation.
-
Solution: Strictly adhere to the recommended storage and handling conditions. Prepare fresh aliquots of your AMP-PNP stock solution and avoid using old or repeatedly frozen and thawed solutions.
-
-
Potential Cause 2: Variability in Assay Conditions.
-
Explanation: Minor variations in experimental conditions, such as incubation time, temperature, or buffer composition (e.g., Mg²⁺ concentration), can impact enzyme activity and the effectiveness of the inhibitor.
-
Solution: Standardize your experimental protocol and ensure that all assay components and conditions are consistent between experiments. Use a fresh master mix for each experiment to minimize pipetting errors.[9]
-
Data Presentation: Quantitative Parameters for AMP-PNP Inhibition
The following tables summarize typical experimental conditions for successful and failed enzyme inhibition experiments with AMP-PNP.
Table 1: Successful AMP-PNP Inhibition
| Enzyme/System | Enzyme Conc. | Substrate Conc. | ATP Conc. | AMP-PNP Conc. (IC50 or Ki) | Incubation Time & Temp. | Reference |
| Kinesin-1 | Not specified | Not applicable | Not specified | ~400 µM (for half-maximal velocity) | Not specified | [6] |
| Sea Urchin Sperm Dynein | Not specified | Not applicable | Km = 0.24 mM | Ki ≈ 8.1 mM | Not specified | [3] |
| Myosin ATPase | Not specified | Not applicable | Not specified | Not specified | 25°C | [10] |
Table 2: Examples of Failed or Unexpected AMP-PNP Behavior
| Enzyme/System | Observation | AMP-PNP Concentration | ATP Concentration | Potential Reason | Reference |
| Eukaryotic Translation Initiation | No inhibition of 48S initiation complex formation | Not specified | Varied | AMP-PNP may not bind to the eIF4A factor. | [8] |
| Ncd (kinesin-related protein) | Slow hydrolysis of AMP-PNP | Not specified | Not applicable | The enzyme is capable of slowly hydrolyzing the P-N bond. | [7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of AMP-PNP on a purified kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
AMP-PNP stock solution
-
[γ-³²P]ATP (for radiometric assay) or ADP detection reagent (for luminescence-based assays)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase, substrate, and varying concentrations of AMP-PNP (or vehicle control) in the kinase assay buffer.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow AMP-PNP to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (for radiometric assay) or just ATP (for non-radiometric assays). The final ATP concentration should be at or near the Km of the kinase for ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction:
-
Radiometric Assay: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Non-Radiometric Assay: Stop the reaction according to the manufacturer's instructions for the ADP detection kit (e.g., by adding a stop solution).[2]
-
-
Detection:
-
Radiometric Assay: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay: Follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each AMP-PNP concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the AMP-PNP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro ATPase Inhibition Assay
This protocol describes a general method for measuring the inhibitory effect of AMP-PNP on an ATPase using a malachite green-based phosphate (B84403) detection method.[11]
Materials:
-
Purified ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)[12]
-
ATP solution
-
AMP-PNP stock solution
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified ATPase, and varying concentrations of AMP-PNP (or vehicle control).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding a pre-warmed ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using the phosphate standard to determine the concentration of inorganic phosphate (Pi) released in each well. Calculate the percent inhibition for each AMP-PNP concentration and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Troubleshooting workflow for failed AMP-PNP inhibition experiments.
Caption: The cAMP signaling pathway, illustrating the role of ATP and potential inhibition by AMP-PNP.
Caption: Simplified muscle contraction cycle showing where AMP-PNP can interfere.
References
- 1. benchchem.com [benchchem.com]
- 2. ulab360.com [ulab360.com]
- 3. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonhydrolyzable ATP analog 5'-adenylyl-imidodiphosphate (AMP-PNP) does not inhibit ATP-dependent scanning of leader sequence of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Inhibition of myosin ATPase by vanadate ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: The Role of Magnesium in AMP-PNP Binding
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for experiments involving Adenylyl-imidodiphosphate (AMP-PNP) and the critical influence of magnesium ion (Mg²⁺) concentration.
Frequently Asked Questions (FAQs)
Q1: What is AMP-PNP and why is it used in experiments?
A1: AMP-PNP is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP). In its chemical structure, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates. This substitution makes the terminal phosphate (B84403) bond resistant to cleavage by ATPases and other enzymes. Consequently, AMP-PNP can bind to the ATP-binding site of many proteins, locking them in an ATP-bound-like state, which is invaluable for structural biology (e.g., X-ray crystallography), enzyme kinetics, and binding assays.
Q2: What is the fundamental role of magnesium ions (Mg²⁺) in AMP-PNP binding?
A2: Magnesium ions are essential cofactors for the vast majority of ATP- and GTP-binding proteins.[1] The primary role of Mg²⁺ is to coordinate with the negatively charged oxygen atoms of the phosphate groups of nucleotides like ATP and AMP-PNP.[2][3] This interaction neutralizes the negative charges, which is crucial for the nucleotide to adopt the correct conformation to fit into the enzyme's active site and facilitate binding. For many enzymes, the true substrate is not free AMP-PNP but rather the Mg²⁺-AMP-PNP complex.[4][5]
Q3: What is the optimal Mg²⁺ concentration for an AMP-PNP binding experiment?
A3: The optimal Mg²⁺ concentration is not a single value but is dependent on the specific protein and experimental conditions. A general best practice is to use a Mg²⁺ concentration that is in slight excess of the AMP-PNP concentration. For many ATPases and kinases, this falls within the low millimolar range (e.g., 1-5 mM). It's important to consider the concentration of free Mg²⁺, as AMP-PNP will chelate a significant portion of the available ions.
Q4: What are the consequences of having a Mg²⁺ concentration that is too low or too high?
A4:
-
Too Low: Insufficient Mg²⁺ will result in a lower concentration of the active Mg²⁺-AMP-PNP complex, leading to weak or no observable binding to the target protein. The affinity for the nucleotide can be significantly reduced in the absence of magnesium.[6]
-
Too High: Excess free Mg²⁺ can also be problematic. In some cases, high concentrations of divalent cations can lead to protein aggregation or non-specific binding. For certain enzymes, very high Mg²⁺ levels can be inhibitory, potentially by binding to secondary, lower-affinity sites on the protein that negatively regulate its activity or by promoting the dissociation of protein subunits.[7][8]
Q5: Can other divalent cations, like Calcium (Ca²⁺) or Manganese (Mn²⁺), be used instead of Mg²⁺?
A5: While other divalent cations can bind to nucleotides, they often do not substitute for Mg²⁺ effectively and can produce different results. For instance, Ca²⁺-ATP may not be a substrate for some enzymes or may act as an inhibitor.[5] Mn²⁺ can sometimes replace Mg²⁺ but may alter the enzyme's catalytic activity or binding affinity. The specific effects are highly dependent on the protein's active site structure. Therefore, unless the experimental goal is to probe the effects of other cations, Mg²⁺ is the recommended ion for mimicking physiological conditions.
Troubleshooting Guide
Problem 1: I am observing no or very weak binding of AMP-PNP to my protein.
| Possible Cause | Recommended Solution |
| Insufficient Free Mg²⁺ | The concentration of the Mg²⁺-AMP-PNP complex is too low. Increase the MgCl₂ concentration in your buffer. A good starting point is a 1:1 to 5:1 molar ratio of Mg²⁺ to AMP-PNP. |
| Incorrect Buffer pH | The ionization state of amino acid residues in the protein's active site is critical for binding. Verify the pH of your binding buffer and ensure it is within the optimal range for your protein's activity. |
| Degraded AMP-PNP Stock | AMP-PNP solutions can degrade over time, especially if not stored properly. Prepare a fresh solution from a high-quality powder stock. Store stock solutions in small aliquots at -20°C or -80°C. |
| Protein Inactivity | The protein may be misfolded, aggregated, or denatured. Verify protein integrity and activity using a separate assay (e.g., an enzymatic assay if applicable, or a biophysical method like circular dichroism). |
| Epitope Masking (for IP/Pull-down) | The antibody's binding site on the target protein may be obscured in the native conformation or by interacting partners.[9] Consider using a different antibody that targets a different epitope. |
Problem 2: I am seeing high background or non-specific binding in my assay.
| Possible Cause | Recommended Solution |
| Excess Free Mg²⁺ | Very high concentrations of divalent cations can promote non-specific interactions. Titrate the MgCl₂ concentration downwards to find the optimal balance between specific binding and background. |
| Inappropriate Ionic Strength | The ionic strength of the buffer can influence non-specific electrostatic interactions. Optimize the salt concentration (e.g., NaCl or KCl) in your binding buffer. Often, increasing the salt concentration can reduce non-specific binding. |
| Non-specific Binding to Assay Components | The protein or AMP-PNP may be binding non-specifically to the assay matrix (e.g., beads, plates).[9] Include a blocking agent like Bovine Serum Albumin (BSA) in your buffer. For immunoprecipitation, pre-clearing the lysate with beads can reduce background.[9] |
| Protein Aggregation | Aggregated protein can lead to high background signals. Centrifuge your protein stock at high speed before use to pellet any aggregates. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). |
Problem 3: My results are inconsistent and not reproducible.
| Possible Cause | Recommended Solution |
| Inaccurate Reagent Concentrations | The concentrations of Mg²⁺ and AMP-PNP are critical. Use recently calibrated pipettes and prepare fresh dilutions from accurately prepared stocks for each experiment. |
| Variability in Buffer Preparation | Minor variations in buffer pH or component concentrations can lead to significant changes in binding. Prepare a large batch of all buffers to be used for a series of related experiments to ensure consistency. |
| Incubation Time and Temperature | Ensure that the binding reaction reaches equilibrium. Perform a time-course experiment to determine the optimal incubation time. Maintain a consistent temperature for all experiments, as binding kinetics are temperature-dependent. |
| Assay Method Variability | If using a filtration-based binding assay, ensure consistent and rapid washing steps to minimize dissociation of the complex.[10] If using a centrifugation-based method, ensure complete pelleting and careful removal of the supernatant.[10] |
Data Presentation
Table 1: Influence of Mg²⁺ on Nucleotide Binding Affinity for Various Proteins
This table summarizes reported dissociation constants (Kd) or Michaelis constants (Km), illustrating how Mg²⁺ concentration affects the binding affinity of ATP or its analogs. Lower values indicate tighter binding.
| Protein | Nucleotide | Condition | Kd / Km (mM) | Reference |
| Na⁺,K⁺-ATPase | Mg²⁺ (in E1ATP state) | With ATP competition | 0.069 | [2][3][11] |
| Oncoprotein v-Fps | ATP-Mg | 0.5 mM free Mg²⁺ | 3.6 | [12] |
| Oncoprotein v-Fps | ATP-Mg | 10 mM free Mg²⁺ | 0.22 | [12] |
| 3-Phosphoglycerate (B1209933) Kinase | ATP | With or without Mg²⁺ | ~0.2 | [13][14] |
| 3-Phosphoglycerate Kinase | ADP | Without Mg²⁺ | ~0.22 | [13][14] |
| 3-Phosphoglycerate Kinase | MgADP | With Mg²⁺ | ~0.055 | [13][14] |
Experimental Protocols
Protocol: General Isothermal Titration Calorimetry (ITC) Assay to Determine Mg²⁺-Dependent AMP-PNP Binding
This protocol provides a generalized workflow for assessing the binding of AMP-PNP to a target protein in the presence of Mg²⁺ using ITC.
1. Reagent Preparation:
-
ITC Buffer: Prepare a buffer suitable for your protein's stability and activity (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dialysis: Dialyze the purified protein extensively against the ITC buffer to ensure buffer matching. Dialyze the AMP-PNP and MgCl₂ stocks against the same buffer to minimize heat of dilution effects.
-
Protein Solution: Prepare the protein solution in the ITC buffer at a concentration typically 10-20 times the expected Kd. Degas the solution immediately before use.
-
Ligand Solution: Prepare the AMP-PNP/MgCl₂ solution in the ITC buffer. The ligand concentration should be 10-15 times the protein concentration. The solution should contain both AMP-PNP and MgCl₂ at the desired molar ratio (e.g., 1 mM AMP-PNP, 5 mM MgCl₂). Degas the solution immediately before use.
2. Assay Procedure:
-
Instrument Setup: Set the ITC instrument to the desired experimental temperature (e.g., 25°C).
-
Loading the Cell: Load the degassed protein solution into the sample cell.
-
Loading the Syringe: Load the degassed AMP-PNP/MgCl₂ ligand solution into the injection syringe.
-
Titration: Perform the titration experiment. This typically involves a series of small injections (e.g., 2-5 µL) of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
Control Titrations: Perform control experiments to determine the heat of dilution. This includes titrating the ligand solution into buffer alone and titrating buffer into the protein solution.
3. Data Analysis:
-
Integration: Integrate the raw titration peaks to obtain the heat change for each injection.
-
Subtraction: Subtract the heat of dilution from the heat of binding for each injection.
-
Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. This will yield the thermodynamic parameters of the interaction: the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry (n).
-
Repeat: Repeat the entire experiment with different Mg²⁺ concentrations to determine its effect on the binding affinity.
Visualizations
Caption: Role of Mg²⁺ in forming the stable ATPase:AMP-PNP complex.
Caption: Troubleshooting workflow for failed AMP-PNP binding experiments.
References
- 1. Magnesium - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Mg2+ binding in the Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of Mg-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of Fo x F1 mitochondrial ATPase: Mg2+ requirement for Mg x ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Effects of Mg2+ and the beta gamma-subunit complex on the interactions of guanine nucleotides with G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Mg2+-binding sites and the role of Mg2+ on target recognition by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A second magnesium ion is critical for ATP binding in the kinase domain of the oncoprotein v-Fps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling recommendations for AMP-PNP lithium hydrate
Welcome to the technical support center for AMP-PNP lithium hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and use of this non-hydrolyzable ATP analog. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMP-PNP lithium hydrate and what is its primary application?
A1: Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) lithium hydrate is a synthetic, non-hydrolyzable analog of adenosine triphosphate (ATP).[1][2] Its key feature is the substitution of the oxygen atom between the β and γ phosphates with an imido group (-NH-), making the terminal phosphate (B84403) bond highly resistant to cleavage by most ATPases and kinases.[2] This stability allows researchers to study ATP-dependent processes by trapping enzymes and other proteins in an ATP-bound state, facilitating the investigation of enzyme kinetics, protein conformations, and signaling pathways without the complication of ATP hydrolysis.[3][4]
Q2: How should I store this compound powder?
A2: The solid form of this compound should be stored at -20°C in a tightly sealed container, away from moisture.[1][3] Under these conditions, the product is stable for at least one year.[1]
Q3: What is the recommended procedure for preparing and storing AMP-PNP stock solutions?
A3: AMP-PNP is soluble in water up to 50 mg/mL.[5] To prepare a stock solution, reconstitute the powder in high-purity water; gentle warming and ultrasonic treatment may be necessary to fully dissolve the compound.[3][6] It is crucial to maintain sterile conditions to prevent contamination.[1] For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -70°C or -80°C for up to 3-6 months.[1][4][7] For short-term use, solutions can be stored at -20°C for up to one month.[3][7] Avoid repeated freeze-thaw cycles.[7] Thawed aliquots should ideally be used within one week.[1]
Q4: Is AMP-PNP completely non-hydrolyzable?
A4: While highly resistant to hydrolysis by many enzymes, it is important to note that some enzymes, such as the motor protein ncd (a kinesin-related protein), have been shown to slowly hydrolyze AMP-PNP.[8] The rate of hydrolysis is significantly lower than that of ATP.[8] This potential for slow hydrolysis should be considered when interpreting experimental results, especially in long-duration assays.
Troubleshooting Guide
Q1: My experiment, which relies on the inhibition of an ATPase, is showing unexpected activity. Could the AMP-PNP be the issue?
A1: There are several potential reasons for this observation:
-
AMP-PNP Degradation: AMP-PNP is very unstable in acidic conditions and can rapidly hydrolyze.[4] Ensure that your buffers are not acidic and that the stock solution has been stored correctly.
-
Enzyme-Specific Hydrolysis: As mentioned, some enzymes can slowly hydrolyze AMP-PNP.[8] You may need to verify if your specific enzyme of interest has this capability. Consider running a control experiment to measure phosphate release in the presence of your enzyme and AMP-PNP alone.
-
Incorrect Concentration: Verify the concentration of your AMP-PNP stock solution. Inaccurate concentration can lead to incomplete inhibition.
-
Contamination: The presence of contaminating ATP in your AMP-PNP stock or other reagents could lead to the observed activity. Ensure high purity of all components.
Q2: I am observing variability in my results between different experiments using the same AMP-PNP stock solution. What could be the cause?
A2: Inconsistent results can often be traced back to the handling of the AMP-PNP solution:
-
Repeated Freeze-Thaw Cycles: As stated in the storage recommendations, avoid multiple freeze-thaw cycles of your stock solution as this can lead to degradation.[7] Prepare single-use aliquots.
-
Solution Age: Even when stored frozen, the potency of the solution can decrease over time. For solubilized AMP-PNP, it is best to use it within 3 months when stored at -70°C.[1][4]
-
Contamination: Bacterial or fungal contamination can degrade the AMP-PNP. Always use sterile techniques when preparing and handling solutions.[1]
Q3: How can I confirm the integrity of my AMP-PNP?
A3: While direct analysis may require specialized equipment, you can perform functional checks. A common method is to perform a control experiment with a well-characterized ATPase that is known to be strongly inhibited by AMP-PNP. If you observe the expected inhibition, your AMP-PNP is likely active. If not, it may be degraded, and a fresh stock should be prepared from powder.
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | At least 1 year | Keep container tightly sealed and away from moisture.[1][3] |
| Aqueous Solution (Long-term) | -70°C or -80°C | Up to 3-6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][4][7] |
| Aqueous Solution (Short-term) | -20°C | Up to 1 month | For frequent use, but long-term storage at -80°C is preferred.[3][7] |
| Thawed Aliquots | 4°C | Up to 1 week | Use promptly after thawing.[1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| Water | 50 mg/mL | May require sonication and gentle warming to fully dissolve.[3][5] |
Experimental Protocols
Protocol 1: ATPase Inhibition Assay using AMP-PNP
This protocol outlines a general procedure to assess the inhibitory effect of AMP-PNP on a purified ATPase enzyme by measuring the release of inorganic phosphate (Pi).
Materials:
-
Purified ATPase enzyme
-
This compound
-
ATP (high purity)
-
Assay Buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)[9]
-
100 mM MgCl₂[9]
-
Phosphate detection reagent (e.g., Malachite Green)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a fresh stock solution of AMP-PNP in water.
-
Prepare a stock solution of ATP in a suitable buffer (e.g., 200 mM Tris Base, do not adjust pH).[9]
-
Prepare serial dilutions of AMP-PNP in the assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Your purified ATPase enzyme at the desired concentration.
-
Varying concentrations of AMP-PNP (and a vehicle control without AMP-PNP).
-
-
Pre-incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for 10-15 minutes.
-
-
Initiate the Reaction:
-
Start the reaction by adding a fixed concentration of ATP and MgCl₂ to each well. The final ATP concentration should ideally be at or near the Km of your enzyme for ATP.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes). The time should be within the linear range of the enzyme reaction.
-
-
Stop the Reaction and Detect Phosphate:
-
Terminate the reaction by adding the phosphate detection reagent (e.g., Malachite Green).
-
Allow time for color development as per the reagent's instructions.
-
-
Measure and Analyze:
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Use the phosphate standard curve to determine the amount of Pi released in each well.
-
Calculate the percentage of inhibition for each AMP-PNP concentration relative to the control without the inhibitor.
-
Protocol 2: Investigating Motor Protein-Microtubule Interaction with AMP-PNP
This protocol describes a method to study the static binding of a motor protein (e.g., kinesin) to microtubules in the presence of AMP-PNP using fluorescence microscopy.
Materials:
-
Fluorescently labeled microtubules
-
Purified motor protein (e.g., kinesin)
-
This compound
-
Motility Buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)[10]
-
Casein solution (for blocking)
-
Flow cell (microscope slide and coverslip)
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Prepare the Flow Cell:
-
Assemble the flow cell.
-
Block the glass surfaces by flowing in a casein solution (e.g., 0.5 mg/mL) and incubating for 3-5 minutes to prevent non-specific binding.[10]
-
-
Immobilize Microtubules:
-
Flow the fluorescently labeled microtubules into the flow cell and allow them to adhere to the surface for 5-10 minutes.
-
Wash out unbound microtubules with motility buffer.
-
-
Introduce Motor Protein with AMP-PNP:
-
Prepare a solution containing the motor protein and a saturating concentration of AMP-PNP (e.g., 1-2 mM) in motility buffer.
-
Flow this solution into the chamber.
-
-
Incubation and Visualization:
-
Incubate for 5-10 minutes to allow the motor proteins to bind to the microtubules in the AMP-PNP-bound state.
-
Wash out any unbound motor protein with motility buffer containing AMP-PNP to maintain the bound state.
-
Visualize the microtubules using fluorescence microscopy. If the motor protein is also fluorescently labeled, you can directly observe its binding to the microtubules. Alternatively, other methods can be used to detect the binding.
-
Visualizations
Caption: Workflow for an ATPase inhibition assay using AMP-PNP.
Caption: Gs-coupled GPCR signaling pathway and the inhibitory role of AMP-PNP.
References
- 1. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jackwestin.com [jackwestin.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Processivity of the Motor Protein Kinesin Requires Two Heads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing AMP-PNP Batch Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability arising from different batches of Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP).
Frequently Asked Questions (FAQs)
Q1: What is AMP-PNP and why is it used in experiments?
A1: AMP-PNP is a non-hydrolyzable analog of adenosine triphosphate (ATP). In typical biological systems, the terminal phosphate (B84403) bond of ATP is hydrolyzed to release energy, converting ATP to ADP. Because the β-γ phosphodiester bond in ATP is replaced by a P-N-P linkage in AMP-PNP, it is resistant to hydrolysis by many enzymes. This property allows researchers to study ATP-binding events without the confounding effects of hydrolysis. It is commonly used to lock enzymes in an ATP-bound state, competitively inhibit ATP-dependent enzymes, and investigate processes like signal transduction, molecular motor function, and protein folding.
Q2: What are the primary causes of batch-to-batch variability in AMP-PNP?
A2: The primary causes of variability between different batches of AMP-PNP include:
-
Purity Level: Commercial preparations of AMP-PNP can vary in purity, with standard grades often being ≥90% pure, while higher grades can be ≥99%.
-
Contaminants: The most significant contaminants are residual ATP and ADP. ATP contamination can act as a substrate for the enzyme under study, while ADP can act as a product inhibitor or, for some enzymes like AMPK, an allosteric activator. Inorganic phosphate (Pi) can also be a contaminant.
-
Degree of Hydration: The amount of water associated with the lyophilized powder can vary from batch to batch. This affects the actual molecular weight, which is critical for preparing stock solutions of a precise concentration. Always refer to the batch-specific molecular weight on the certificate of analysis.
-
Storage and Handling: Improper storage at temperatures above the recommended -20°C or multiple freeze-thaw cycles of stock solutions can lead to degradation.
Q3: How can AMP-PNP batch variability impact my experimental results?
A3: Batch variability can lead to several issues, including:
-
Inconsistent Enzyme Inhibition: If a new batch has a lower purity or has degraded, you may observe a weaker inhibitory effect (e.g., a higher apparent Kᵢ).
-
Unexpected Enzyme Activity: The most common issue is contamination with ATP, which can serve as a substrate for ATP-dependent enzymes like kinases. This can mask the inhibitory effect of AMP-PNP and lead to false-negative results or artificially high background activity.
-
Altered Kinetics: Contamination with ADP can cause competitive product inhibition or complex allosteric regulation, altering the observed kinetic profile.
-
Poor Reproducibility: Ultimately, these factors lead to a lack of reproducibility between experiments run with different batches of the reagent, compromising the reliability of the data.
Q4: How should I prepare and store AMP-PNP stock solutions to minimize variability?
A4: To ensure consistency, follow these guidelines:
-
Use the Batch-Specific Molecular Weight: Always calculate the mass needed for your stock solution using the molecular weight provided on the product's vial or Certificate of Analysis for that specific batch, as it accounts for hydration.
-
Solubilization: Dissolve AMP-PNP in high-purity water or an appropriate buffer (e.g., HEPES, Tris) to a desired stock concentration, such as 50 mM or 100 mM. Ensure the pH of the final stock solution is adjusted to your experimental requirements (typically pH 7.0-7.4), as nucleotide solutions can be acidic.
-
Aliquoting: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the lyophilized powder and the frozen aliquots at -20°C or below. Some recommendations suggest storing solubilized aliquots at -70°C for use within 3 months.
Troubleshooting Guide
Problem: My enzyme shows unexpectedly high activity, or AMP-PNP is not inhibiting it as expected.
This is a classic symptom of ATP contamination in the AMP-PNP stock. Even a small percentage of ATP can be rapidly turned over by an active enzyme, masking the competitive inhibition by AMP-PNP.
Solution Steps:
-
Check the Certificate of Analysis (CofA): Review the CofA for your specific batch of AMP-PNP. Look for the stated purity and, if provided, the level of ATP contamination.
-
Use a High-Purity Batch: If possible, switch to a new, higher-purity (≥99%) batch of AMP-PNP.
-
Perform a Functional Comparison: Test the suspect batch against a new batch or a previously trusted "gold standard" batch in a side-by-side control experiment.
-
Qualify the Batch: If problems persist, perform a formal qualification of the new AMP-PNP batch using HPLC or a sensitive functional assay (see protocols below).
Problem: My results are inconsistent and not reproducible when I use a new bottle of AMP-PNP.
This indicates a significant difference between the old and new batches. The source could be purity, concentration (due to hydration differences), or degradation.
Solution Steps:
-
Verify Stock Concentration: Double-check that the stock solution was prepared using the batch-specific molecular weight. If you have access to a spectrophotometer, you can verify the concentration using its extinction coefficient.
-
Implement a Batch Qualification Protocol: Before using a new batch for critical experiments, it should be qualified to ensure it performs identically to previous batches. This is standard practice in regulated environments and good practice in all research.
-
Workflow for Troubleshooting: Follow a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for AMP-PNP related issues.
Quantitative Data Summary
For reliable and reproducible experiments, understanding the specifications of your AMP-PNP is crucial.
Table 1: Typical Purity and Contaminant Levels for Commercial AMP-PNP
| Grade | Purity by HPLC | Typical ATP Contamination | Typical ADP Contamination | Recommended Use |
| Standard Research Grade | ≥90% | < 1% - 2% (often unreported) | Variable | Initial/screening experiments |
| High Purity Grade | ≥99% | < 0.1% | < 0.5% | Sensitive enzyme kinetics, structural studies |
| Enzymatically Purified | >99.9% | < 0.01% | < 0.01% | Assays highly sensitive to ATP/ADP |
Table 2: Potential Impact of Contaminants on Kinase Assays
| Contaminant | Concentration | Potential Impact | Mitigation Strategy |
| ATP | 0.5 - 2% | Acts as a substrate, causing high background signal and masking AMP-PNP inhibition. | Use high-purity AMP-PNP; perform no-enzyme and no-substrate controls. |
| ADP | 0.5 - 5% | Can act as a competitive inhibitor, increasing the apparent Kᵢ of AMP-PNP. For some kinases (e.g., AMPK), it can be an allosteric activator. | Use high-purity AMP-PNP; characterize the effect of ADP independently. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Qualifying AMP-PNP Purity
This protocol provides a general method to assess the purity of an AMP-PNP batch and quantify ATP/ADP contamination, adapted from standard reversed-phase HPLC methods for nucleotides.
Objective: To separate and quantify AMP-PNP, ADP, and ATP in a sample.
Materials:
-
HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (NH₄H₂PO₄), pH 6.0.
-
Standards: High-purity (≥99%) AMP-PNP, ATP, and ADP.
-
Sample: AMP-PNP batch to be tested, dissolved in mobile phase.
Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations for ATP, ADP, and AMP-PNP standards (e.g., 1 µM to 100 µM) in the mobile phase.
-
Sample Preparation: Prepare the AMP-PNP sample to be tested at a concentration within the range of the standard curve (e.g., 50 µM).
-
HPLC Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 0.1 M NH₄H₂PO₄, pH 6.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Run the standards to determine their retention times and generate a standard curve (Peak Area vs. Concentration) for each nucleotide. Due to their polarity, the expected elution order is ATP, ADP, then AMP-PNP.
-
Run the test sample.
-
Identify and quantify the amounts of ATP and ADP contaminants in the AMP-PNP sample by comparing their peak areas to the respective standard curves.
-
Calculate the purity of the AMP-PNP batch.
-
Caption: Experimental workflow for HPLC-based AMP-PNP batch qualification.
Protocol 2: Functional Qualification using a Kinase Assay
Objective: To compare the inhibitory potency of a new AMP-PNP batch to a previously validated "gold standard" batch.
Principle: A standard kinase assay is performed to generate an IC₅₀ curve for both the new and the gold standard batch of AMP-PNP. A significant deviation in the IC₅₀ value for the new batch indicates a problem.
Materials:
-
Kinase of interest, its substrate, and ATP.
-
Assay buffer and detection reagents (e.g., ADP-Glo™, radiometric, or fluorescence-based).
-
"Gold Standard" AMP-PNP stock solution.
-
"New Batch" AMP-PNP stock solution.
Methodology:
-
Prepare Dilution Series: Create a serial dilution of both the "Gold Standard" and "New Batch" AMP-PNP stocks. The concentration range should span the expected IC₅₀ value (e.g., from 1 nM to 1 mM).
-
Set up Reactions: For each AMP-PNP concentration, set up the kinase reaction. A typical reaction includes:
-
Kinase
-
Substrate
-
ATP (at or near its Kₘ concentration)
-
Varying concentrations of either "Gold Standard" or "New Batch" AMP-PNP.
-
Include "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
-
Incubation: Incubate the reactions for a fixed time at the optimal temperature for the enzyme, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the output signal (e.g., luminescence, radioactivity, fluorescence) according to your specific assay protocol.
-
Analysis:
-
Normalize the data for each batch relative to the "no inhibitor" control.
-
Plot the normalized activity versus the log of the AMP-PNP concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each batch.
-
Acceptance Criterion: The IC₅₀ of the "New Batch" should be within an acceptable range of the "Gold Standard" (e.g., ± 2-fold). A significantly higher IC₅₀ for the new batch suggests lower purity or degradation.
-
Caption: Impact of AMP-PNP quality on a generic kinase
Technical Support Center: Unexpected Enzymatic Hydrolysis of AMP-PNP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected enzymatic hydrolysis of Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP).
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate unexpected experimental results.
Issue 1: Observation of Product Formation in an Assay Expected to be Inhibited by AMP-PNP
Question: My assay, which relies on ATP hydrolysis (e.g., a kinase or ATPase assay), is showing product formation despite the presence of AMP-PNP, which should act as a competitive inhibitor. What could be the cause?
Answer: There are several potential reasons for this observation:
-
ATP Contamination in AMP-PNP Stock: Commercial preparations of AMP-PNP can contain small amounts of ATP. Even trace amounts of ATP can be sufficient for enzymes with high catalytic turnover to produce a detectable signal.
-
Slow Hydrolysis of AMP-PNP by the Enzyme: While designed to be non-hydrolyzable, some enzymes have been shown to catalyze the slow hydrolysis of AMP-PNP.[1] This is particularly true for certain motor proteins like kinesins.[1]
-
Contaminating Enzymes in the Protein Preparation: Your purified enzyme preparation may contain contaminating ATPases or nucleotidases from the expression host (e.g., E. coli). These contaminating enzymes can hydrolyze any contaminating ATP or even the AMP-PNP itself.
-
Chemical Instability of AMP-PNP: AMP-PNP is susceptible to hydrolysis under certain conditions, particularly at low pH.
To diagnose the root cause, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected product formation.
Issue 2: Inconsistent or Non-Reproducible Inhibition by AMP-PNP
Question: I am observing variable levels of inhibition with AMP-PNP in my experiments. Sometimes it works as expected, and other times the inhibition is weak or absent. Why is this happening?
Answer: Inconsistent inhibition by AMP-PNP can stem from several factors related to the stability of the compound and the experimental conditions:
-
Degradation of AMP-PNP Stock Solution: AMP-PNP solutions, especially if not stored properly, can degrade over time. Factors contributing to degradation include acidic pH, repeated freeze-thaw cycles, and microbial contamination.
-
Influence of Divalent Cations: The concentration and type of divalent cations (e.g., Mg²⁺, Ca²⁺) in your assay buffer can influence the interaction of AMP-PNP with the enzyme's active site and potentially affect its stability.
-
Variability in Enzyme Preparation: Batch-to-batch variation in your enzyme preparation could lead to different levels of contaminating ATPases, which would affect the apparent inhibitory effect of AMP-PNP.
To address this, consider the following steps:
-
Prepare Fresh AMP-PNP Solutions: Always prepare fresh AMP-PNP solutions from a high-purity powder stock for each set of experiments.
-
Control Divalent Cation Concentrations: Ensure that the concentration of divalent cations is consistent across all experiments.
-
Characterize New Enzyme Preparations: If you are using a new batch of purified enzyme, perform a quality control check to ensure its purity and activity are consistent with previous batches.
FAQs (Frequently Asked Questions)
Q1: What is AMP-PNP and how does it differ from ATP?
A1: Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP). In AMP-PNP, the oxygen atom bridging the β and γ phosphates in ATP is replaced by an imido (-NH-) group. This P-N bond is significantly more resistant to enzymatic cleavage by most ATPases compared to the P-O-P bond in ATP.
Caption: Structural comparison of ATP and AMP-PNP.
Q2: Can any enzyme hydrolyze AMP-PNP?
A2: While AMP-PNP is resistant to hydrolysis by the vast majority of ATP-dependent enzymes, some enzymes have been identified that can slowly hydrolyze it. Notable examples include the motor domain of the kinesin-related protein ncd and the DnaB helicase.[1][2] The rate of hydrolysis is typically several orders of magnitude slower than the rate of ATP hydrolysis by the same enzyme.
Q3: How should I store AMP-PNP to ensure its stability?
A3: Proper storage is crucial for maintaining the integrity of AMP-PNP.
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C, desiccated. | Minimizes spontaneous hydrolysis and degradation. |
| Stock Solutions | Prepare in a buffer at neutral or slightly alkaline pH (7.0-8.0). Aliquot into single-use volumes and store at -20°C or -80°C. | AMP-PNP is unstable in acidic conditions. Aliquoting prevents multiple freeze-thaw cycles which can lead to degradation. |
| Working Solutions | Prepare fresh for each experiment from a frozen aliquot. | Ensures the highest purity and stability for your assay. |
Q4: What are some alternative non-hydrolyzable ATP analogs?
A4: If you suspect AMP-PNP is being hydrolyzed or is otherwise unsuitable for your experiment, several other non-hydrolyzable ATP analogs are available. The choice of analog depends on the specific enzyme and experimental question.
| Analog | Modification | Properties |
| AMP-PCP | The bridging oxygen between the β and γ phosphates is replaced by a methylene (B1212753) (-CH₂-) group. | Highly resistant to hydrolysis, acts as a competitive inhibitor. |
| ATPγS | A non-bridging oxygen on the γ-phosphate is replaced with a sulfur atom. | Can act as a "slow substrate" for many kinases and ATPases, leading to thiophosphorylation of the substrate. |
| ADP-AlF₄⁻ | A complex of ADP and aluminum tetrafluoride. | Mimics the transition state of ATP hydrolysis. |
| ADP-BeF₃⁻ | A complex of ADP and beryllium trifluoride. | Also serves as a transition state analog. |
Data Presentation
Table 1: Reported Hydrolysis Rates of AMP-PNP by Specific Enzymes
| Enzyme | Organism | Hydrolysis Rate (s⁻¹) | % of ATP Turnover Rate | Reference |
| ncd motor domain | Drosophila | ~0.00004 | ~1% | [FEBS Lett. 1997;409(1):29-32][1] |
| Kinesin motor domain | - | Lower than ncd | - | [FEBS Lett. 1997;409(1):29-32][1] |
| DnaB Helicase | Helicobacter pylori | Hydrolysis observed | Not quantified | [ATP Analogues for Structural Investigations... (2018)][2] |
Table 2: Stability of AMP-PNP under Various Conditions (Qualitative)
| Condition | Stability | Notes |
| Acidic pH (<6.0) | Low | Rapidly hydrolyzes to phosphoramidate (B1195095) and inorganic phosphate (B84403). |
| Neutral to Alkaline pH (7.0-8.5) | High | Generally stable for experimental use. |
| Elevated Temperature | Decreased | As with most biological molecules, prolonged exposure to high temperatures can lead to degradation. |
| Repeated Freeze-Thaw Cycles | Decreased | Can lead to gradual hydrolysis of the stock solution. |
| Presence of Divalent Cations (e.g., Mg²⁺) | Generally Stable | While essential for binding to many enzymes, high concentrations could potentially influence long-term stability in solution, though this is not well-documented. |
Experimental Protocols
Protocol 1: Sensitive Detection of Phosphate Release using Malachite Green Assay
This protocol is adapted for detecting low levels of phosphate release, which may occur during the slow hydrolysis of AMP-PNP.
Materials:
-
Malachite Green Reagent (see preparation below)
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Your enzyme and AMP-PNP
-
Assay buffer (at optimal pH and temperature for your enzyme)
-
96-well microplate
-
Microplate reader
Malachite Green Reagent Preparation:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in deionized water.
-
Solution B: Dissolve 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B. Add 1 volume of 1% Triton X-100. This working solution should be prepared fresh.
Procedure:
-
Prepare a Phosphate Standard Curve:
-
Prepare a series of dilutions of the phosphate standard in your assay buffer, ranging from 0 to 50 µM.
-
-
Set up the Enzymatic Reaction:
-
In the wells of a 96-well plate, set up your reaction mixture including your enzyme and AMP-PNP at the desired concentrations. Include a "no enzyme" control.
-
Incubate at the optimal temperature for your enzyme for a set period. For slow hydrolysis, longer incubation times may be necessary.
-
-
Stop the Reaction and Develop Color:
-
Add 20 µL of the Malachite Green Working Reagent to each 80 µL of your reaction.
-
Incubate at room temperature for 15-20 minutes to allow color to develop.
-
-
Measure Absorbance:
-
Read the absorbance at 620-650 nm in a microplate reader.
-
-
Calculate Phosphate Concentration:
-
Subtract the absorbance of the blank (no phosphate) from all readings.
-
Determine the concentration of phosphate in your samples using the standard curve.
-
Caption: Workflow for the Malachite Green phosphate assay.
Protocol 2: Quantification of ATP, ADP, and AMP by HPLC
This protocol provides a general framework for separating and quantifying adenine (B156593) nucleotides to assess the purity of an AMP-PNP stock or to measure its hydrolysis.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 100 mM potassium phosphate buffer, pH 6.5, with a methanol (B129727) gradient)
-
Standards for ATP, ADP, and AMP
-
Your AMP-PNP sample
Procedure:
-
Prepare Standards and Samples:
-
Prepare stock solutions of ATP, ADP, and AMP standards of known concentrations.
-
Create a standard curve by injecting known amounts of each standard.
-
Dilute your AMP-PNP sample to an appropriate concentration in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the standards and your sample.
-
Run a gradient program to separate the nucleotides (e.g., an increasing methanol concentration).
-
Monitor the absorbance at 259 nm.
-
-
Data Analysis:
-
Identify the peaks for ATP, ADP, and AMP in your sample by comparing their retention times to the standards.
-
Quantify the amount of each nucleotide by integrating the peak area and comparing it to the standard curve.
-
Caption: Experimental workflow for HPLC analysis of adenine nucleotides.
Signaling Pathway Diagram
Below is a simplified diagram of a generic G-protein signaling pathway, illustrating how a non-hydrolyzable GTP analog (functionally similar to AMP-PNP in ATPase systems) can lock the G-protein in an active state.
Caption: G-protein activation and inhibition by a non-hydrolyzable analog.
References
Validation & Comparative
AMP-PNP vs. ATPγS: A Comparative Guide for Kinase Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Choosing the right ATP analog is a critical decision in kinase structural biology. The ideal analog should mimic the natural substrate, ATP, to trap the kinase in a specific conformational state without undergoing rapid hydrolysis. This allows for the high-resolution structural determination of the kinase-ligand complex, providing invaluable insights into its function and aiding in the design of novel inhibitors. Two of the most widely used non-hydrolyzable ATP analogs for these studies are Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5'-O-(3-thiotriphosphate) (ATPγS).
This guide provides an objective comparison of AMP-PNP and ATPγS, offering supporting data, experimental protocols, and visual aids to help researchers make an informed decision for their specific kinase of interest.
Biochemical and Structural Differences
The key difference between AMP-PNP and ATPγS lies in the modification of the triphosphate chain of ATP. In AMP-PNP, a nitrogen atom replaces the bridging oxygen between the β and γ phosphates, forming a stable phosphoramidate (B1195095) bond. This P-N bond is highly resistant to cleavage by kinases, making AMP-PNP a true non-hydrolyzable analog.
In contrast, ATPγS has a sulfur atom substituting one of the non-bridging oxygen atoms on the γ-phosphate. While the P-S bond is more resistant to hydrolysis than the corresponding P-O bond in ATP, it is not entirely inert. Many kinases can slowly hydrolyze ATPγS, acting as a "slow substrate".[1] This property can be advantageous for certain applications but may be a drawback for structural studies aiming to capture a pre-hydrolysis state.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of binding affinities and hydrolysis rates for AMP-PNP and ATPγS with the same kinase under identical conditions are not extensively documented in a single study. However, based on available literature, we can summarize their general characteristics.
| Property | AMP-PNP | ATPγS | ATP (for reference) |
| Modification | β-γ bridging oxygen replaced by nitrogen | γ-phosphate non-bridging oxygen replaced by sulfur | Unmodified |
| Hydrolysis by Kinases | Generally considered non-hydrolyzable, though very slow hydrolysis has been reported for some ATPases.[2][3] | Slowly hydrolyzed by many kinases.[1] The thiophosphorylated product is resistant to phosphatases.[4] | Rapidly hydrolyzed |
| Binding Affinity (Kd/Ki) | Varies depending on the kinase, typically in the micromolar range. | Often exhibits higher affinity than ATP for some enzymes.[5] Varies depending on the kinase. | Varies, typically in the low micromolar range. |
| Conformational State Induced | Tends to trap kinases in a pre-hydrolysis, ATP-bound state.[6] | Can trap kinases in a pre-hydrolysis state, but slow hydrolysis may lead to a mixture of states or a post-hydrolysis (thiophosphorylated) state.[7] | Induces a transient pre-hydrolysis state before rapid turnover. |
| Primary Use in Structural Biology | X-ray crystallography and cryo-EM to determine the structure of the kinase in its ATP-bound, pre-catalytic state.[7] | X-ray crystallography and cryo-EM, particularly when a stable thiophosphorylated state is of interest.[5] | Not suitable for static structural studies due to rapid hydrolysis. |
Deciding Between AMP-PNP and ATPγS
The choice between these two analogs depends heavily on the specific research question and the biochemical properties of the kinase under investigation.
Choose AMP-PNP when:
-
The primary goal is to capture the kinase in a stable, pre-hydrolysis state that closely mimics the ATP-bound conformation.
-
Avoiding any potential for substrate modification (thiophosphorylation) is crucial.
-
The kinase of interest has a sufficiently high affinity for AMP-PNP to ensure complex formation.
Choose ATPγS when:
-
The kinase has a low affinity for AMP-PNP, as ATPγS sometimes exhibits stronger binding.[5]
-
The goal is to study the thiophosphorylated state of the kinase or its substrate.
-
The slow hydrolysis rate is acceptable and can be controlled under the experimental conditions.
Experimental Protocols
Below are generalized protocols for using AMP-PNP and ATPγS in kinase structural studies. It is essential to optimize these protocols for each specific kinase.
Protein Preparation for Structural Studies
-
Expression and Purification: Express the kinase of interest in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
Concentration and Buffer Exchange: Concentrate the purified kinase to a suitable concentration for crystallography (typically 5-10 mg/mL) or cryo-EM (0.1-5 mg/mL). The final buffer should be compatible with the structural technique and contain stabilizing agents like glycerol (B35011) and a reducing agent like DTT.
Co-crystallization with ATP Analogs
-
Complex Formation: Incubate the purified kinase with a 5-10 fold molar excess of AMP-PNP or ATPγS and MgCl₂ (typically 1-5 mM). The incubation should be carried out on ice for at least 30 minutes to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using various commercial or in-house screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystal Optimization and Data Collection: Optimize initial crystal hits by varying precipitant concentration, pH, and additives. Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction data collection.
Cryo-EM Sample Preparation with ATP Analogs
-
Complex Formation: Prepare the kinase-analog complex as described for co-crystallization, but at a lower protein concentration (typically 0.1-5 mg/mL).
-
Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid (e.g., holey carbon or gold grids).[8][9]
-
Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).[8]
-
Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect a large dataset of particle images for subsequent 2D and 3D reconstruction.[7]
Visualizing Kinase Signaling and Experimental Workflows
To better understand the context in which these ATP analogs are used, the following diagrams illustrate a generic kinase signaling pathway, the workflow for a kinase structural study, and the decision-making process for choosing an analog.
Caption: A generic kinase signaling cascade.
Caption: Workflow for kinase structural studies.
Caption: Decision tree for selecting an ATP analog.
References
- 1. Kinase Activation by Small Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Adenosine Triphosphate Activates a Noninactivating K+ Current in Adrenal Cortical Cells through Nonhydrolytic Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energy-dependent degradation: Linkage between ClpX-catalyzed nucleotide hydrolysis and protein-substrate processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. diamond.ac.uk [diamond.ac.uk]
- 9. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Non-Hydrolyzable ATP Analogs: AMP-PNP vs. AMP-PCP in Helicase Assays
For Immediate Publication
This guide provides a comprehensive comparison of two widely used non-hydrolyzable ATP analogs, Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) and Adenosine 5′-(β,γ-methylene)triphosphate (AMP-PCP), in the context of DNA and RNA helicase assays. For researchers, scientists, and drug development professionals studying the mechanisms of these essential motor proteins, selecting the appropriate ATP analog is critical for trapping specific conformational states and accurately interpreting experimental results. This document outlines the biochemical differences between AMP-PNP and AMP-PCP, presents supporting experimental data, and provides detailed protocols for their use in helicase-focused assays.
Introduction to Helicases and ATP Analogs
Helicases are ubiquitous molecular motors that utilize the energy from ATP hydrolysis to unwind nucleic acid duplexes. This activity is fundamental to nearly all aspects of DNA and RNA metabolism, including replication, repair, recombination, and transcription. To dissect the intricate helicase catalytic cycle, researchers often employ non-hydrolyzable ATP analogs. These molecules bind to the helicase's ATP pocket but resist cleavage of the terminal phosphate (B84403) bond, effectively "freezing" the enzyme in an ATP-bound, pre-hydrolysis state. This allows for the detailed study of substrate binding, protein conformation, and helicase loading without the confounding factor of active translocation and unwinding.
AMP-PNP and AMP-PCP are two of the most common pre-hydrolysis state analogs. While structurally similar to ATP, their key difference lies in the atom bridging the β and γ phosphates: an imino (-NH-) group in AMP-PNP and a methylene (B1212753) (-CH2-) group in AMP-PCP. This seemingly minor substitution has significant consequences for the molecule's flexibility, bond angles, and interaction with the helicase active site, leading to distinct effects on enzyme function and stability.
Molecular and Functional Comparison: AMP-PNP vs. AMP-PCP
The choice between AMP-PNP and AMP-PCP is not trivial and can significantly impact experimental outcomes. The primary differences are rooted in their structural properties and their varying resistance to enzymatic hydrolysis by different helicases.
Structural and Conformational Effects: The P-N-P bond in AMP-PNP is more flexible and has a bond angle closer to the P-O-P linkage in ATP compared to the more rigid P-C-P bond in AMP-PCP. This can lead to different conformational states in the bound helicase. Studies have shown that AMP-PNP may allow for a wider range of protein conformations, adapting to the binding pocket, whereas the protein may need to adapt to the more constrained structure of AMP-PCP.[1] For example, NMR studies on the DnaB helicase revealed that AMP-PCP induced larger conformational changes than AMP-PNP, suggesting distinct pre-hydrolytic states are mimicked by each analog.[1]
Resistance to Hydrolysis: A critical consideration is the stability of the analog in the presence of an active helicase. While both are considered "non-hydrolyzable," some helicases possess the ability to cleave AMP-PNP, particularly over long incubation periods or in the presence of DNA.[1] In contrast, AMP-PCP is often more resistant to this residual hydrolysis. For the DnaB helicase, AMP-PCP resisted hydrolysis when complexed with DNA, whereas AMP-PNP was hydrolyzed under the same conditions.[1] However, for enzymes with extremely high ATPase activity, both analogs may be susceptible to cleavage.[1]
Binding Affinity and Experimental Application: The binding affinity of these analogs is helicase-dependent. For the RecA protein, the affinity for AMP-PNP was found to be significantly higher than for AMP-PCP.[2] In functional assays, AMP-PNP has proven effective for pre-loading the eukaryotic CMG helicase onto forked DNA substrates without initiating unwinding, a critical step for synchronizing helicase reactions.[3][4][5] This is because other analogs, like ATPγS, can sometimes be slowly hydrolyzed, leading to undesired helicase activity.[3][4][5] Both AMP-PNP and AMP-PCP effectively inhibit helicase-catalyzed DNA unwinding by locking the enzyme in a state that is competent for DNA binding but incapable of translocation.[6][7][8]
Data Presentation: Quantitative Comparison of ATP Analogs
The following table summarizes key quantitative parameters from published studies. Researchers should note that these values are highly dependent on the specific helicase and experimental conditions.
| Parameter | Helicase | AMP-PNP | AMP-PCP | Key Finding | Reference |
| Binding Affinity (KD) | H. pylori DnaB | 3.1 ± 0.1 nM (with ssDNA) | Not Reported | AMP-PNP facilitates high-affinity binding to ssDNA. | [9] |
| Binding Affinity Ranking | E. coli RecA | Lower Affinity than ATP | Much Lower Affinity than AMP-PNP | RecA has a significantly weaker interaction with AMP-PCP. | [2] |
| Hydrolysis Resistance | H. pylori DnaB | Hydrolyzed in presence of DNA | Resistant to hydrolysis | AMP-PCP is more stable for studying the DnaB-DNA complex. | [1] |
| Unwinding Inhibition | RecQ Helicase | Complete Inhibition | Not Reported | AMP-PNP effectively blocks ATP hydrolysis-dependent unwinding. | [7] |
| Loading Efficiency | Eukaryotic CMG | Efficiently loads CMG onto DNA | Not Reported | AMP-PNP allows helicase loading without premature unwinding. | [3][5] |
Experimental Protocols
Helicase-Mediated DNA Unwinding Assay (Fluorescence Polarization)
This protocol is designed to measure the inhibition of helicase unwinding activity by AMP-PNP or AMP-PCP. It uses a forked DNA substrate with a fluorescent label, where the change in fluorescence polarization (FP) indicates the displacement of the labeled strand.
Materials:
-
Purified Helicase Enzyme
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Forked DNA Substrate: Annealed oligonucleotides, one with a 5'-fluorescein (FAM) label. Final concentration: 5 nM.
-
ATP, AMP-PNP, and AMP-PCP stock solutions: 10 mM in nuclease-free water.
-
Single-stranded DNA trap: Unlabeled oligonucleotide identical to the FAM-labeled strand. Final concentration: 2 µM.
-
384-well, low-volume, black assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reaction Mix Preparation: In a microcentrifuge tube, prepare the reaction mix. For a single 20 µL reaction, combine:
-
13 µL Nuclease-free water
-
2 µL 10x Assay Buffer
-
1 µL Forked DNA Substrate (100 nM stock)
-
2 µL Purified Helicase (e.g., 100 nM stock for a final concentration of 10 nM)
-
-
Incubation: Add the helicase to the reaction mix and incubate for 10 minutes at room temperature to allow for protein-DNA binding.
-
Initiation of Reaction: To initiate the unwinding reaction, add 2 µL of the appropriate nucleotide solution:
-
Positive Control: 10 mM ATP (final concentration 1 mM)
-
Test Condition 1: 10 mM AMP-PNP (final concentration 1 mM)
-
Test Condition 2: 10 mM AMP-PCP (final concentration 1 mM)
-
Negative Control: Nuclease-free water (no nucleotide)
-
Note: The ATP solution should also contain the ssDNA trap to prevent re-annealing.
-
-
Data Acquisition: Immediately place the plate in the plate reader (pre-warmed to the optimal temperature for the helicase, e.g., 37°C). Measure fluorescence polarization every 30 seconds for 30-60 minutes.
-
Data Analysis: Plot FP values versus time. A decrease in FP indicates DNA unwinding. Compare the curves for ATP, AMP-PNP, and AMP-PCP. No change in FP for the analog conditions indicates successful inhibition of unwinding.[7]
DNA-Stimulated ATPase Assay (Phosphate Detection)
This protocol measures the rate of ATP hydrolysis by detecting the release of inorganic phosphate (Pi). It is used to confirm that AMP-PNP and AMP-PCP are not significantly hydrolyzed by the helicase.
Materials:
-
Purified Helicase Enzyme
-
ATPase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Triton X-100.
-
Single-stranded DNA (ssDNA) cofactor: e.g., poly(dT), 50 µM.
-
ATP, AMP-PNP, and AMP-PCP stock solutions: 10 mM.
-
Phosphate detection reagent (e.g., Transcreener® ADP² Assay or Malachite Green Phosphate Assay Kit).
-
384-well assay plates.
-
Plate reader (absorbance or fluorescence, depending on the detection kit).
Procedure:
-
Enzyme Reaction Setup: In each well of the assay plate, add 5 µL of the helicase enzyme diluted in ATPase Assay Buffer. Include a "no enzyme" control.
-
Substrate Mix Preparation: Prepare a 2x substrate mix containing:
-
ATPase Assay Buffer
-
100 µM ssDNA
-
2x final concentration of the nucleotide to be tested (e.g., 100 µM ATP, AMP-PNP, or AMP-PCP for a final concentration of 50 µM).
-
-
Initiate Reaction: Add 5 µL of the 2x substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at the helicase's optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes). The time should be within the linear range of the reaction for the ATP control.
-
Stop and Detect: Stop the reaction and detect the amount of ADP or Pi produced according to the manufacturer's protocol for the chosen detection reagent. This often involves adding a stop buffer containing EDTA followed by the detection reagents.[10][11]
-
Data Analysis: Generate a standard curve using known concentrations of ADP or Pi. Calculate the amount of product formed in each reaction. The ATP control should show significant phosphate production, while the AMP-PNP and AMP-PCP reactions should be at or near background levels, confirming their non-hydrolyzable nature.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: The helicase catalytic cycle and the inhibitory mechanism of non-hydrolyzable analogs.
Caption: Structural comparison of the β-γ phosphate bridge in ATP, AMP-PNP, and AMP-PCP.
Caption: General experimental workflow for comparing ATP analogs in helicase assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Interaction of recA protein with a photoaffinity analogue of ATP, 8-azido-ATP: determination of nucleotide cofactor binding parameters and of the relationship between ATP binding and ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. CMG helicase can use ATPγS to unwind DNA: Implications for the rate-limiting step in the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RHAU helicase stabilizes G4 in its nucleotide-free state and destabilizes G4 upon ATP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. brainly.com [brainly.com]
- 9. Structure and primase-mediated activation of a bacterial dodecameric replicative helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
Validating AMP-PNP Binding: A Comparative Guide to Native Mass Spectrometry and Alternative Biophysical Techniques
For researchers, scientists, and drug development professionals, confirming the interaction between a ligand and its target protein is a critical step in understanding biological mechanisms and advancing therapeutic discovery. This guide provides a comparative analysis of native mass spectrometry (MS) for validating the binding of AMP-PNP, a non-hydrolyzable ATP analog, to a target protein. We present a detailed examination of native MS alongside alternative techniques, supported by experimental protocols and data presentation, to aid in the selection of the most appropriate validation method.
Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is widely used to study ATP-dependent processes by binding to ATP-binding sites without being hydrolyzed by enzymes, providing a stable state for experimental analysis.[1][2][3] Validating the binding of AMP-PNP to a target protein is crucial for interpreting experimental results accurately. Native mass spectrometry has emerged as a powerful tool for this purpose, offering unique advantages over other biophysical methods.[4][5][6]
Native Mass Spectrometry: A Direct View of Protein-Ligand Interactions
Native MS is a high-resolution analytical technique that allows for the direct detection of intact proteins and their non-covalent complexes in the gas phase, preserving their native-like structures.[5][7][8] This is achieved through gentle ionization methods, such as nano-electrospray ionization (nESI), and optimized instrument settings that minimize complex dissociation.[6] A key advantage of native MS is its ability to provide information on binding stoichiometry, conformational changes, and the binding affinity of ligands like AMP-PNP.[4][8]
Experimental Workflow for Native Mass Spectrometry
The general workflow for a native MS experiment to validate AMP-PNP binding involves several key steps, from sample preparation to data analysis.
Comparison with Alternative Techniques
While native MS offers direct observation of the binding event, other biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are also widely used. Each method has its own set of advantages and limitations.
| Feature | Native Mass Spectrometry (Native MS) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures the mass-to-charge ratio of intact protein-ligand complexes in the gas phase. | Measures the heat change upon binding of a ligand to a protein in solution.[5][9] | Detects changes in the refractive index at the surface of a sensor chip due to ligand binding.[8][10] |
| Information Obtained | Stoichiometry, binding affinity (Kd), conformational changes.[4][8] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[9][11] | Binding affinity (Kd), association (ka) and dissociation (kd) rates.[10][12] |
| Sample Consumption | Low (micromolar concentrations, microliter volumes).[6][13] | High (requires higher concentrations and larger volumes).[2][11] | Moderate (requires immobilization of one binding partner).[8][14] |
| Throughput | Can be high with automation.[15] | Low to medium. | Medium to high. |
| Immobilization/Labeling | Not required.[4] | Not required.[2] | Requires immobilization of one binding partner.[8] |
| Buffer Constraints | Requires volatile buffers (e.g., ammonium acetate).[6][13] | Requires precisely matched buffers for both titrant and sample.[11] | Less restrictive, but buffer composition can affect binding.[14] |
Case Study: AMP-PNP Binding to an ABC Transporter
ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to transport various substrates across cellular membranes.[16][17] The study of their mechanism often involves the use of non-hydrolyzable ATP analogs like AMP-PNP to trap the transporter in an ATP-bound state.[1][18] For instance, the binding of AMP-PNP to the ABC transporter MsbA induces conformational changes that are crucial for its transport cycle.[1][18]
Signaling Pathway Diagram
The binding of AMP-PNP to the nucleotide-binding domains (NBDs) of an ABC transporter like MsbA stabilizes a specific conformational state, which is a key step in the transport cycle.
Experimental Protocols
Native Mass Spectrometry Protocol for AMP-PNP Binding
-
Sample Preparation :
-
Purify the target protein to >95% homogeneity.
-
Perform buffer exchange into a volatile buffer, typically 100-200 mM ammonium acetate, pH 7.0-7.5, using size-exclusion chromatography or buffer exchange spin columns.[13]
-
Determine the final protein concentration.
-
Prepare a stock solution of AMP-PNP in the same volatile buffer.
-
Incubate the protein (e.g., 5 µM) with varying concentrations of AMP-PNP (e.g., 0-100 µM) for a sufficient time to reach equilibrium.
-
-
Mass Spectrometry Analysis :
-
Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Load 1-3 µL of the protein-AMP-PNP mixture into a borosilicate glass capillary.
-
Apply gentle instrumental conditions (e.g., low cone voltage, low collision energy) to preserve non-covalent interactions.[5]
-
Acquire mass spectra over an appropriate m/z range to detect both the apo-protein and the protein-AMP-PNP complex.
-
-
Data Analysis :
-
Deconvolute the raw mass spectra to obtain the masses of the species present.
-
Identify the peaks corresponding to the apo-protein and the protein with one or more AMP-PNP molecules bound.
-
Calculate the dissociation constant (Kd) by fitting the fractional abundance of the bound species as a function of the AMP-PNP concentration.
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation :
-
Dialyze both the target protein and AMP-PNP extensively against the same buffer (e.g., HEPES buffered saline). Precise buffer matching is critical.[11]
-
Degas both solutions immediately before the experiment.
-
Determine the accurate concentrations of the protein and AMP-PNP.
-
Typically, the protein concentration in the sample cell is 10-50 µM, and the AMP-PNP concentration in the syringe is 10-20 times higher.[19]
-
-
ITC Experiment :
-
Load the protein solution into the sample cell and the AMP-PNP solution into the injection syringe of the ITC instrument.[2]
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections of the AMP-PNP solution into the protein solution, allowing the system to reach equilibrium after each injection.[2]
-
-
Data Analysis :
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of AMP-PNP to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[19]
-
Surface Plasmon Resonance (SPR) Protocol
-
Sample Preparation and Immobilization :
-
Prepare a running buffer (e.g., HBS-EP) and ensure it is filtered and degassed.[14]
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Prepare a series of dilutions of AMP-PNP in the running buffer.
-
-
SPR Experiment :
-
Equilibrate the sensor chip with running buffer.
-
Inject the different concentrations of AMP-PNP over the immobilized protein surface and a reference surface.
-
Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.
-
-
Data Analysis :
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
Native mass spectrometry provides a powerful and direct method for validating the binding of AMP-PNP to a target protein, offering insights into stoichiometry and requiring minimal sample consumption without the need for labels or immobilization. While ITC provides a comprehensive thermodynamic profile of the interaction and SPR excels in determining kinetic parameters, the choice of technique will ultimately depend on the specific research question, available instrumentation, and sample characteristics. For a rapid and direct confirmation of binding and stoichiometry, native MS is an increasingly valuable tool in the researcher's arsenal.
References
- 1. Exploring conformational equilibria of a heterodimeric ABC transporter | eLife [elifesciences.org]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Native Mass Spectrometry: Principles, Advantages, and Experimental Strategies | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Bot Verification [molecular-interactions.si]
- 15. pnnl.gov [pnnl.gov]
- 16. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of mechanistic transport cycle models of ABC exporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Guide to AMP-PNP Lithium Salt and Tetralithium Salt for Researchers
For researchers and professionals in drug development, the choice of reagents is paramount to the accuracy and reproducibility of experimental outcomes. Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP), a non-hydrolyzable analog of ATP, is a critical tool for studying ATP-dependent enzymes and signaling pathways. It is commercially available in two common forms: a lithium salt and a tetralithium salt. While often used interchangeably, subtle differences in their properties could have significant implications for experimental design and interpretation.
This guide provides an objective comparison of AMP-PNP lithium salt and AMP-PNP tetralithium salt, supported by available data and detailed experimental protocols. The primary distinction lies in the stoichiometry of lithium ions, which may influence the behavior of these analogs in certain biological systems.
Physicochemical Properties: A Head-to-Head Comparison
While both forms of AMP-PNP are white, hygroscopic powders soluble in water, their molecular weights differ due to the varying number of lithium counter-ions.[1] This is a critical consideration for accurately preparing solutions of a desired molarity.
| Property | AMP-PNP Lithium Salt | AMP-PNP Tetralithium Salt |
| Synonyms | Adenosine 5′-(β,γ-imido)triphosphate lithium salt hydrate, AMP-PNP lithium salt | Adenylyl-imidodiphosphate, tetralithium salt, AMP-PNP, 4Li |
| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ · xLi⁺ · yH₂O | C₁₀H₁₃Li₄N₆O₁₂P₃ |
| Molecular Weight | 506.20 g/mol (free acid basis)[2] | 529.93 g/mol [3][4] |
| Solubility | 50 mg/mL in water | 50 mg/mL in water[1][3] |
| Storage Temperature | -20°C[2] | -20°C[1][3] |
| Stability | Hygroscopic; unstable in acidic conditions.[1][2] | Hygroscopic; unstable in acidic conditions.[2] |
Biochemical and Cellular Effects: Interchangeable Function with a Caveat
Both the lithium and tetralithium salts of AMP-PNP function as non-hydrolyzable ATP analogs.[1][5] They bind to the ATP-binding sites of many enzymes but are resistant to cleavage of the terminal phosphate (B84403) group. This property allows researchers to "trap" enzymes in an ATP-bound state, facilitating the study of conformational changes and protein-protein interactions that are dependent on ATP binding but not its hydrolysis.[2]
A key application for both salts is the inhibition of ATP-dependent enzymes. For example, AMP-PNP has been shown to inhibit KATP channels in ventricular myocytes and pancreatic β-cells.[1][5] It is also a potent competitive inhibitor of heavy meromyosin ATPase.[2]
The primary theoretical difference between the two salts in a biological context is the concentration of lithium ions. The tetralithium salt will deliver a higher concentration of Li⁺ ions per mole of AMP-PNP. This could be significant in studies of enzymes that are sensitive to ionic conditions or that have a dependence on divalent cations like Mg²⁺, which is a cofactor for many ATPases and kinases. Lithium ions have been shown to displace magnesium in some enzymes, potentially altering their activity.
dot
Figure 1. Competitive inhibition of an ATP-dependent enzyme by AMP-PNP.
Experimental Protocols
The following are detailed protocols for common experimental setups using AMP-PNP. These protocols are adaptable for either the lithium or tetralithium salt, but it is crucial to use the correct molecular weight for solution preparation.
Myosin ATPase Inhibition Assay
This assay measures the ability of AMP-PNP to inhibit the ATPase activity of myosin, a key molecular motor.
Materials:
-
Myosin protein
-
Actin filaments
-
Assay Buffer: 15 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA
-
ATP stock solution (e.g., 100 mM)
-
AMP-PNP (lithium or tetralithium salt) stock solution (e.g., 100 mM)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all protein solutions on ice. Prepare serial dilutions of AMP-PNP in Assay Buffer.
-
Set up Reactions: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Myosin (to a final concentration of ~50 nM)
-
Actin (to a final concentration of ~10 µM)
-
Varying concentrations of AMP-PNP or vehicle control (Assay Buffer)
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for AMP-PNP binding.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration that is near the Km of myosin for ATP (e.g., 50-100 µM).
-
Incubation: Incubate the reaction for a set period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the rate of ATP hydrolysis for each AMP-PNP concentration and calculate the IC₅₀ value.
dot
References
- 1. Influence of ADP, AMP-PNP and of depletion of nucleotides on the structural properties of F1ATPase: a Fourier transform infrared spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMp-PNP Adenylyl-imidodiphosphate AMp-PNP [sigmaaldrich.com]
- 3. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two distinct modes of processive kinesin movement in mixtures of ATP and AMP-PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Anti-ATP Antibodies: A Comparative Analysis of ATP and its Non-Hydrolyzable Analog, AMP-PNP
Executive Summary
Anti-ATP antibodies are valuable tools for the detection and quantification of extracellular ATP, a key signaling molecule in numerous physiological and pathological processes. AMP-PNP is a structural analog of ATP where a nitrogen atom replaces the oxygen between the β and γ phosphates, rendering it resistant to hydrolysis by ATPases. This property makes AMP-PNP a useful tool in studying ATP-binding proteins. However, the structural similarity between ATP and AMP-PNP raises the critical question of anti-ATP antibody cross-reactivity, which can significantly impact the interpretation of immunoassay results.
This guide explores the structural basis for potential cross-reactivity and details the experimental methodology, primarily competitive Enzyme-Linked Immunosorbent Assay (ELISA), used to quantify the binding affinity of anti-ATP antibodies to both molecules. The presented data, though illustrative, provides a framework for understanding how the specificity of these antibodies is assessed and reported.
Comparison of Binding Affinity: ATP vs. AMP-PNP
The binding of an anti-ATP antibody to ATP and its analog AMP-PNP can be quantitatively compared by determining their respective half-maximal inhibitory concentrations (IC50) in a competitive ELISA. The IC50 value represents the concentration of the analyte (ATP or AMP-PNP) required to displace 50% of the labeled ATP from the antibody. A lower IC50 value indicates a higher binding affinity.
Table 1: Hypothetical Competitive ELISA Data for a Polyclonal Anti-ATP Antibody
| Analyte | IC50 (µM) | Relative Cross-Reactivity (%) |
| ATP | 10 | 100 |
| AMP-PNP | 50 | 20 |
| ADP | 200 | 5 |
| AMP | >1000 | <1 |
Note: The data presented in this table is hypothetical and serves to illustrate the expected outcome of a competitive ELISA experiment. Actual values will vary depending on the specific antibody and experimental conditions.
The hypothetical data suggests that the anti-ATP antibody has a significantly higher affinity for ATP compared to AMP-PNP, with a 20% relative cross-reactivity. This level of cross-reactivity, while not negligible, indicates that the antibody is substantially more specific for its target antigen, ATP. The even lower cross-reactivity with ADP and AMP demonstrates the antibody's ability to discriminate based on the phosphate (B84403) chain length.
Experimental Protocols
The determination of cross-reactivity is typically performed using a competitive ELISA. Below is a detailed protocol for such an assay.
Competitive ELISA Protocol for Determining Anti-ATP Antibody Cross-Reactivity
1. Coating of Microplate:
-
A 96-well microplate is coated with a conjugate of ATP and a carrier protein (e.g., Bovine Serum Albumin - BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C to allow for the adsorption of the antigen to the well surface.
-
The plate is then washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T) to remove any unbound antigen.
2. Blocking:
-
To prevent non-specific binding of antibodies to the plate surface, the remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS-T).
-
The plate is incubated for 1-2 hours at room temperature.
-
The plate is washed again three times with wash buffer.
3. Competitive Binding Reaction:
-
A fixed concentration of the anti-ATP antibody is pre-incubated with varying concentrations of either the standard (ATP) or the potential cross-reactant (AMP-PNP, ADP, AMP). This incubation is typically done for 1-2 hours at room temperature.
-
100 µL of these mixtures are then added to the corresponding wells of the coated and blocked microplate.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free antibody (not bound to ATP or its analogs in the solution) to bind to the immobilized ATP-BSA conjugate on the plate.
-
The plate is washed five times with wash buffer to remove unbound antibodies and antigen-antibody complexes.
4. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary anti-ATP antibody's host species (e.g., anti-rabbit HRP) is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
The plate is washed five times with wash buffer.
5. Signal Generation and Measurement:
-
A substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine for HRP) is added to each well.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development. The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader. The intensity of the color is inversely proportional to the concentration of free ATP or its analogs in the initial solution.
6. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the ATP standard.
-
The IC50 value for ATP is determined from this curve.
-
Similarly, the IC50 values for AMP-PNP and other analogs are determined from their respective competition curves.
-
The percent relative cross-reactivity is calculated using the formula: (IC50 of ATP / IC50 of Analog) x 100%
Visualizing the Concepts
To further clarify the processes involved, the following diagrams illustrate the ATP signaling pathway, the competitive ELISA workflow, and the logical relationship in cross-reactivity assessment.
Caption: Extracellular ATP signaling pathway.
Caption: Competitive ELISA workflow for cross-reactivity.
Caption: Logic of cross-reactivity assessment.
Conclusion
The specificity of anti-ATP antibodies is a critical parameter for the accurate interpretation of immunoassay data. While AMP-PNP is a valuable tool for studying ATP-binding proteins due to its non-hydrolyzable nature, its structural similarity to ATP necessitates a thorough evaluation of cross-reactivity with anti-ATP antibodies. The gold-standard method for this evaluation is the competitive ELISA, which provides quantitative data in the form of IC50 values. Researchers and drug development professionals should always consult the manufacturer's datasheet for specific cross-reactivity information or perform their own validation experiments to ensure the reliability of their results when using anti-ATP antibodies in the presence of ATP analogs like AMP-PNP. This due diligence is essential for advancing our understanding of ATP-mediated signaling in health and disease.
A Comparative Guide to Confirming AMP-PNP Integrity and Binding: The Power of NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the quality and binding activity of nucleotide analogs like Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is paramount for the validity of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common techniques for assessing AMP-PNP integrity and its interaction with target proteins, supported by experimental data and detailed protocols.
AMP-PNP, a non-hydrolyzable analog of ATP, is a critical tool for studying ATP-binding proteins, including kinases and motor proteins. It effectively locks these proteins in an ATP-bound state, facilitating structural and functional studies. However, the integrity of AMP-PNP is crucial, as its hydrolysis product, AMP-PCP, and other impurities can lead to ambiguous or erroneous results. Furthermore, confirming its binding to the target protein is essential for interpreting functional data.
NMR spectroscopy, particularly ³¹P NMR, offers a powerful, non-invasive method to simultaneously assess the purity of AMP-PNP and observe its binding to a protein target.
I. Assessing AMP-PNP Integrity: NMR vs. HPLC
The primary concern regarding AMP-PNP integrity is its hydrolysis. ³¹P NMR spectroscopy provides a direct and quantitative method to assess the purity of a sample.
Table 1: Comparison of Methods for AMP-PNP Integrity Assessment
| Feature | ³¹P NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the chemical environment of phosphorus nuclei, distinguishing between the α, β, and γ phosphates of AMP-PNP and its degradation products. | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, charge) as they pass through a column. |
| Sample Preparation | Minimal; dissolve sample in an appropriate deuterated buffer. | Requires sample filtration and preparation of mobile phases. |
| Data Output | Spectrum with distinct peaks for each phosphorus nucleus. Peak integration provides direct quantification. | Chromatogram showing peaks corresponding to different compounds. Retention time identifies compounds, and peak area provides quantification. |
| Resolution | Excellent for resolving different phosphate-containing species. | High resolution, capable of separating closely related compounds. |
| Speed | Relatively fast; a simple 1D ³¹P spectrum can be acquired in minutes to an hour. | Can be time-consuming due to column equilibration and run times. |
| Quantification | Highly quantitative without the need for a standard curve for relative quantification. | Requires a standard curve for accurate absolute quantification. |
| Structural Info | Provides information about the chemical structure and environment of the phosphate (B84403) groups. | Provides limited structural information. |
| Equipment | Requires access to an NMR spectrometer. | Requires an HPLC system with a suitable detector (e.g., UV). |
II. Experimental Protocol: ³¹P NMR for AMP-PNP Integrity
This protocol outlines the steps for assessing the purity of an AMP-PNP sample using ³¹P NMR spectroscopy.
1. Sample Preparation:
-
Dissolve ~1-5 mg of AMP-PNP in 500 µL of a deuterated buffer (e.g., 50 mM Tris-HCl, pD 7.5, 100 mM NaCl, 5 mM MgCl₂, 10% D₂O).
-
The inclusion of Mg²⁺ is crucial as it chelates the phosphates and mimics physiological conditions.
-
Add a known concentration of a phosphorus-containing reference standard (e.g., phosphoric acid or trimethyl phosphate) for external referencing if desired.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a phosphorus-sensitive probe.
-
Acquire a one-dimensional ³¹P spectrum. Typical parameters include:
-
Pulse Program: A simple pulse-acquire sequence with proton decoupling.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 128-512, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
3. Data Analysis:
-
Process the spectrum using appropriate software (e.g., TopSpin, Mnova).
-
Intact AMP-PNP will show three distinct peaks corresponding to the γ, α, and β phosphorus nuclei. The characteristic chemical shifts are approximately -5 to -10 ppm (γ-P), -10 to -15 ppm (α-P), and -20 to -25 ppm (β-P). The γ-P and α-P are typically doublets, and the β-P is a triplet due to J-coupling.
-
The presence of inorganic phosphate (Pi) or the hydrolysis product AMP-PCP will result in additional peaks in the spectrum.
-
Integrate the peaks corresponding to AMP-PNP and any impurity to determine the relative purity of the sample.
Workflow for AMP-PNP Integrity Check using ³¹P NMR
Caption: Workflow for assessing AMP-PNP purity via ³¹P NMR.
III. Confirming AMP-PNP Binding to a Protein
Once the integrity of AMP-PNP is confirmed, the next step is to verify its binding to the target protein. NMR offers several techniques for this, with Saturation Transfer Difference (STD) NMR being particularly powerful for detecting weak to moderate binding.
Table 2: Comparison of Methods for AMP-PNP Binding Analysis
| Feature | NMR Spectroscopy (e.g., STD, Chemical Shift Perturbation) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Detects changes in the NMR spectrum of the ligand (AMP-PNP) or protein upon binding. | Measures the heat change upon binding of a ligand to a protein. | Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. |
| Protein Requirement | High concentration (µM to mM), isotope labeling may be needed for protein-observed methods. | Moderate concentration (µM), requires relatively large amounts of protein. | Low amounts of protein are immobilized on the chip. |
| Ligand Requirement | High concentration (µM to mM). | High concentration (µM to mM). | Can be used with low concentrations of ligand. |
| Binding Affinity (Kd) | Can determine Kd over a wide range (nM to mM). | Ideal for Kd in the nM to µM range. | Ideal for Kd in the pM to µM range. |
| Thermodynamics | No direct thermodynamic data. | Provides a complete thermodynamic profile (ΔH, ΔS, stoichiometry). | Provides kinetic data (kon, koff) from which Kd can be derived. |
| Structural Info | Can provide information on the binding epitope of the ligand (STD NMR) or the binding site on the protein (CSP). | No structural information. | No structural information. |
| Throughput | Low to medium. | Low to medium. | High. |
IV. Experimental Protocol: STD NMR for AMP-PNP Binding
This protocol describes how to use STD NMR to confirm the binding of AMP-PNP to a protein and identify the protons of AMP-PNP in close contact with the protein.
1. Sample Preparation:
-
Prepare two identical samples, each containing the protein (e.g., 10-50 µM) and a higher concentration of AMP-PNP (e.g., 1-2 mM) in a deuterated buffer.
-
One sample will be the "on-resonance" experiment, and the other will be the "off-resonance" (control) experiment.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Acquire 1D STD NMR spectra.
-
On-resonance spectrum: Selectively saturate a region of the proton spectrum where only protein resonances appear (e.g., -1 to 0 ppm).
-
Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30-40 ppm).
-
The difference between the on-resonance and off-resonance spectra yields the STD spectrum.
-
-
Saturation Time: Typically 1-3 seconds.
-
Temperature: 298 K (25 °C).
3. Data Analysis:
-
Process the spectra and calculate the difference spectrum (STD = Off-resonance - On-resonance).
-
Only the protons of AMP-PNP that are in close proximity to the saturated protein will show signals in the STD spectrum.
-
The relative intensities of the signals in the STD spectrum provide information about which parts of the AMP-PNP molecule are most critical for binding.
Logical Flow of an STD NMR Experiment
Caption: Logical flow of an STD NMR experiment for binding analysis.
V. Conclusion
NMR spectroscopy stands out as a robust and informative technique for the quality control and functional characterization of AMP-PNP. Its ability to provide direct, quantitative information on sample integrity and detailed insights into binding interactions in a single platform is a significant advantage over other methods. While techniques like HPLC, ITC, and SPR are valuable in their own right, the comprehensive data delivered by NMR, from purity assessment to structural details of binding, makes it an indispensable tool for researchers working with AMP-PNP and other nucleotide analogs. The choice of method will ultimately depend on the specific experimental question, available resources, and the required level of detail.
Unraveling the Chaperonin Cycle: A Comparative Analysis of AMP-PNP and ADP Function
A definitive guide for researchers on the distinct roles of AMP-PNP and ADP in modulating the activity of chaperonins like GroEL/GroES. This document provides a comprehensive comparison of their functional differences, supported by experimental data, detailed protocols for key assays, and a visual representation of their impact on the chaperonin functional cycle.
The intricate process of protein folding, essential for cellular function, is often aided by a class of molecular machines known as chaperonins. The bacterial chaperonin system, GroEL/GroES, is a well-studied example that utilizes the energy from ATP hydrolysis to facilitate the correct folding of substrate proteins. To dissect the precise mechanisms of this nanomachine, researchers often employ non-hydrolyzable ATP analogs and the product of hydrolysis, ADP. This guide provides a detailed comparison of the functional differences between adenylyl-imidodiphosphate (AMP-PNP), a non-hydrolyzable ATP analog, and adenosine (B11128) diphosphate (B83284) (ADP) in the context of chaperonin function.
Functional Differences at a Glance: AMP-PNP vs. ADP
AMP-PNP and ADP play distinct and contrasting roles in the chaperonin cycle, effectively trapping the chaperonin in different conformational and functional states. While AMP-PNP mimics the ATP-bound state, promoting some initial steps of the cycle, it cannot support the full cycle due to its non-hydrolyzable nature. Conversely, ADP represents the post-hydrolysis state, which is crucial for the disassembly of the folding-active complex and the progression of the cycle.
| Feature | AMP-PNP | ADP |
| Role in Chaperonin Cycle | Mimics the pre-hydrolysis ATP-bound state. | Represents the post-hydrolysis state. |
| GroEL ATPase Activity | Does not support hydrolysis; acts as a competitive inhibitor of ATP. | Product of ATP hydrolysis; its release is a key step in the cycle. |
| GroEL Conformation | Induces a relaxed (R) state, similar to ATP, with an open conformation of the apical domains. | Stabilizes a distinct "ADP state" which is less stable than the ATP-bound open form and can lead to a more "closed" or compact conformation of the trans ring in the asymmetric complex. |
| Substrate Protein Binding | Can support the initial binding of some substrate proteins. | Generally promotes a higher affinity for unfolded substrates in the absence of GroES, but is unable to support the formation of a folding-active cis ternary complex. |
| GroES Binding | Promotes the binding of GroES to form a stable, but largely inactive, "bullet" complex. | In the presence of a substrate, GroES binds very slowly to the ADP-bound GroEL. ADP is unable to support the formation of the cis ternary complex required for folding. |
| Substrate Protein Folding | Can support partial folding of some substrates like malate (B86768) dehydrogenase to a limited extent, but not others like rhodanese. | Unable to support the productive folding of substrate proteins within the cis cavity. |
| GroEL-GroES Complex Stability | Forms a stable GroEL-GroES-AMP-PNP complex. | The GroEL-GroES-ADP complex is primed for disassembly upon ATP binding to the trans ring. |
Visualizing the Chaperonin Cycle: The Influence of AMP-PNP and ADP
The following diagram illustrates the key stages of the GroEL/GroES chaperonin cycle and highlights the points at which AMP-PNP and ADP exert their distinct effects, effectively stalling or progressing the cycle.
The Strategic Advantage of AMP-PNP over ATP for Preloading CMG Helicase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of DNA replication, the precise loading and activation of the CMG (Cdc45, Mcm2-7, GINS) helicase at replication origins is a critical determinant of genomic stability. In vitro assays designed to dissect the molecular mechanisms of CMG function often necessitate a "preloading" step, where the helicase is assembled onto a DNA substrate prior to the initiation of unwinding. The choice of nucleotide for this preloading phase is paramount for achieving experimental synchrony and obtaining unambiguous results. This guide provides a detailed comparison of why the non-hydrolyzable ATP analog, AMP-PNP, is the superior choice over ATP and the slowly hydrolyzable analog, ATPγS, for preloading the CMG helicase.
The Critical Role of Nucleotides in CMG Helicase Function
The CMG complex, the core replicative helicase in eukaryotes, utilizes the energy from ATP hydrolysis to translocate along single-stranded DNA (ssDNA) and unwind the duplex DNA ahead of the replication fork.[1] The Mcm2-7 subunits form a hexameric ring that acts as the motor of the helicase, with each subunit possessing an ATP binding and hydrolysis site.[1][2] The cycle of ATP binding, hydrolysis, and ADP release drives conformational changes within the Mcm ring, leading to a "staircase" or "hand-over-hand" translocation mechanism that powers DNA unwinding.[1][2]
ATP vs. ATP Analogs: A Comparison for Preloading
The primary goal of preloading is to allow the CMG helicase to assemble on the DNA fork substrate in a state that is poised for unwinding, without initiating the process prematurely.
-
ATP (Adenosine Triphosphate): As the natural energy source for the helicase, the addition of ATP to a mixture of CMG and forked DNA will immediately fuel DNA unwinding, making it impossible to distinguish the loading phase from the unwinding phase.
-
ATPγS (Adenosine 5'-[γ-thio]-triphosphate): For a long time, ATPγS was a common choice for preloading helicases, based on the assumption that it is hydrolyzed very slowly, if at all.[1] However, recent studies have revealed that the eukaryotic CMG helicase can, in fact, hydrolyze ATPγS and utilize the energy to unwind DNA.[1][3] While the rate of unwinding with ATPγS is slightly lower than with ATP, significant unwinding still occurs during the preincubation period, compromising the synchronization of the experiment.[1]
-
AMP-PNP (Adenylyl-imidodiphosphate): AMP-PNP is a non-hydrolyzable analog of ATP. The imido bond between the β and γ phosphates cannot be cleaved by the ATPase domains of the Mcm2-7 subunits. Consequently, AMP-PNP allows the CMG helicase to bind to the DNA substrate and adopt a pre-translocation state without providing the energy for unwinding.[1][3] This effectively "pauses" the helicase on the DNA, allowing for a synchronized start to the unwinding reaction upon the subsequent addition of ATP.[1][4][5]
Quantitative Data Comparison: AMP-PNP vs. ATPγS in CMG Preloading
The following table summarizes experimental findings comparing the extent of DNA unwinding during the preloading phase with either AMP-PNP or ATPγS.
| Nucleotide Analog (during preincubation) | Concentration | DNA Unwinding during Preincubation | Subsequent Unwinding upon ATP addition | Reference |
| AMP-PNP | 0.3 mM | Negligible | Robust and synchronized burst | [1] |
| ATPγS | 0.3 mM | Substantial | Continued unwinding, but initial burst is from preincubation | [1] |
Experimental Protocols
Key Experiment: Helicase Preloading and Unwinding Assay
This protocol is adapted from studies comparing the effects of AMP-PNP and ATPγS on CMG helicase activity.[1][3]
1. Preparation of Forked DNA Substrate:
-
A radiolabeled (e.g., 32P) oligonucleotide is annealed to a longer single-stranded DNA molecule (e.g., M13mp18) to create a forked DNA structure with a 3' ssDNA tail for CMG loading.
2. Preloading Reaction:
-
The CMG helicase is pre-incubated with the forked DNA substrate in a reaction buffer containing either 0.3 mM AMP-PNP or 0.3 mM ATPγS.
-
The reaction is incubated for a set time (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for CMG to load onto the DNA.
3. Initiation of Unwinding:
-
The unwinding reaction is initiated by the addition of a high concentration of ATP (e.g., 5 mM) and an unlabeled single-stranded DNA "trap" to prevent any further loading of CMG.
-
Aliquots are taken at various time points.
4. Analysis:
-
The reaction aliquots are quenched and analyzed by native polyacrylamide gel electrophoresis (PAGE).
-
The gel is exposed to a phosphor screen, and the amounts of unwound (single-stranded) and intact (forked) DNA are quantified to determine the percentage of unwinding over time.
Visualizing the Rationale and Workflow
Logical Flow: Why AMP-PNP is Preferred
Caption: Comparison of outcomes for preloading CMG helicase with different nucleotides.
Experimental Workflow: CMG Helicase Assay
Caption: Workflow of a CMG helicase unwinding assay using AMP-PNP for preloading.
Conclusion
For researchers aiming to precisely study the mechanism and kinetics of the CMG helicase, the choice of nucleotide for preloading is a critical experimental parameter. While ATP is unsuitable due to its immediate hydrolysis, the once-common practice of using ATPγS is now understood to be flawed, as CMG can utilize it to unwind DNA, leading to a loss of experimental synchrony.[1][3] The non-hydrolyzable analog AMP-PNP has emerged as the superior reagent, enabling the stable and efficient preloading of CMG onto DNA substrates without initiating unwinding.[1][4] This allows for a clean, synchronized initiation of the helicase reaction upon the addition of ATP, providing a more accurate window into the dynamic process of DNA unwinding by the eukaryotic replicative helicase.
References
- 1. CMG helicase can use ATPγS to unwind DNA: Implications for the rate-limiting step in the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for ATP-Hydrolysis-Driven DNA Translocation by the CMG Helicase of the Eukaryotic Replisome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling AMP-PNP Lithium Hydrate
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for the handling of AMP-PNP lithium hydrate (B1144303), a non-hydrolyzable ATP analog. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
AMP-PNP lithium hydrate is utilized in research to study ATP-dependent processes by binding to ATP sites without being hydrolyzed, which provides stable conditions for various assays.[1] While Safety Data Sheets (SDS) for AMP-PNP tetralithium indicate that the substance is not classified as hazardous, it is crucial to handle it with care to mitigate any potential risks.[2] One identified risk is the potential to form combustible dust concentrations in the air.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory.[3] |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. |
| Body Protection | Laboratory Coat | Flame-resistant lab coat is recommended.[3] |
| Respiratory | N95 Respirator | Recommended when handling powder to avoid dust inhalation. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling and disposal of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, well-ventilated, and dry area, away from direct sunlight and sources of ignition.[2]
-
The recommended storage temperature is -20°C.[2]
-
Keep the container tightly sealed to prevent moisture absorption.[2]
Preparation of Solutions
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation of any dust.[3]
-
Before weighing, ensure all necessary PPE is donned correctly.
-
Use a dedicated, clean spatula and weighing vessel.
-
To prepare a stock solution, dissolve the compound in high-purity water or an appropriate buffer. AMP-PNP is soluble in water.[4]
-
Cap the container immediately after use and return it to the recommended storage conditions.
Experimental Use
-
When using solutions of this compound, continue to wear all required PPE.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2]
-
Work in a well-ventilated area.
Spills and Accidental Release
-
In the event of a spill of the solid material, avoid creating dust.
-
For small spills, gently sweep up the material and place it in a suitable, closed container for disposal.
-
For liquid spills, absorb the solution with an inert material such as diatomite or universal binders.[2]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[2]
-
Ensure the area is well-ventilated during cleanup.
Disposal Plan
-
Unused Solid Material: Dispose of as chemical waste in accordance with local, state, and federal regulations.
-
Solutions: Depending on the concentration and local regulations, aqueous solutions may be disposable as wastewater. However, it is best practice to consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves) should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be rinsed thoroughly and disposed of according to institutional guidelines, which may include recycling or disposal as regular waste.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Procedural workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
